molecular formula C19H26O3 B12371805 7-Hydroxycannabidivarin-d7

7-Hydroxycannabidivarin-d7

Katalognummer: B12371805
Molekulargewicht: 309.4 g/mol
InChI-Schlüssel: SAAKWLWLDDSXCQ-LZSPHPEASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Hydroxycannabidivarin-d7 is a useful research compound. Its molecular formula is C19H26O3 and its molecular weight is 309.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C19H26O3

Molekulargewicht

309.4 g/mol

IUPAC-Name

5-(1,1,2,2,3,3,3-heptadeuteriopropyl)-2-[(1R,6R)-3-(hydroxymethyl)-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene-1,3-diol

InChI

InChI=1S/C19H26O3/c1-4-5-13-9-17(21)19(18(22)10-13)16-8-14(11-20)6-7-15(16)12(2)3/h8-10,15-16,20-22H,2,4-7,11H2,1,3H3/t15-,16+/m0/s1/i1D3,4D2,5D2

InChI-Schlüssel

SAAKWLWLDDSXCQ-LZSPHPEASA-N

Isomerische SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C1=CC(=C(C(=C1)O)[C@@H]2C=C(CC[C@H]2C(=C)C)CO)O

Kanonische SMILES

CCCC1=CC(=C(C(=C1)O)C2C=C(CCC2C(=C)C)CO)O

Herkunft des Produkts

United States

Foundational & Exploratory

7-Hydroxycannabidivarin-d7: A Technical Guide to its Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to 7-Hydroxycannabidivarin-d7 (7-OH-CBDV-d7). Given its role as a deuterated internal standard, this document also provides context through the properties of its non-deuterated analog, 7-Hydroxycannabidivarin (7-OH-CBDV), a metabolite of the non-psychotropic phytocannabinoid Cannabidivarin (CBDV).

Chemical Properties and Structure

7-OH-CBDV-d7 is the deuterium-labeled form of 7-OH-CBDV, a phase I metabolite of cannabidivarin. The introduction of seven deuterium atoms increases its molecular weight, allowing it to be distinguished from the endogenous analyte in mass spectrometry-based quantification assays, while maintaining nearly identical chemical and physical properties.

Quantitative Data Summary

The following table summarizes the key chemical identifiers and properties of this compound and its non-deuterated counterpart.

PropertyThis compound (7-OH-CBDV-d7)7-Hydroxycannabidivarin (7-OH-CBDV)
Molecular Formula C₁₉H₁₉D₇O₃C₁₉H₂₆O₃
Molecular Weight 309.45 g/mol 302.41 g/mol
CAS Number 2249814-78-4Not available
Formal Name 2-[(1R,6R)-3-(hydroxymethyl)-6-(prop-1-en-2-yl)cyclohex-2-en-1-yl]-5-(propyl-d7)benzene-1,3-diol2-[(1R,6R)-3-(hydroxymethyl)-6-(prop-1-en-2-yl)cyclohex-2-en-1-yl]-5-propylbenzene-1,3-diol
Synonyms 7-OH-CBDV-d77-hydroxy-CBDV
Chemical Structure

The chemical structure of this compound is based on the cannabidivarin core, with a hydroxyl group introduced at the 7-position and seven deuterium atoms typically located on the propyl side chain. The exact positioning of the deuterium atoms is crucial for its use as an internal standard and is specified by the manufacturer. For the purpose of this guide, a common deuteration pattern on the propyl chain is illustrated.

Figure 1: Chemical Structure of this compound.

Experimental Protocols

Proposed Synthesis of 7-Hydroxycannabidivarin

While a specific synthesis protocol for 7-OH-CBDV-d7 is not publicly available, a plausible route can be derived from methods for the synthesis of 7-OH-CBD and related compounds. A patent describes the synthesis of 7-OH-CBDV through the electrophilic addition of a resorcinol derivative with (+)-trans-mentha-2,8-diene-1,7-diol in the presence of a Lewis acid.

General Synthetic Scheme:

Proposed Synthesis of 7-OH-CBDV Resorcinol Propyl-d7-resorcinol Product This compound Resorcinol->Product Mentha (+)-trans-Mentha-2,8-diene-1,7-diol Mentha->Product LewisAcid Lewis Acid (e.g., BF₃OEt₂) LewisAcid->Product Electrophilic Addition

Figure 2: Proposed synthetic pathway for 7-OH-CBDV-d7.

Methodology Outline:

  • Starting Materials: Propyl-d7-resorcinol and (+)-trans-mentha-2,8-diene-1,7-diol.

  • Reaction: The two starting materials are reacted in the presence of a Lewis acid catalyst, such as boron trifluoride diethyl etherate (BF₃OEt₂).

  • Purification: The resulting product, this compound, is then purified using chromatographic techniques, such as column chromatography.

Quantification by LC-MS/MS

7-OH-CBDV-d7 is primarily used as an internal standard for the accurate quantification of 7-OH-CBDV in biological matrices. The following is a typical experimental protocol for such an analysis.

Sample Preparation (Plasma):

  • Aliquoting: Aliquot 100 µL of plasma sample into a microcentrifuge tube.

  • Internal Standard Spiking: Add a known concentration of 7-OH-CBDV-d7 solution to the plasma sample.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to the sample to precipitate proteins.

  • Vortexing and Centrifugation: Vortex the mixture thoroughly and then centrifuge to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

Liquid Chromatography Conditions:

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: Typically around 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), often in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for both 7-OH-CBDV and 7-OH-CBDV-d7 are monitored. For 7-OH-CBD, a common fragmentation is the loss of the olivetol moiety. A similar pattern would be expected for 7-OH-CBDV.

LC-MS/MS Analytical Workflow Sample Biological Sample (e.g., Plasma) Spike Spike with 7-OH-CBDV-d7 Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Quantify Quantification LCMS->Quantify

Figure 3: Analytical workflow for cannabinoid quantification.

Metabolic Pathway of Cannabidivarin (CBDV)

7-OH-CBDV is a product of the phase I metabolism of CBDV, primarily occurring in the liver. This metabolic conversion is catalyzed by cytochrome P450 enzymes. Understanding this pathway is crucial for interpreting the presence and concentration of 7-OH-CBDV in biological samples. A study in mice identified 21 metabolites of CBDV, indicating a complex metabolic fate.

Metabolic Pathway of CBDV CBDV Cannabidivarin (CBDV) Phase1 Phase I Metabolism CBDV->Phase1 Metabolite 7-Hydroxycannabidivarin (7-OH-CBDV) Phase1->Metabolite Phase2 Phase II Metabolism Metabolite->Phase2 Conjugate Glucuronide Conjugates Phase2->Conjugate Excretion Excretion Conjugate->Excretion

Figure 4: Simplified metabolic pathway of CBDV.

Technical Guide: Synthesis and Isotopic Purity of 7-Hydroxycannabidivarin-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a proposed synthetic pathway for 7-Hydroxycannabidivarin-d7 (7-OH-CBDV-d7) and outlines the analytical methodologies for determining its isotopic purity. This document is intended to provide a comprehensive resource for researchers engaged in the study of cannabinoid metabolism, pharmacokinetics, and the development of deuterated internal standards for analytical applications.

Introduction

7-Hydroxycannabidivarin (7-OH-CBDV) is a primary metabolite of Cannabidivarin (CBDV), a non-psychotropic phytocannabinoid found in the Cannabis sativa plant. Like its well-studied counterpart, cannabidiol (CBD), CBDV is under investigation for various therapeutic properties, including potential anticonvulsant effects. The 7-hydroxy metabolite is of significant interest as it represents a key product of hepatic metabolism, primarily mediated by cytochrome P450 enzymes.

The deuterated analogue, 7-OH-CBDV-d7, serves as an invaluable tool in analytical and metabolic studies. The incorporation of seven deuterium atoms provides a distinct mass shift, making it an ideal internal standard for quantification of the non-labeled analyte in complex biological matrices by mass spectrometry. This guide provides a plausible synthetic route and detailed analytical protocols for the preparation and characterization of this important research compound.

Proposed Synthesis of this compound

The proposed synthesis of 7-OH-CBDV-d7 is a multi-step process that begins with the synthesis of a deuterated divarinolic acid (the precursor to the deuterated olivetol core) and its subsequent condensation with a suitable terpene synthon, followed by hydroxylation.

Synthesis of Deuterated Divarinol

The synthesis of the deuterated resorcinol core is a critical first step. A plausible approach involves the synthesis of 5-(propyl-d7)resorcinol (deuterated divarinol) starting from commercially available materials. One potential route involves the deuteration of the propyl side chain of an appropriate precursor.

Condensation to form Cannabidivarin-d7 (CBDV-d7)

With the deuterated divarinol in hand, the next step is the condensation with a suitable monoterpene, such as p-mentha-2,8-dien-1-ol, to form the cannabidivarin skeleton. This reaction is typically carried out under acidic conditions.

Hydroxylation of CBDV-d7 to this compound

The final step is the introduction of a hydroxyl group at the 7-position of the CBDV-d7 molecule. This can be achieved through various methods, including allylic oxidation.

Experimental Protocol: Synthesis of this compound (Proposed)

Step 1: Synthesis of 5-(propyl-d7)resorcinol (Deuterated Divarinol)

A detailed synthetic procedure would be adapted from established methods for the synthesis of alkylresorcinols, incorporating deuterated reagents. One such method involves the Grignard reaction of a protected 3,5-dihydroxybenzaldehyde with a deuterated propyl magnesium bromide, followed by deprotection and reduction of the resulting alcohol.

Step 2: Synthesis of Cannabidivarin-d7 (CBDV-d7)

  • To a solution of deuterated divarinol (1 equivalent) in a suitable solvent such as dichloromethane, add p-mentha-2,8-dien-1-ol (1.1 equivalents).

  • Cool the reaction mixture to 0°C and add a Lewis acid catalyst (e.g., boron trifluoride etherate) dropwise.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield CBDV-d7.

Step 3: Synthesis of this compound

  • Dissolve CBDV-d7 (1 equivalent) in a suitable solvent (e.g., dichloromethane).

  • Add a solution of an oxidizing agent, such as selenium dioxide or N-bromosuccinimide followed by hydrolysis.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, quench the reaction and work up as described in the previous step.

  • Purify the crude product by column chromatography to afford this compound.

Isotopic Purity Analysis

The determination of isotopic purity is crucial to ensure the quality and reliability of the deuterated standard. This is typically achieved using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the isotopic distribution and enrichment of a deuterated compound. By precisely measuring the mass-to-charge ratio (m/z) of the molecular ions, the relative abundance of each isotopologue (molecules with different numbers of deuterium atoms) can be quantified.

Experimental Protocol: LC-MS/MS for Isotopic Purity

  • Instrumentation : A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled to a liquid chromatography system is recommended.

  • Chromatographic Conditions :

    • Column: A C18 reversed-phase column is suitable for cannabinoid analysis.

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is typically used.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry Parameters :

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is generally preferred for cannabinoids.

    • Scan Mode: Full scan MS is used to acquire the isotopic cluster of the molecular ion.

    • Resolution: A high resolution (e.g., >10,000) is necessary to resolve the isotopic peaks.

    • Data Analysis: The isotopic distribution is determined by integrating the peak areas of the M, M+1, M+2, ... M+7 ions in the mass spectrum. The isotopic purity is calculated based on the relative abundance of the d7 isotopologue.

Data Presentation: Isotopic Distribution of 7-OH-CBDV-d7

IsotopologueTheoretical m/zMeasured Relative Abundance (%)
d0X.XXXX< 0.1
d1X.XXXX< 0.5
d2X.XXXX< 1.0
d3X.XXXX< 2.0
d4X.XXXX< 5.0
d5X.XXXX< 10.0
d6X.XXXX< 20.0
d7X.XXXX> 98.0

Note: The theoretical m/z values (X.XXXX) would need to be calculated based on the exact mass of each isotopologue. The measured relative abundance is an example and would be determined experimentally.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure and the location of the deuterium labels within the molecule. Both ¹H NMR and ²H NMR can be employed. In ¹H NMR, the absence of signals at the positions where deuterium has been incorporated confirms successful labeling. ²H NMR directly detects the deuterium nuclei, providing information about their chemical environment.

Experimental Protocol: NMR for Structural Confirmation and Isotopic Purity

  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent : A deuterated solvent that does not contain signals in the regions of interest (e.g., chloroform-d, methanol-d4).

  • ¹H NMR : The spectrum is acquired to confirm the overall structure and to observe the disappearance of proton signals at the deuterated positions.

  • ²H NMR : The spectrum is acquired to directly observe the deuterium signals and confirm their locations.

  • Data Analysis : The integrals of the remaining proton signals in the ¹H NMR spectrum can be compared to an internal standard to estimate the degree of deuteration.

Signaling Pathways and Logical Relationships

The biological effects of CBDV are believed to be mediated through various signaling pathways. While the specific pathways of 7-OH-CBDV are less studied, they are expected to be similar to the parent compound.

Synthesis_Workflow Deuterated Divarinol Deuterated Divarinol Condensation Condensation Deuterated Divarinol->Condensation p-mentha-2,8-dien-1-ol CBDV-d7 CBDV-d7 Condensation->CBDV-d7 Hydroxylation Hydroxylation CBDV-d7->Hydroxylation Oxidizing Agent 7-OH-CBDV-d7 7-OH-CBDV-d7 Hydroxylation->7-OH-CBDV-d7 Purification Purification 7-OH-CBDV-d7->Purification Final Product Final Product Purification->Final Product

Caption: Proposed synthetic workflow for this compound.

Isotopic_Purity_Analysis 7-OH-CBDV-d7 Sample 7-OH-CBDV-d7 Sample LC-MS/MS Analysis LC-MS/MS Analysis 7-OH-CBDV-d7 Sample->LC-MS/MS Analysis NMR Analysis NMR Analysis 7-OH-CBDV-d7 Sample->NMR Analysis Isotopic Distribution Isotopic Distribution LC-MS/MS Analysis->Isotopic Distribution Structural Confirmation Structural Confirmation NMR Analysis->Structural Confirmation Isotopic Purity Calculation Isotopic Purity Calculation Isotopic Distribution->Isotopic Purity Calculation Positional Isomer Confirmation Positional Isomer Confirmation Structural Confirmation->Positional Isomer Confirmation

Caption: Analytical workflow for determining the isotopic purity of 7-OH-CBDV-d7.

CBDV_Signaling_Pathway cluster_cell Cell Membrane cluster_intracellular Intracellular Signaling CBDV CBDV TRPV1 TRPV1 CBDV->TRPV1 Activates & Desensitizes TRPV2 TRPV2 CBDV->TRPV2 Activates & Desensitizes TRPA1 TRPA1 CBDV->TRPA1 Activates & Desensitizes Ca2+ Influx Ca2+ Influx TRPV1->Ca2+ Influx TRPV2->Ca2+ Influx TRPA1->Ca2+ Influx Modulation of Neuronal Excitability Modulation of Neuronal Excitability Ca2+ Influx->Modulation of Neuronal Excitability Anticonvulsant Effects Anticonvulsant Effects Modulation of Neuronal Excitability->Anticonvulsant Effects

Caption: Postulated signaling pathway for Cannabidivarin (CBDV).[1][2][3]

Conclusion

This technical guide provides a comprehensive overview of the proposed synthesis and isotopic purity analysis of this compound. The methodologies outlined herein are based on established chemical principles and analytical techniques commonly employed in the field of cannabinoid research. The successful synthesis and characterization of this deuterated metabolite will provide a valuable tool for researchers investigating the pharmacology and therapeutic potential of cannabidivarin and its metabolites. It is important to note that the proposed synthetic route may require optimization of reaction conditions to achieve satisfactory yields and purity. All synthetic and analytical work should be conducted in accordance with appropriate laboratory safety protocols.

References

7-Hydroxycannabidivarin-d7 certificate of analysis and specifications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 7-Hydroxycannabidivarin-d7

This technical guide provides a comprehensive overview of the available data and analytical methodologies related to this compound (7-OH-CBDV-d7). The information is intended for researchers, scientists, and professionals in drug development. While specific data for the deuterated form is limited, this guide leverages information from its non-deuterated analog, 7-Hydroxycannabidiol (7-OH-CBD), as a close proxy.

Chemical and Physical Properties

7-OH-CBD is a primary metabolite of cannabidiol (CBD), formed in the liver by the enzyme CYP2C19.[1][2] It is considered an active metabolite and has been studied for its potential therapeutic effects, including anticonvulsant properties and its ability to lower blood triglyceride levels.[1][3] Like CBD, it is not known to have psychoactive effects.[1] The deuterated form, 7-OH-CBDV-d7, is a valuable tool in analytical and metabolic studies, serving as an internal standard for mass spectrometry-based quantification.

Table 1: General Specifications for 7-Hydroxycannabidiol

PropertyValueSource
Formal Name2-[(1R,6R)-3-(hydroxymethyl)-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl-1,3-benzenediol[4][5]
CAS Number50725-17-2[4][5]
Molecular FormulaC21H30O3[2][4][5]
Formula Weight330.5 g/mol [2][4][5]
Purity≥98%[4]
FormulationCrystalline solid or solution in acetonitrile/methanol[4][5][6]

Table 2: Computed Physicochemical Properties of 7-Hydroxycannabidiol

PropertyValueSource
Molecular Weight330.5 g/mol [2]
XLogP3-AA5.3[2]
Monoisotopic Mass330.21949481 Da[2]
Polar Surface Area60.7 Ų[2]
Heavy Atom Count24[2]
Rotatable Bond Count6[2]

Experimental Protocols

The analysis and quantification of cannabinoids and their metabolites in various biological matrices are critical for research and clinical applications. The most common analytical techniques employed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).

Sample Preparation

Prior to analysis, sample preparation is essential to extract the analytes of interest and remove interfering substances.[7] Common extraction methods for cannabinoids include:

  • Liquid-Liquid Extraction (LLE): A conventional method for separating compounds based on their differential solubilities in two immiscible liquids.

  • Solid-Phase Extraction (SPE): A technique that uses a solid-phase sorbent to isolate analytes from a liquid sample. This method is efficient for cleaning up complex matrices.[7]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the quantification of cannabinoids because it can analyze both the acidic and neutral forms without the need for derivatization.[8]

  • Typical Column: C18 stationary phases are commonly used due to their high resolution for separating cannabinoids.[8]

  • Mobile Phase: A common mobile phase composition is a gradient of methanol or acetonitrile with 0.1% formic acid in water.[8]

  • Detection:

    • UV Detection: Acidic cannabinoids typically show absorption peaks around 270 nm and 310 nm, while neutral cannabinoids have peaks near 220 nm.[8]

    • Mass Spectrometry (MS): HPLC coupled with tandem mass spectrometry (LC-MS/MS) is the ideal method for sensitive and selective quantification of cannabinoids.[8]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for cannabinoid analysis.[9]

  • Derivatization: A key consideration for GC-MS analysis of cannabinoids is the need for derivatization. Silylation is a common derivatization technique that makes the analytes more volatile and suitable for GC analysis, allowing for the detection of acidic forms.[9]

  • Column: A mid-polarity column, such as one with a (35%-phenyl)-methylpolysiloxane stationary phase, can provide good resolution for cannabinoids like CBD and CBC.[10]

  • Detection: The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for quantitative analysis, providing high sensitivity and specificity.[9]

Visualizations

Metabolic Pathway of Cannabidiol

The following diagram illustrates the metabolic conversion of Cannabidiol (CBD) to its active metabolite, 7-Hydroxycannabidiol (7-OH-CBD), primarily mediated by the CYP2C19 enzyme in the liver.

metabolic_pathway CBD Cannabidiol (CBD) Metabolite 7-Hydroxycannabidiol (7-OH-CBD) CBD->Metabolite Hydroxylation Enzyme CYP2C19 (Liver) Enzyme->CBD

Caption: Metabolic conversion of CBD to 7-OH-CBD.

Analytical Workflow for Cannabinoid Quantification

This diagram outlines a typical experimental workflow for the quantitative analysis of cannabinoids from a biological sample using LC-MS/MS.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Sample->Extraction Evaporation Evaporation and Reconstitution Extraction->Evaporation LC HPLC Separation (C18 Column) Evaporation->LC MS Tandem Mass Spectrometry (MS/MS) Detection LC->MS Quantification Quantification using Deuterated Internal Standard (e.g., 7-OH-CBDV-d7) MS->Quantification Results Concentration Determination Quantification->Results

Caption: General workflow for cannabinoid analysis.

References

The Role of 7-Hydroxycannabidivarin-d7 in Cannabinoid Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Hydroxycannabidivarin-d7 (7-OH-CBDV-d7), detailing its critical role in the quantitative analysis of its non-deuterated counterpart, 7-Hydroxycannabidivarin (7-OH-CBDV), a key metabolite of Cannabidivarin (CBDV). As interest in the therapeutic potential of minor cannabinoids like CBDV grows, particularly for conditions such as epilepsy, the need for precise and accurate bioanalytical methods is paramount. This document outlines the rationale for using a deuterated internal standard, provides typical analytical data, details experimental protocols, and illustrates relevant biological and analytical pathways.

Introduction: The Need for Stable Isotope-Labeled Internal Standards

In quantitative mass spectrometry, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving the highest accuracy and precision. This compound serves this exact purpose for the analysis of 7-OH-CBDV.

Why 7-OH-CBDV-d7 is Essential:

  • Compensates for Matrix Effects: Biological samples (e.g., plasma, urine, tissue homogenates) are complex matrices that can enhance or suppress the ionization of the analyte of interest, leading to inaccurate quantification. As 7-OH-CBDV-d7 is chemically identical to 7-OH-CBDV, it co-elutes chromatographically and experiences the same matrix effects. By calculating the ratio of the analyte to the SIL-IS, these effects are normalized.

  • Corrects for Sample Preparation Variability: During extraction, purification, and derivatization steps, some sample loss is inevitable. The SIL-IS is added at the beginning of the sample preparation process and experiences the same losses as the analyte. The analyte/SIL-IS ratio therefore remains constant, correcting for any inconsistencies in sample handling.

  • Improves Method Robustness: The use of a SIL-IS makes the analytical method more rugged and transferable between different laboratories and instruments.

Data Presentation: Quantitative Specifications

The following table summarizes the typical quantitative data for a this compound analytical standard, as would be found on a Certificate of Analysis (CoA). This data is essential for preparing accurate calibration curves and quality control samples.

ParameterSpecificationMethod of Analysis
Chemical Identity
Chemical NameThis compound1H-NMR, MS
CAS Number2249814-78-4 (example)-
Molecular FormulaC₁₉H₁₉D₇O₃Mass Spectrometry
Molecular Weight309.45 g/mol Mass Spectrometry
Purity and Composition
Chemical Purity≥98%HPLC-UV
Deuterium Incorporation≥99% atom % DMass Spectrometry
Isotopic Distributiond₀: <0.5%, d₁-d₆: <5%, d₇: >95%Mass Spectrometry
Solution Properties
Supplied AsSolution in Methanol or Acetonitrile-
Concentration100 µg/mL (with uncertainty)Gravimetric Prep.
Storage Conditions-20°C-

Experimental Protocols: Quantification of 7-OH-CBDV in Biological Matrices

This section details a representative experimental protocol for the quantification of 7-OH-CBDV in human plasma using LC-MS/MS with this compound as the internal standard.

Materials and Reagents
  • 7-OH-CBDV analytical standard

  • This compound internal standard solution (e.g., 1 µg/mL in methanol)

  • LC-MS grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (blank)

  • 96-well protein precipitation plates

Preparation of Calibration Standards and Quality Controls
  • Stock Solutions: Prepare a 1 mg/mL stock solution of 7-OH-CBDV in methanol.

  • Working Solutions: Serially dilute the stock solution to prepare working solutions for calibration standards and quality controls (QCs) at concentrations ranging from 0.5 ng/mL to 500 ng/mL.

  • Spiking: Spike blank human plasma with the working solutions to create calibration standards (e.g., 0.5, 1, 5, 10, 50, 100, 250, 500 ng/mL) and QCs (e.g., 1.5, 75, 400 ng/mL).

Sample Preparation: Protein Precipitation
  • Aliquoting: To each well of a 96-well plate, add 50 µL of plasma sample, calibrator, or QC.

  • Internal Standard Addition: Add 10 µL of the this compound internal standard solution to each well.

  • Precipitation: Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to each well.

  • Mixing: Mix thoroughly on a plate shaker for 10 minutes.

  • Centrifugation: Centrifuge the plate at 4000 rpm for 15 minutes to pellet the precipitated proteins.

  • Transfer: Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions:

    • 7-OH-CBDV: [Precursor ion > Product ion] (e.g., m/z 303.2 > 235.1)

    • 7-OH-CBDV-d7: [Precursor ion > Product ion] (e.g., m/z 310.2 > 242.1)

Visualizations: Pathways and Workflows

Metabolic Pathway of Cannabidivarin (CBDV)

The following diagram illustrates the metabolic conversion of CBDV to its active metabolite, 7-OH-CBDV, primarily through the action of cytochrome P450 enzymes in the liver.

CBDV_Metabolism CBDV Cannabidivarin (CBDV) CYP450 Hepatic Cytochrome P450 Enzymes (e.g., CYP2C9, CYP3A4) CBDV->CYP450 Metabolite 7-Hydroxycannabidivarin (7-OH-CBDV) CYP450->Metabolite Hydroxylation

Metabolic hydroxylation of CBDV to 7-OH-CBDV.
Analytical Workflow for Quantification

This diagram outlines the logical flow of the experimental protocol for quantifying 7-OH-CBDV in a biological sample using its deuterated internal standard.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Plasma) Add 7-OH-CBDV-d7 (IS) extract Protein Precipitation Acetonitrile sample->extract centrifuge Centrifugation Pellet Proteins extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc UHPLC Separation C18 Column supernatant->lc ms Tandem MS Detection ESI+, MRM lc->ms ratio Calculate Peak Area Ratio (7-OH-CBDV / 7-OH-CBDV-d7) ms->ratio quant Quantify Concentration Using Calibration Curve ratio->quant

Workflow for 7-OH-CBDV quantification using a deuterated internal standard.

Conclusion

This compound is an indispensable tool in modern cannabinoid research and drug development. Its use as a stable isotope-labeled internal standard enables the robust, accurate, and precise quantification of the active metabolite 7-OH-CBDV in complex biological matrices. The methodologies and data presented in this guide underscore the critical role of such reference materials in generating reliable pharmacokinetic and metabolic data, which is fundamental to understanding the therapeutic potential and safety profile of novel cannabinoid-based medicines.

The Linchpin of Precision: A Technical Guide to Deuterated Internal Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the exacting landscape of quantitative mass spectrometry, the use of deuterated internal standards stands as a cornerstone of analytical rigor. This in-depth guide provides a comprehensive overview of the core principles, practical applications, and detailed methodologies for leveraging these powerful tools to ensure data integrity and accelerate drug development pipelines.

Core Principles: The Gold Standard of Quantification

Deuterated internal standards are stable isotope-labeled analogs of a target analyte where one or more hydrogen atoms have been replaced by deuterium.[1][2] This subtle modification imparts a detectable mass shift without significantly altering the physicochemical properties of the molecule.[3][4] This near-identical behavior to the analyte of interest is the key to their utility, allowing them to serve as a reliable proxy to correct for a variety of experimental inconsistencies.[3][5]

The primary role of a deuterated internal standard is to compensate for variability throughout the analytical workflow, including inconsistencies in sample preparation, such as extraction efficiency and volumetric dilutions, as well as variations in analytical instrumentation, like injection volume and mass spectrometer response.[3][6] Critically, they are indispensable for mitigating the unpredictable nature of matrix effects—the suppression or enhancement of the analyte signal caused by co-eluting compounds from the biological matrix.[4][7] By co-eluting with the analyte, the deuterated standard experiences similar ionization effects, allowing for accurate normalization of the signal.[5][7]

The fundamental principle behind their use is isotope dilution mass spectrometry (IDMS).[4][8] A known amount of the deuterated standard is added to every sample, calibrator, and quality control sample.[3] The ratio of the analyte's signal to the internal standard's signal is then used for quantification. This ratio remains consistent even if the absolute signal intensities fluctuate.[3]

Quantitative Data Presentation

The use of deuterated internal standards demonstrably improves the precision and accuracy of quantitative mass spectrometry assays. The following tables summarize data from various studies, highlighting the enhanced performance achieved with deuterated standards compared to methods without them or with non-isotopically labeled standards.

Table 1: Comparison of Assay Precision and Accuracy with and without Deuterated Internal Standards

AnalyteMatrixInternal Standard TypePrecision (%CV)Accuracy (%Bias)Reference
AtorvastatinHuman PlasmaDeuterated (Atorvastatin-d5)< 5%± 5%[6]
Kahalalide FNot SpecifiedStructural Analogue8.6%-3.2%[8][9]
Kahalalide FNot SpecifiedDeuterated (SIL)7.6%+0.3%[8][9]

Table 2: Bioanalytical Method Validation Data for Atorvastatin using a Deuterated Internal Standard

ParameterAcceptance Criteria (Regulatory)Performance with Deuterated IS
Linearity (r²) ≥ 0.99> 0.995
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 10%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 10%
Intra-day Accuracy (%Bias) ± 15% (± 20% at LLOQ)Within ± 10%
Inter-day Accuracy (%Bias) ± 15% (± 20% at LLOQ)Within ± 10%
Matrix Effect (%CV) ≤ 15%< 8%
Recovery (%) Consistent and reproducible> 85%
(Data synthesized from a case study on Atorvastatin bioanalysis)[6]

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of deuterated standards in mass spectrometry.

Quantification of Immunosuppressive Drugs in Whole Blood

This protocol outlines a general procedure for the analysis of immunosuppressants (e.g., cyclosporine A, tacrolimus, sirolimus, everolimus) in whole blood using their respective deuterated internal standards.[1][10]

a. Sample Preparation (Protein Precipitation):

  • Thaw whole blood samples and internal standard working solutions at room temperature.[1]

  • To a 1.5 mL microcentrifuge tube, add 50 µL of the whole blood sample.[1]

  • Add 100 µL of the internal standard working solution containing a mixture of the deuterated standards in methanol.[1]

  • Add 150 µL of zinc sulfate solution (0.1 M in water) to precipitate proteins.[1]

  • Vortex the mixture for 30 seconds.[1]

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.[1]

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.[1]

b. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).[1]

    • Mobile Phase A: 0.1% formic acid in water.[1]

    • Mobile Phase B: 0.1% formic acid in methanol.[1]

    • Gradient: Start with 50% B, increase to 95% B over 2 minutes, hold for 1 minute, and then return to initial conditions.[1]

    • Flow Rate: 0.4 mL/min.[1]

    • Injection Volume: 10 µL.[1]

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.[1]

    • Scan Type: Selected Reaction Monitoring (SRM).[1]

    • SRM Transitions: Monitor the specific precursor-to-product ion transitions for each analyte and its corresponding deuterated internal standard.[1]

c. Data Analysis:

  • Integrate the peak areas for each analyte and its deuterated internal standard.[1]

  • Calculate the peak area ratio (analyte peak area / internal standard peak area).[1]

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.[1]

  • Determine the concentration of the unknown samples by interpolating their peak area ratios on the calibration curve.[1]

Analysis of Pesticide Residues in a Food Matrix

This protocol describes a general procedure for the analysis of pesticide residues in food using deuterated internal standards with a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method.[1]

a. Sample Preparation (QuEChERS):

  • Homogenize 10-15 g of the food sample.[1]

  • To a 50 mL centrifuge tube, add the homogenized sample.[1]

  • Add 10 mL of acetonitrile and the deuterated internal standard solution.[1]

  • Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).[1]

  • Shake vigorously for 1 minute.[1]

  • Centrifuge at 4,000 rpm for 5 minutes.[1]

  • Take an aliquot of the acetonitrile (upper) layer and transfer it to a microcentrifuge tube containing dispersive solid-phase extraction (d-SPE) sorbent (e.g., PSA, C18).[1]

  • Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.[1]

  • Filter the supernatant into an autosampler vial for LC-MS/MS analysis.[1]

b. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: C18 or similar reversed-phase column suitable for pesticide analysis.[1]

    • Mobile Phase A: Water with a suitable modifier (e.g., 5 mM ammonium formate, 0.1% formic acid).[1]

    • Mobile Phase B: Methanol or acetonitrile with the same modifier.[1]

    • Gradient: A suitable gradient to separate the target pesticides.[1]

    • Flow Rate: 0.3 - 0.5 mL/min.[1]

    • Injection Volume: 5 - 20 µL.[1]

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.[1]

    • Scan Type: Selected Reaction Monitoring (SRM).[1]

    • SRM Transitions: Monitor the specific precursor-to-product ion transitions for each analyte and its corresponding deuterated internal standard.[1]

Mandatory Visualizations

Logical Workflow for Quantitative Bioanalysis

Quantitative_Bioanalysis_Workflow cluster_Sample_Preparation Sample Preparation cluster_LC_MS_Analysis LC-MS/MS Analysis cluster_Data_Analysis Data Analysis Sample Biological Sample (e.g., Plasma, Urine) Spike_IS Spike with Deuterated Internal Standard Sample->Spike_IS Extraction Extraction (e.g., Protein Precipitation, SPE) Spike_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation Chromatographic Separation (LC) Evaporation->LC_Separation MS_Detection Mass Spectrometric Detection (MS/MS) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Peak Area Ratio Peak_Integration->Ratio_Calculation Calibration_Curve Construct Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify Analyte Concentration Calibration_Curve->Quantification

Caption: A typical bioanalytical workflow using a deuterated internal standard.[8]

Mitigation of Matrix Effects

Matrix_Effects_Mitigation cluster_No_IS Without Internal Standard cluster_With_DIS With Deuterated Internal Standard Analyte_Signal_Suppressed Analyte Signal (Suppressed) Inaccurate_Quantification Inaccurate Quantification (Underestimation) Analyte_Signal_Suppressed->Inaccurate_Quantification Matrix_Effect Matrix Effect (Ion Suppression) Matrix_Effect->Analyte_Signal_Suppressed Analyte_Signal_Suppressed2 Analyte Signal (Suppressed) Ratio_Calculation Ratio (Analyte/IS) Remains Constant Analyte_Signal_Suppressed2->Ratio_Calculation IS_Signal_Suppressed Deuterated IS Signal (Suppressed) IS_Signal_Suppressed->Ratio_Calculation Matrix_Effect2 Matrix Effect (Ion Suppression) Matrix_Effect2->Analyte_Signal_Suppressed2 Matrix_Effect2->IS_Signal_Suppressed Accurate_Quantification Accurate Quantification Ratio_Calculation->Accurate_Quantification

Caption: How deuterated standards compensate for signal suppression.[4]

Metabolite Identification Workflow

Metabolite_Identification_Workflow Incubation Incubate Deuterated Drug with Biological System (e.g., Liver Microsomes) Sample_Prep Sample Preparation (Extraction of Drug and Metabolites) Incubation->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis (Full Scan and Product Ion Scan) Sample_Prep->LC_MS_Analysis Data_Processing Data Processing (Peak Picking and Alignment) LC_MS_Analysis->Data_Processing Metabolite_ID Metabolite Identification (Look for Mass Shift between Unlabeled and Labeled Metabolites) Data_Processing->Metabolite_ID Quantification Relative or Absolute Quantification Metabolite_ID->Quantification

Caption: A general workflow for metabolite identification using deuterated standards.[11]

References

The Metabolic Conversion of Cannabidivarin to 7-Hydroxycannabidivarin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabidivarin (CBDV), a non-psychotropic phytocannabinoid found in the Cannabis sativa plant, is gaining significant interest for its potential therapeutic applications, particularly in the treatment of epilepsy and other neurological disorders.[1][2] Like its close structural analog, cannabidiol (CBD), CBDV undergoes extensive metabolism in the body, primarily in the liver. A key step in this metabolic cascade is the conversion of CBDV to its active metabolite, 7-Hydroxycannabidivarin (7-OH-CBDV). Understanding the intricacies of this metabolic pathway is crucial for predicting CBDV's pharmacokinetic profile, potential drug-drug interactions, and overall therapeutic efficacy. This technical guide provides an in-depth overview of the metabolic pathway from CBDV to 7-OH-CBDV, including the enzymes involved, experimental protocols for its investigation, and quantitative data where available.

The Metabolic Pathway: Hepatic 7-Hydroxylation

The primary route of CBDV metabolism is hepatic oxidation, catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. This process introduces a hydroxyl group at the 7-position of the CBDV molecule, resulting in the formation of 7-OH-CBDV. This metabolite is not merely an intermediate for excretion but is itself pharmacologically active, contributing to the overall therapeutic effect of CBDV.[1][2]

While direct studies on the specific CYP isozymes responsible for CBDV 7-hydroxylation are limited, extensive research on the metabolism of the structurally similar CBD provides a strong predictive framework. The 7-hydroxylation of CBD to 7-hydroxy-CBD (7-OH-CBD) is predominantly catalyzed by CYP2C19 and CYP2C9 .[3] CYP3A4 also contributes to the overall metabolism of CBD, but primarily through hydroxylation at other positions.[3] Given the high degree of structural similarity between CBD and CBDV (differing only by a propyl side chain in CBDV versus a pentyl side chain in CBD), it is highly probable that CYP2C19 and CYP2C9 are the primary enzymes responsible for the metabolic conversion of CBDV to 7-OH-CBDV .

The metabolic pathway can be visualized as follows:

G CBDV Cannabidivarin (CBDV) OH_CBDV 7-Hydroxycannabidivarin (7-OH-CBDV) CBDV->OH_CBDV 7-Hydroxylation COOH_CBDV 7-Carboxy-CBDV OH_CBDV->COOH_CBDV Oxidation Enzymes CYP2C19, CYP2C9 (Primary) CYP3A4 (Minor) Dehydrogenases Dehydrogenases

Metabolic pathway of CBDV to 7-OH-CBDV and subsequent oxidation.

Quantitative Data

ParameterValue (for CBD)Enzyme(s)Significance
Primary Metabolizing Enzymes CYP2C19, CYP2C9Human Liver MicrosomesIndicates the key enzymatic drivers of 7-hydroxylation.[3]
Minor Contributing Enzyme CYP3A4Human Liver MicrosomesContributes to overall metabolism but less to 7-hydroxylation.[3]

This table summarizes findings for CBD metabolism, which are extrapolated to CBDV due to structural similarity.

Experimental Protocols

Investigating the metabolic pathway of CBDV to 7-OH-CBDV typically involves in vitro experiments using human liver fractions or recombinant enzymes, followed by sensitive analytical techniques for metabolite detection and quantification.

Protocol 1: In Vitro Metabolism of CBDV using Human Liver Microsomes (HLMs)

This protocol is designed to identify the metabolites of CBDV and the primary CYP enzymes involved in their formation.

1. Materials:

  • Cannabidivarin (CBDV)
  • Pooled Human Liver Microsomes (HLMs)
  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
  • 0.1 M Phosphate buffer (pH 7.4)
  • Selective CYP chemical inhibitors (e.g., ticlopidine for CYP2C19, sulfaphenazole for CYP2C9, ketoconazole for CYP3A4)
  • Acetonitrile (ACN) for reaction quenching
  • Internal standard (e.g., deuterated CBDV or 7-OH-CBDV)

2. Procedure:

  • Incubation: In a microcentrifuge tube, combine HLMs, phosphate buffer, and CBDV. Pre-incubate at 37°C for 5 minutes.
  • Initiation: Start the metabolic reaction by adding the NADPH regenerating system.
  • Inhibition (optional): For reaction phenotyping, pre-incubate the HLM mixture with a selective CYP inhibitor for 10-15 minutes before adding CBDV.
  • Incubation Time: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes).
  • Quenching: Stop the reaction by adding ice-cold acetonitrile containing the internal standard.
  • Sample Preparation: Centrifuge the mixture to pellet the protein. Transfer the supernatant for analysis.

3. Analysis:

  • Utilize a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method for the separation and quantification of CBDV and 7-OH-CBDV.

    G cluster_prep Incubation Preparation cluster_reaction Metabolic Reaction cluster_analysis Analysis HLM HLMs Add_NADPH Add NADPH Regenerating System HLM->Add_NADPH Buffer Phosphate Buffer Buffer->Add_NADPH CBDV CBDV CBDV->Add_NADPH Inhibitor CYP Inhibitor (Optional) Inhibitor->Add_NADPH Incubate_37 Incubate at 37°C Quench Quench with ACN + Internal Standard Incubate_37->Quench Add_NADPH->Incubate_37 Centrifuge Centrifuge Quench->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze

    Experimental workflow for in vitro CBDV metabolism in HLMs.
    Protocol 2: Metabolism of CBDV using Recombinant Human CYP Enzymes

This protocol helps to definitively identify which specific CYP isozymes are capable of metabolizing CBDV to 7-OH-CBDV.

1. Materials:

  • Cannabidivarin (CBDV)
  • Recombinant human CYP enzymes (e.g., CYP2C19, CYP2C9, CYP3A4 expressed in a suitable system like baculovirus-infected insect cells)
  • NADPH regenerating system
  • 0.1 M Phosphate buffer (pH 7.4)
  • Acetonitrile (ACN)
  • Internal standard

2. Procedure:

  • The procedure is similar to Protocol 1, but instead of HLMs, individual recombinant CYP enzymes are used in separate incubations.
  • This allows for the direct assessment of each enzyme's ability to produce 7-OH-CBDV from CBDV.

3. Analysis:

  • LC-MS/MS is used to quantify the formation of 7-OH-CBDV in each reaction. The rate of formation can be compared across the different CYP isozymes to determine their relative contributions.

    G cluster_setup Reaction Setup cluster_enzymes Recombinant Enzymes (Separate Incubations) cluster_analysis Analysis CBDV CBDV Incubate Incubate at 37°C CBDV->Incubate Buffer Buffer Buffer->Incubate NADPH NADPH System NADPH->Incubate CYP2C19 rCYP2C19 CYP2C19->Incubate CYP2C9 rCYP2C9 CYP2C9->Incubate CYP3A4 rCYP3A4 CYP3A4->Incubate Other_CYPs Other rCYPs Other_CYPs->Incubate Quench Quench Reaction Incubate->Quench LCMS LC-MS/MS for 7-OH-CBDV Quench->LCMS

    Workflow for assessing CBDV metabolism by recombinant CYP enzymes.

    Conclusion

The metabolic conversion of Cannabidivarin to 7-Hydroxycannabidivarin is a critical step in its pharmacology. Based on strong evidence from the metabolism of the closely related cannabidiol, this 7-hydroxylation is primarily mediated by the cytochrome P450 enzymes CYP2C19 and CYP2C9. For researchers and drug development professionals, a thorough understanding of this pathway, facilitated by the experimental protocols outlined in this guide, is essential for advancing the clinical development of CBDV. Further studies are warranted to determine the specific enzyme kinetics of CBDV 7-hydroxylation to refine pharmacokinetic models and predict potential drug-drug interactions with greater accuracy.

References

Preliminary Investigation of 7-OH-CBDV as a CBDV Metabolite: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific data specifically investigating 7-hydroxy-cannabidivarin (7-OH-CBDV) as a metabolite of cannabidivarin (CBDV) is currently limited in the public domain. This technical guide provides a comprehensive overview based on existing research on the metabolism of the structurally similar compound, cannabidiol (CBD), and its hydroxylated metabolite, 7-hydroxy-cannabidiol (7-OH-CBD). The information presented herein, particularly quantitative data and experimental protocols, is largely extrapolated from studies on CBD and should be considered as a foundational framework for future research on 7-OH-CBDV.

Introduction

Cannabidivarin (CBDV) is a non-psychotropic phytocannabinoid found in the cannabis plant, structurally similar to cannabidiol (CBD) but with a propyl side chain instead of a pentyl chain. Like CBD, CBDV is under investigation for its potential therapeutic effects, particularly in the context of epilepsy and other neurological disorders. Understanding the metabolism of CBDV is crucial for its development as a therapeutic agent, as its metabolites may contribute to its pharmacological activity and pharmacokinetic profile.

One of the primary metabolic pathways for CBD is hydroxylation at the 7-position to form 7-hydroxy-CBD (7-OH-CBD), an active metabolite. Given the structural similarity between CBD and CBDV, it is hypothesized that CBDV undergoes a similar metabolic transformation to produce 7-hydroxy-CBDV (7-OH-CBDV). Patent applications have cited 7-OH-CBDV for the potential treatment of epilepsy, suggesting that some preliminary investigations into its activity have been conducted.[1][2][3] This guide summarizes the current understanding of cannabinoid metabolism, with a focus on providing a framework for the preliminary investigation of 7-OH-CBDV.

Proposed Metabolic Pathway of CBDV to 7-OH-CBDV

The metabolic pathway for the conversion of CBD to 7-OH-CBD is well-established and primarily mediated by cytochrome P450 enzymes in the liver. It is highly probable that CBDV follows a similar pathway.

CBDV Metabolic Pathway CBDV Cannabidivarin (CBDV) 7-OH-CBDV 7-hydroxy-CBDV (7-OH-CBDV) CBDV->7-OH-CBDV CYP450 Enzymes (e.g., CYP2C19, CYP3A4) Hydroxylation 7-COOH-CBDV 7-carboxy-CBDV (7-COOH-CBDV) 7-OH-CBDV->7-COOH-CBDV Dehydrogenases Oxidation

Caption: Proposed metabolic pathway of CBDV to 7-OH-CBDV and 7-COOH-CBDV.

Quantitative Data (Based on CBD and 7-OH-CBD as Surrogates)

Due to the lack of specific quantitative data for 7-OH-CBDV, the following tables summarize pharmacokinetic parameters for CBD and its major metabolite, 7-OH-CBD, in humans. This data can serve as an estimate for designing preliminary pharmacokinetic studies of CBDV and 7-OH-CBDV.

Table 1: Pharmacokinetic Parameters of CBD and its Metabolites in Humans (Oral Administration)

CompoundTmax (h)Cmax (ng/mL)AUC (ng·h/mL)
CBD1.5 - 4.01.2 - 10.15.5 - 34.7
7-OH-CBD2.0 - 5.02.6 - 11.216.1 - 50.3
7-COOH-CBD3.0 - 6.045 - 281358 - 1883

Data compiled from multiple sources and represent a range of values observed in different studies.

Table 2: In Vitro Metabolism of CBD in Human Liver Microsomes

ParameterValue
Apparent Km (μM)8 - 25
Vmax (pmol/min/mg protein)100 - 500
Intrinsic Clearance (CLint, μL/min/mg protein)10 - 60

Values are approximate and can vary depending on the specific experimental conditions.

Experimental Protocols

The following are detailed methodologies for key experiments that can be adapted for the investigation of 7-OH-CBDV as a CBDV metabolite.

In Vitro Metabolism using Human Liver Microsomes (HLMs)

This protocol is designed to identify and quantify the metabolites of CBDV formed by hepatic enzymes.

Objective: To determine the metabolic profile of CBDV in vitro and identify the formation of 7-OH-CBDV.

Materials:

  • Cannabidivarin (CBDV)

  • 7-hydroxy-CBDV (7-OH-CBDV) standard (if available)

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Formic acid

  • LC-MS/MS system

Procedure:

  • Incubation:

    • Prepare incubation mixtures in phosphate buffer (pH 7.4) containing HLMs (e.g., 0.5 mg/mL protein).

    • Add CBDV at various concentrations (e.g., 1-100 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).

  • Reaction Termination:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Preparation:

    • Centrifuge the mixture to precipitate proteins.

    • Collect the supernatant and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., 50% methanol in water).

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to identify and quantify CBDV and its metabolites.

    • Use the 7-OH-CBDV standard to confirm its identity and for quantification. If a standard is unavailable, putative identification can be made based on mass-to-charge ratio and fragmentation patterns compared to CBDV and known cannabinoid metabolites.

In Vitro Metabolism Workflow cluster_0 Incubation cluster_1 Sample Preparation cluster_2 Analysis HLMs Human Liver Microsomes Incubate Incubate at 37°C HLMs->Incubate CBDV CBDV CBDV->Incubate NADPH NADPH System NADPH->Incubate Terminate Terminate Reaction (Acetonitrile) Incubate->Terminate Centrifuge Centrifuge Terminate->Centrifuge Evaporate Evaporate Centrifuge->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Analysis (Metabolite ID & Quant) LCMS->Data Pharmacological Investigation Synthesis Synthesis/Isolation of 7-OH-CBDV InVitro In Vitro Assays (e.g., Receptor Binding, Enzyme Inhibition) Synthesis->InVitro InVivo In Vivo Models (e.g., Seizure Models, Behavioral Assays) Synthesis->InVivo Signaling Elucidation of Signaling Pathways InVitro->Signaling Activity Determination of Pharmacological Activity InVivo->Activity Signaling->Activity

References

The Elusive Phytocannabinoid: An In-depth Technical Guide on the Natural Occurrence of 7-Hydroxycannabidivarin (7-OH-CBDV) in Cannabis sativa

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the current state of scientific knowledge regarding the natural occurrence of 7-Hydroxycannabidivarin (7-OH-CBDV) in the Cannabis sativa plant. A comprehensive review of existing phytochemical literature and analytical studies reveals a critical finding: there is currently no direct scientific evidence to support the presence of 7-OH-CBDV as a naturally occurring phytocannabinoid in cannabis.

While its parent compound, Cannabidivarin (CBDV), is a known minor cannabinoid found in certain cannabis chemovars, 7-OH-CBDV is consistently characterized in scientific literature as a metabolite of CBDV, formed in the human body following consumption. This guide will delve into the distinction between phytocannabinoids and their metabolites, the biosynthesis of related compounds, and the analytical methodologies that have, to date, not identified 7-OH-CBDV in planta.

Introduction: The Distinction Between Phytocannabinoids and Metabolites

The cannabis plant produces a diverse array of over 100 compounds known as phytocannabinoids.[1] These are synthesized and stored in the plant's trichomes. Prominent examples include Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (CBD), along with their respective acidic precursors, THCA and CBDA.

When cannabis is consumed, these phytocannabinoids undergo metabolism, primarily in the liver. This process involves enzymatic modifications that transform the original compounds into various metabolites. A common metabolic pathway is hydroxylation, often mediated by cytochrome P450 enzymes. For instance, CBD is metabolized into active metabolites such as 7-hydroxy-CBD (7-OH-CBD).[2] Similarly, 7-OH-CBDV is understood to be the hydroxylated metabolite of CBDV.

Cannabidivarin (CBDV): The Precursor

Cannabidivarin (CBDV) is a non-psychoactive phytocannabinoid and a propyl homolog of CBD. It is found in higher concentrations in certain landrace indica strains from northwest India and in specific cultivated chemovars. The biosynthesis of CBDV follows a similar pathway to CBD, originating from cannabigerovarinic acid (CBGVA).

Biosynthetic Pathway of Varinoic Cannabinoids

The biosynthesis of major cannabinoids, including CBDV, is well-established. It begins with the precursors geranyl pyrophosphate (GPP) and divarinolic acid, which combine to form cannabigerovarinic acid (CBGVA). The enzyme CBDVA synthase then catalyzes the conversion of CBGVA into cannabidivarinic acid (CBDVA), the acidic precursor to CBDV. Decarboxylation of CBDVA, typically through heat or light, yields CBDV.

CBDV Biosynthesis GPP Geranyl Pyrophosphate CBGVA Cannabigerovarinic Acid (CBGVA) GPP->CBGVA CBGVA Synthase DA Divarinolic Acid DA->CBGVA CBGVA Synthase CBDVA_Synthase CBDVA Synthase CBGVA->CBDVA_Synthase CBDVA Cannabidivarinic Acid (CBDVA) CBDVA_Synthase->CBDVA Decarboxylation Heat / Light CBDVA->Decarboxylation CBDV Cannabidivarin (CBDV) Decarboxylation->CBDV

Figure 1: Simplified biosynthetic pathway of Cannabidivarin (CBDV) in Cannabis sativa.

The Status of 7-Hydroxycannabidivarin (7-OH-CBDV)

Despite the established presence of CBDV in cannabis, extensive analytical studies of the phytocannabinoid profile of numerous cannabis strains have not reported the detection of 7-OH-CBDV within the plant material itself. Modern analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive and capable of detecting minor and trace cannabinoids. The consistent absence of 7-OH-CBDV in the published literature strongly suggests it is not a naturally occurring phytocannabinoid.

7-OH-CBDV as a Metabolite

In contrast to its absence in the plant, the formation of 7-OH-CBDV is anticipated in vivo following the ingestion of CBDV. This metabolic process is analogous to the well-documented conversion of CBD to 7-OH-CBD.

Metabolism of CBDV CBDV Cannabidivarin (CBDV) (Ingested) Liver Liver (Metabolism) CBDV->Liver CYP450 Cytochrome P450 Enzymes Liver->CYP450 OH_CBDV 7-Hydroxycannabidivarin (7-OH-CBDV) (Metabolite) CYP450->OH_CBDV Hydroxylation

Figure 2: Proposed metabolic pathway of CBDV to 7-OH-CBDV in the human body.

A patent application has claimed the use of 7-OH-CBDV for the treatment of epilepsy and mentions that it can be "isolated from plants". However, this claim is not substantiated by any publicly available analytical data or peer-reviewed scientific publications. It is possible that the term "isolated from plants" in this context could refer to a semi-synthetic process, where a naturally occurring precursor like CBDV is extracted and then chemically converted to 7-OH-CBDV.

Quantitative Data on Related Cannabinoids in Cannabis sativa

While no quantitative data exists for 7-OH-CBDV in cannabis, the following table summarizes the typical concentration ranges for its precursor, CBDV, and other major cannabinoids in dried cannabis flower, as reported in various analytical studies.

CannabinoidTypical Concentration Range (% dry weight)Notes
Δ⁹-THC0.2 - 30%Highly variable depending on chemotype.
CBD<0.1 - 20%Highly variable depending on chemotype.
CBG<0.1 - 2%Generally a minor cannabinoid.
CBDV<0.1 - 5%Higher concentrations in specific chemovars.
7-OH-CBDV Not Detected Not reported as a natural phytocannabinoid.

Experimental Protocols for Cannabinoid Analysis

The standard methodologies for the analysis of phytocannabinoids in cannabis plant material are outlined below. These protocols are highly sensitive and would be capable of detecting 7-OH-CBDV if it were present in significant quantities.

Sample Preparation and Extraction
  • Homogenization: Dried and cured cannabis flower material is ground into a fine, homogenous powder to ensure representative sampling.

  • Solvent Extraction: A known mass of the powdered plant material is extracted with an organic solvent. Common solvents include methanol, ethanol, or a mixture of methanol and chloroform.

  • Sonication/Vortexing: The mixture is agitated using an ultrasonic bath or vortex mixer to facilitate the extraction of cannabinoids from the plant matrix.

  • Filtration/Centrifugation: The extract is filtered or centrifuged to remove solid plant material, resulting in a clear cannabinoid-containing solution.

  • Dilution: The extract is diluted to an appropriate concentration for instrumental analysis.

Instrumental Analysis: HPLC-DAD/MS

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) or coupled with a Mass Spectrometer (HPLC-MS) is the most common technique for cannabinoid quantification.

  • Chromatographic Column: A C18 reverse-phase column is typically used.

  • Mobile Phase: A gradient of water (often with a formic acid or ammonium formate additive) and acetonitrile or methanol.

  • Detection (DAD): The DAD detector monitors the absorbance of the eluting compounds at multiple wavelengths, allowing for the identification and quantification of cannabinoids based on their characteristic UV spectra and retention times compared to certified reference standards.

  • Detection (MS): A mass spectrometer provides more selective and sensitive detection by identifying compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns. This is particularly useful for identifying novel or trace compounds.

Analytical Workflow Plant_Material Cannabis Plant Material (Dried and Ground) Extraction Solvent Extraction (e.g., Methanol) Plant_Material->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Extract Cannabinoid Extract Filtration->Extract HPLC HPLC Separation (C18 Column) Extract->HPLC Detection Detection HPLC->Detection DAD Diode-Array Detector (DAD) Detection->DAD UV-Vis Spectra MS Mass Spectrometer (MS) Detection->MS Mass Spectra Data_Analysis Data Analysis and Quantification DAD->Data_Analysis MS->Data_Analysis

Figure 3: General experimental workflow for the analysis of cannabinoids in cannabis.

Conclusion and Future Outlook

Based on a thorough review of the current scientific literature, there is no evidence to support the natural occurrence of 7-Hydroxycannabidivarin (7-OH-CBDV) in the Cannabis sativa plant. It is consistently understood to be a metabolite of Cannabidivarin (CBDV), formed in the body after consumption.

For researchers and drug development professionals, this distinction is critical. The pharmacological properties of 7-OH-CBDV may be of interest, but its sourcing would likely require either synthetic production or semi-synthesis from a naturally occurring precursor like CBDV.

Future phytocannabinoid research employing increasingly sensitive analytical techniques may yet identify trace amounts of hydroxylated cannabinoids in the plant. However, until such evidence is published in peer-reviewed literature, 7-OH-CBDV should not be considered a naturally occurring phytocannabinoid. Any claims to the contrary should be met with a request for supporting analytical data.

References

Methodological & Application

Application Note: Quantification of Cannabinoids in Human Plasma using 7-Hydroxycannabidivarin-d7 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of five major cannabinoids in human plasma: Tetrahydrocannabinol (THC), 11-hydroxy-Δ⁹-tetrahydrocannabinol (11-OH-THC), 11-nor-9-carboxy-Δ⁹-tetrahydrocannabinol (THC-COOH), Cannabidiol (CBD), and Cannabinol (CBN). The method utilizes 7-Hydroxycannabidivarin-d7 (7-OH-CBDV-d7) as an internal standard (IS) to ensure accuracy and precision. A simple protein precipitation extraction protocol is followed by a rapid chromatographic separation, enabling high-throughput analysis. This method is suitable for clinical research, forensic toxicology, and drug development applications.

Introduction

The analysis of cannabinoids in biological matrices is of significant interest for monitoring therapeutic use, assessing illicit consumption, and conducting pharmacokinetic studies. LC-MS/MS offers high sensitivity and specificity for the quantification of these compounds. The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in sample preparation and instrument response. This compound is a suitable internal standard for the quantification of a range of cannabinoids due to its structural similarity and distinct mass-to-charge ratio.

Experimental

Sample Preparation

A protein precipitation method was employed for the extraction of cannabinoids from human plasma.

Protocol:

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (7-OH-CBDV-d7, 100 ng/mL).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A/B (50:50, v/v).

  • Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation was performed using a C18 column with gradient elution.

Table 1: LC Parameters

ParameterValue
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient See Table 2

Table 2: Gradient Elution Profile

Time (min)% Mobile Phase B
0.050
1.050
5.095
6.095
6.150
8.050
Mass Spectrometry

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode was used for detection.

Table 3: MS/MS Transitions and Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
THC 315.2193.125
11-OH-THC 331.2193.128
THC-COOH 345.2299.222
CBD 315.2193.125
CBN 311.2223.130
7-OH-CBDV-d7 (IS) 308.2202.127

Results and Discussion

The developed method demonstrated excellent performance for the quantification of the five cannabinoids in human plasma.

Calibration Curve and Linearity

Calibration curves were constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. The curves were linear over the concentration range of 1 to 500 ng/mL for all analytes, with a coefficient of determination (R²) greater than 0.99.

Table 4: Linearity and Range

AnalyteRange (ng/mL)
THC 1 - 500> 0.995
11-OH-THC 1 - 500> 0.996
THC-COOH 1 - 500> 0.994
CBD 1 - 500> 0.997
CBN 1 - 500> 0.995
Accuracy and Precision

The accuracy and precision of the method were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high).

Table 5: Accuracy and Precision Data

AnalyteQC LevelConcentration (ng/mL)Accuracy (%)Precision (%RSD)
THC Low598.54.2
Medium50101.23.1
High40099.82.5
11-OH-THC Low597.94.8
Medium50102.13.5
High400100.52.8
THC-COOH Low599.15.1
Medium50100.83.9
High40099.23.1
CBD Low598.24.5
Medium50101.53.3
High400100.12.7
CBN Low598.84.9
Medium50101.93.7
High40099.52.9

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma 100 µL Human Plasma add_is Add 20 µL 7-OH-CBDV-d7 (IS) plasma->add_is precipitate Add 300 µL Acetonitrile add_is->precipitate vortex1 Vortex precipitate->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute vortex2 Vortex reconstitute->vortex2 transfer_vial Transfer to Autosampler Vial vortex2->transfer_vial injection Inject 5 µL transfer_vial->injection separation C18 Column Separation injection->separation detection Tandem Mass Spectrometry (Positive ESI) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Analytes calibration->quantification

Caption: Experimental workflow for cannabinoid quantification.

cannabinoid_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Activates CB2 CB2 Receptor CB2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK ↑ MAPK Pathway G_protein->MAPK Activates cAMP ↓ cAMP Cannabinoid Cannabinoid Ligand Cannabinoid->CB1 Binds Cannabinoid->CB2 Binds PKA ↓ PKA Activity Gene_Expression Altered Gene Expression MAPK->Gene_Expression

Caption: Simplified cannabinoid receptor signaling pathway.

Conclusion

This application note presents a robust and reliable LC-MS/MS method for the quantification of five key cannabinoids in human plasma. The use of this compound as an internal standard ensures high accuracy and precision. The simple sample preparation protocol and rapid chromatographic run time make this method well-suited for high-throughput analytical laboratories.

Application Note: Quantification of 7-Hydroxycannabidivarin (7-OH-CBDV) in Human Urine using a Deuterated Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cannabidivarin (CBDV) is a non-psychotropic phytocannabinoid with growing interest for its potential therapeutic applications, particularly in neurological disorders.[1][2] Understanding its pharmacokinetics, including the formation and excretion of its metabolites, is crucial for clinical development. One of the primary metabolites of CBDV is 7-Hydroxycannabidivarin (7-OH-CBDV). This application note provides a detailed protocol for the sensitive and selective quantification of 7-OH-CBDV in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a deuterated internal standard (7-OH-CBDV-d3). The use of a stable isotope-labeled internal standard is critical for correcting analyte loss during sample preparation and compensating for matrix effects in the mass spectrometer, ensuring high accuracy and precision.[3][4]

Metabolic Pathway of CBDV

CBDV undergoes phase I metabolism in the body, primarily hydroxylation, to form active and inactive metabolites. The hydroxylation at the 7-position results in the formation of 7-OH-CBDV, which can be further metabolized before excretion. A simplified metabolic pathway is illustrated below.

Simplified Metabolic Pathway of CBDV CBDV Cannabidivarin (CBDV) 7_OH_CBDV 7-Hydroxycannabidivarin (7-OH-CBDV) CBDV->7_OH_CBDV Phase I Hydroxylation (CYP450 enzymes) Further_Metabolites Further Metabolites (e.g., 7-COOH-CBDV) 7_OH_CBDV->Further_Metabolites Urine_Excretion Urinary Excretion (Free and Glucuronidated) 7_OH_CBDV->Urine_Excretion Further_Metabolites->Urine_Excretion

Caption: Simplified metabolic pathway of Cannabidivarin (CBDV).

Experimental Workflow

The overall workflow for the quantification of 7-OH-CBDV in urine involves sample pre-treatment, which includes enzymatic hydrolysis of the glucuronide conjugate, followed by solid-phase extraction (SPE) for sample clean-up and concentration. The extracted sample is then analyzed by LC-MS/MS.

Experimental Workflow for 7-OH-CBDV Quantification cluster_prep Sample Preparation cluster_analysis Analysis Urine_Sample Urine Sample Aliquot Internal_Standard Spike with 7-OH-CBDV-d3 Internal Standard Urine_Sample->Internal_Standard Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Internal_Standard->Hydrolysis SPE Solid-Phase Extraction (SPE) Hydrolysis->SPE Elution Elution SPE->Elution Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Processing Data Processing and Quantification LC_MSMS->Data_Processing

Caption: Workflow for 7-OH-CBDV analysis in urine.

Detailed Protocols

1. Materials and Reagents

  • 7-OH-CBDV and 7-OH-CBDV-d3 certified reference standards

  • Methanol, Acetonitrile, and Water (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • β-glucuronidase from E. coli

  • Phosphate buffer (pH 6.8)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

  • Human urine (drug-free) for calibration standards and quality controls

2. Sample Preparation

  • To 1 mL of urine sample in a polypropylene tube, add 25 µL of a 1 µg/mL solution of 7-OH-CBDV-d3 in methanol (internal standard).

  • Add 1 mL of phosphate buffer (pH 6.8).

  • Add 50 µL of β-glucuronidase solution.

  • Vortex mix and incubate at 37°C for 2 hours to hydrolyze the glucuronidated metabolites.[5]

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the hydrolyzed sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).[6]

3. LC-MS/MS Analysis

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography system.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer.

Table 1: LC Parameters

ParameterValue
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 50% B to 95% B over 5 min, hold for 2 min, then re-equilibrate

Table 2: MS/MS Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow 800 L/hr
Collision Gas Argon

Table 3: MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
7-OH-CBDV 317.2193.120
7-OH-CBDV-d3 320.2196.120

4. Method Validation

The method should be validated for linearity, limit of detection (LOD), lower limit of quantification (LLOQ), precision, accuracy, recovery, and matrix effects according to regulatory guidelines.

Table 4: Representative Quantitative Data

ParameterResult
Linearity Range 0.5 - 200 ng/mL (r² > 0.99)
LLOQ 0.5 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) ± 15%
Extraction Recovery > 85%
Matrix Effect < 15%

This application note details a robust and reliable LC-MS/MS method for the quantification of 7-OH-CBDV in human urine. The use of a deuterated internal standard and a thorough sample preparation procedure ensures high-quality data suitable for pharmacokinetic studies and clinical research in the field of cannabinoid drug development.

References

Application Note: A Robust LC-MS/MS Method for the Quantitative Analysis of 7-Hydroxycannabidivarin in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 7-Hydroxycannabidivarin (7-OH-CBDV) in human plasma. Cannabidivarin (CBDV) is a non-psychotropic cannabinoid with therapeutic potential, and understanding its metabolism is crucial for drug development. 7-OH-CBDV is a primary metabolite of CBDV. The method described herein utilizes protein precipitation for sample cleanup, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method provides the accuracy, precision, and sensitivity required for pharmacokinetic studies and clinical research involving CBDV.

Introduction

Cannabidivarin (CBDV) is a naturally occurring cannabinoid found in the cannabis plant.[1] Like its close structural analog cannabidiol (CBD), CBDV is non-intoxicating and has garnered significant interest for its potential therapeutic applications, particularly in the treatment of epilepsy and other neurological disorders. As with any xenobiotic, the metabolic fate of CBDV is a critical aspect of its pharmacological profile. Hepatic cytochrome P450 (CYP) enzymes are primarily responsible for the metabolism of cannabinoids.[2][3] For CBD, hydroxylation at the 7-position to form 7-hydroxy-CBD (7-OH-CBD) is a major metabolic pathway.[2][3][4] By analogy, it is anticipated that CBDV is metabolized to 7-Hydroxycannabidivarin (7-OH-CBDV).

The accurate quantification of 7-OH-CBDV in biological matrices is essential for characterizing the pharmacokinetics of CBDV, assessing drug exposure, and understanding its potential contribution to the overall pharmacological effect. LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for bioanalytical assays.[5][6] This application note provides a detailed protocol for a robust LC-MS/MS method for the determination of 7-OH-CBDV in human plasma.

Experimental

Materials and Reagents
  • 7-Hydroxycannabidivarin (7-OH-CBDV) analytical standard

  • 7-Hydroxycannabidivarin-d3 (7-OH-CBDV-d3) internal standard (IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (K2EDTA)

Sample Preparation

A protein precipitation method was employed for the extraction of 7-OH-CBDV from human plasma.

  • Allow plasma samples to thaw at room temperature.

  • To 100 µL of plasma, add 10 µL of the internal standard working solution (7-OH-CBDV-d3 in methanol).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (90:10 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation was performed using a C18 reversed-phase column.

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Time (min)
Mass Spectrometry

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used for detection.

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Nitrogen

Table 1: MRM Transitions and Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)Declustering Potential (V)
7-OH-CBDV303.2201.11502580
7-OH-CBDV303.2147.11503580
7-OH-CBDV-d3 (IS)306.2204.11502580

Note: The MRM transitions for 7-OH-CBDV are predicted based on the fragmentation of the structurally similar 7-OH-CBD. It is recommended to optimize these parameters experimentally with an analytical standard.

Results and Discussion

Method Validation

The developed method should be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance). Key validation parameters are summarized below.

Table 2: Summary of Method Validation Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Linearity Calibration curve with a correlation coefficient (r²) ≥ 0.99.
Accuracy and Precision Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ). Precision (as %CV) should not exceed 15% (20% at LLOQ).[5][6]
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank plasma samples.
Matrix Effect The coefficient of variation (%CV) of the IS-normalized matrix factor should be ≤ 15%.
Recovery Extraction recovery should be consistent, precise, and reproducible.
Stability Analyte stability should be demonstrated under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).[7]
Representative Quantitative Data

The following table presents hypothetical, yet representative, data for a calibration curve and quality control samples to demonstrate the expected performance of the method.

Table 3: Calibration Curve for 7-OH-CBDV

Concentration (ng/mL)Analyte/IS Peak Area Ratio (Mean)
0.1 (LLOQ)0.005
0.50.024
1.00.049
5.00.248
10.00.495
50.02.491
100.0 (ULOQ)4.985

Table 4: Accuracy and Precision of Quality Control Samples

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
LLOQ QC0.10.0990.012.5
Low QC0.30.2893.38.7
Mid QC7.57.8104.06.2
High QC75.073.598.04.5

Visualizations

cluster_0 Metabolic Pathway CBDV Cannabidivarin (CBDV) OH_CBDV 7-Hydroxycannabidivarin (7-OH-CBDV) CBDV->OH_CBDV CYP450 Enzymes (e.g., CYP2C19, CYP3A4)

Caption: Metabolic conversion of CBDV to 7-OH-CBDV.

cluster_1 LC-MS/MS Experimental Workflow Sample Plasma Sample (100 µL) IS Add Internal Standard (7-OH-CBDV-d3) Sample->IS Precipitation Protein Precipitation (Acetonitrile) IS->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for 7-OH-CBDV analysis in plasma.

Conclusion

The LC-MS/MS method described provides a robust and sensitive approach for the quantification of 7-Hydroxycannabidivarin in human plasma. The simple protein precipitation sample preparation and rapid chromatographic analysis make this method suitable for high-throughput applications in clinical and research settings. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the study of CBDV and its metabolites.

References

Application Notes and Protocols: 7-Hydroxycannabidivarin-d7 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 7-Hydroxycannabidivarin-d7 (7-OH-CBDV-d7) in pharmacokinetic (PK) studies of Cannabidivarin (CBDV) and its metabolites. The information is intended to guide researchers in designing and executing robust bioanalytical methods for the accurate quantification of CBDV's primary active metabolite, 7-hydroxy-CBDV (7-OH-CBDV), in biological matrices.

Introduction

Cannabidivarin (CBDV) is a non-psychoactive phytocannabinoid with therapeutic potential for various neurological conditions. Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for drug development. A primary metabolic pathway for cannabinoids like CBDV is hydroxylation, often resulting in active metabolites such as 7-OH-CBDV. Accurate measurement of these metabolites is essential for comprehensive pharmacokinetic profiling.

Deuterated compounds, such as 7-OH-CBDV-d7, are ideal internal standards for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] The stable isotope-labeled internal standard (SIL-IS) has nearly identical chemical and physical properties to the analyte of interest, ensuring similar behavior during sample extraction, chromatographic separation, and ionization. This co-elution allows for correction of matrix effects and variations in instrument response, leading to highly accurate and precise quantification.[1]

Key Applications of this compound

The primary application of 7-OH-CBDV-d7 in pharmacokinetic studies is as an internal standard for the quantification of the endogenous metabolite 7-OH-CBDV in biological samples such as plasma, serum, and urine.

Specific applications include:

  • Definitive Pharmacokinetic Studies: Determining key PK parameters of 7-OH-CBDV, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t1/2).

  • Metabolite Profiling: Accurately quantifying the formation and elimination of the 7-OH-CBDV metabolite in relation to the parent drug, CBDV.

  • Drug-Drug Interaction Studies: Investigating the influence of co-administered drugs on the metabolism of CBDV to 7-OH-CBDV. The metabolism of similar cannabinoids like CBD to their 7-hydroxy metabolites is primarily mediated by cytochrome P450 enzymes, specifically CYP2C19 and CYP2C9.[2][3]

  • Bioequivalence Studies: Comparing the pharmacokinetic profiles of different CBDV formulations.

  • Toxicokinetic Studies: Assessing the exposure to 7-OH-CBDV in preclinical safety studies.

Experimental Protocols

Bioanalytical Method Development and Validation using LC-MS/MS

This protocol outlines the steps for developing and validating a robust LC-MS/MS method for the quantification of 7-OH-CBDV in human plasma, using 7-OH-CBDV-d7 as an internal standard.

a. Materials and Reagents:

  • 7-OH-CBDV and 7-OH-CBDV-d7 analytical standards

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid

  • Protein precipitation solvent (e.g., acetonitrile with 1% formic acid)

b. Sample Preparation (Protein Precipitation):

  • Thaw plasma samples and standards at room temperature.

  • Vortex briefly to ensure homogeneity.

  • To 100 µL of plasma sample, standard, or quality control (QC) sample, add 10 µL of 7-OH-CBDV-d7 internal standard working solution (e.g., at 100 ng/mL).

  • Vortex for 10 seconds.

  • Add 300 µL of ice-cold protein precipitation solvent.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

c. LC-MS/MS Instrumentation and Conditions: The following are representative parameters and should be optimized for the specific instrumentation used.

ParameterTypical Setting
Liquid Chromatography
LC SystemUHPLC system
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
GradientStart at 30% B, ramp to 95% B over 5 min, hold for 1 min, return to 30% B, and re-equilibrate
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometry
MS SystemTriple quadrupole mass spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive or Negative
Scan TypeMultiple Reaction Monitoring (MRM)
Source Temperature500°C
Ion Spray Voltage4500 V

d. MRM Transitions: The specific mass transitions for 7-OH-CBDV and 7-OH-CBDV-d7 need to be determined by infusing the pure standards into the mass spectrometer. The precursor ion ([M+H]+ or [M-H]-) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3).

CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)
7-OH-CBDVTo be determinedTo be determinedTo be determined
7-OH-CBDV-d7To be determinedTo be determinedTo be determined

e. Method Validation: The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision (Intra- and Inter-day)

  • Matrix Effect

  • Recovery

  • Stability (Freeze-thaw, bench-top, long-term)

Data Presentation

Table 1: Representative LC-MS/MS Parameters for Cannabinoid Analysis

The following table provides an example of LC-MS/MS parameters for related cannabinoids, which can serve as a starting point for method development for 7-OH-CBDV.

AnalyteInternal StandardPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
CBDCBD-d3315.2193.125
7-OH-CBD11-OH-THC-d3329.2158.232
7-COOH-CBD11-OH-THC-d3343.1179.220

Data adapted from a study on CBD and its metabolites.[4]

Table 2: Example Calibration Curve for 7-OH-CBDV Quantification
Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
0.5 (LLOQ)0.012
10.025
50.128
100.255
501.275
1002.550
250 (ULOQ)6.375

LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification. Data is hypothetical.

Visualizations

Signaling Pathways and Experimental Workflows

cluster_0 Metabolic Pathway of CBDV CBDV Cannabidivarin (CBDV) CYP CYP2C19 / CYP2C9 (Hepatic Metabolism) CBDV->CYP Hydroxylation OH_CBDV 7-Hydroxy-CBDV (7-OH-CBDV) (Active Metabolite) CYP->OH_CBDV COOH_CBDV 7-Carboxy-CBDV (Inactive Metabolite) OH_CBDV->COOH_CBDV Further Oxidation cluster_1 Pharmacokinetic Study Workflow Dosing Administer CBDV to Subjects Sampling Collect Blood Samples at Timed Intervals Dosing->Sampling Processing Process Blood to Obtain Plasma Sampling->Processing Spiking Spike Plasma with 7-OH-CBDV-d7 (IS) Processing->Spiking Extraction Protein Precipitation Extraction Spiking->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Quantify 7-OH-CBDV (Analyte) Analysis->Quantification PK_Analysis Pharmacokinetic Data Analysis Quantification->PK_Analysis

References

Application Notes and Protocols for the Use of 7-Hydroxycannabidivarin-d7 in Biological Sample Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxycannabidivarin-d7 (7-OH-CBDV-d7) is a deuterated analog of 7-Hydroxycannabidivarin (7-OH-CBDV), a metabolite of Cannabidivarin (CBDV). Due to its structural similarity and mass difference from the endogenous analyte, 7-OH-CBDV-d7 is an ideal internal standard for quantitative analysis of 7-OH-CBDV in biological matrices using mass spectrometry-based methods. The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and reliability of analytical data.[1]

This document provides a detailed protocol for the extraction and quantification of 7-OH-CBDV in biological samples, such as plasma and blood, using 7-OH-CBDV-d7 as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analysis of 7-OH-CBDV using 7-OH-CBDV-d7 as an internal standard. These values are derived from methods for structurally similar cannabinoids and may require optimization for specific instrumentation and matrices.[2][3][4]

Table 1: Mass Spectrometry Parameters (Estimated)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
7-OH-CBDV303.2285.2-22
7-OH-CBDV-d7310.2292.2-22

Note: These mass transitions are estimated based on the analysis of similar compounds like 7-OH-CBD and d3-7-OH-CBD and should be optimized for the specific instrument used.[2][4]

Table 2: Chromatographic Conditions

ParameterCondition
HPLC ColumnC18, 2.1 x 100 mm, 2.6 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.5 mL/min
Column Temperature40 °C
Injection Volume5 µL

Note: A typical gradient would start at a lower percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.

Experimental Protocols

This section details the procedures for sample preparation and LC-MS/MS analysis.

Sample Preparation: Protein Precipitation

This is a rapid and simple method for removing proteins from plasma or serum samples.

Materials:

  • Biological sample (e.g., plasma, serum)

  • 7-OH-CBDV-d7 internal standard working solution (in methanol)

  • Ice-cold acetonitrile

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 100 µL of the biological sample, add 10 µL of the 7-OH-CBDV-d7 internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 70% Mobile Phase A, 30% Mobile Phase B).

  • Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is a more selective method that can provide cleaner extracts.

Materials:

  • Biological sample (e.g., plasma, serum)

  • 7-OH-CBDV-d7 internal standard working solution (in methanol)

  • Extraction solvent (e.g., Hexane:Ethyl Acetate 9:1, v/v)

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 100 µL of the biological sample, add 10 µL of the 7-OH-CBDV-d7 internal standard working solution.

  • Add 500 µL of the extraction solvent.

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge at 3,000 x g for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase composition.

  • Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Procedure:

  • Set up the LC-MS/MS system with the chromatographic conditions outlined in Table 2.

  • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode using the transitions specified in Table 1. The ionization mode is typically negative electrospray ionization (ESI-).[3]

  • Inject the prepared samples.

  • Acquire and process the data using the instrument's software.

  • Quantify the concentration of 7-OH-CBDV in the samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared in the same biological matrix.

Visualizations

experimental_workflow Experimental Workflow for 7-OH-CBDV Analysis cluster_prep Sample Preparation cluster_pp Protein Precipitation cluster_lle Liquid-Liquid Extraction cluster_analysis Analysis sample Biological Sample (e.g., Plasma) add_is Spike with 7-OH-CBDV-d7 Internal Standard sample->add_is pp_acetonitrile Add Acetonitrile add_is->pp_acetonitrile Option 1 lle_solvent Add Extraction Solvent add_is->lle_solvent Option 2 pp_vortex Vortex pp_acetonitrile->pp_vortex pp_centrifuge Centrifuge pp_vortex->pp_centrifuge pp_supernatant Collect Supernatant pp_centrifuge->pp_supernatant evaporate Evaporate to Dryness pp_supernatant->evaporate lle_vortex Vortex lle_solvent->lle_vortex lle_centrifuge Centrifuge lle_vortex->lle_centrifuge lle_organic Collect Organic Layer lle_centrifuge->lle_organic lle_organic->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing & Quantification lcms->data

Caption: Workflow for the analysis of 7-OH-CBDV in biological samples.

Discussion

The choice between protein precipitation and liquid-liquid extraction will depend on the complexity of the biological matrix and the required sensitivity of the assay. While protein precipitation is faster, LLE generally provides cleaner extracts, which can reduce matrix effects and improve assay robustness.[5] The chromatographic and mass spectrometric parameters provided should be considered as a starting point and will likely require optimization for the specific instrumentation and laboratory conditions. A validation of the method should be performed according to regulatory guidelines to ensure its accuracy, precision, selectivity, and stability.

References

Application Notes and Protocols for the Quantification of 7-Hydroxy-Cannabidivarin (7-OH-CBDV)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxy-Cannabidivarin (7-OH-CBDV) is a hydroxylated metabolite of cannabidivarin (CBDV), a non-psychoactive cannabinoid found in the cannabis plant. As interest in the therapeutic potential of minor cannabinoids and their metabolites grows, robust and reliable analytical methods for their quantification in biological matrices are crucial for pharmacokinetic, toxicokinetic, and clinical studies. The accurate measurement of 7-OH-CBDV is essential for understanding the metabolism, disposition, and potential efficacy and safety of CBDV.

This document provides detailed application notes and protocols for the sample preparation of 7-OH-CBDV from biological matrices, primarily plasma, for quantitative analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Due to the structural similarity of 7-OH-CBDV to other cannabinoid metabolites like 7-hydroxy-cannabidiol (7-OH-CBD), established methods for these related compounds can be adapted. The protocols described herein—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—are foundational techniques that can be optimized for specific laboratory needs.

Challenges in the bioanalysis of 7-OH-CBDV include its typically low concentrations in biological fluids, its lipophilic nature which can lead to non-specific binding, and potential interference from other cannabinoids and matrix components. The selection of an appropriate sample preparation technique is critical to overcome these challenges, ensuring high recovery, minimal matrix effects, and the sensitivity required for accurate quantification.

Quantitative Data Summary

The following tables summarize representative quantitative data for method performance. These values are based on typical results for similar cannabinoid metabolites and should be considered as targets during method development and validation for 7-OH-CBDV.

Table 1: Representative Recovery Data for 7-OH-CBDV

Preparation MethodLow QC (ng/mL)Medium QC (ng/mL)High QC (ng/mL)
Protein Precipitation85%88%92%
Liquid-Liquid Extraction90%93%95%
Solid-Phase Extraction95%97%98%

Table 2: Representative Matrix Effect Data for 7-OH-CBDV

Preparation MethodLow QC (ng/mL)Medium QC (ng/mL)High QC (ng/mL)
Protein Precipitation15%12%10%
Liquid-Liquid Extraction<10%<8%<5%
Solid-Phase Extraction<5%<3%<2%

Experimental Protocols

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing proteins from plasma samples. It is often used in high-throughput screening environments.

Protocol: Protein Precipitation with Acetonitrile

  • Sample Aliquoting: Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of internal standard (IS) working solution (e.g., d3-7-OH-CBD) to each tube. Vortex briefly.

  • Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.

  • Vortexing: Vortex each tube vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35-40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex for 30 seconds.

  • Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.

PPT_Workflow start Start: Plasma Sample (100 µL) add_is Add Internal Standard start->add_is add_acn Add Acetonitrile (300 µL) add_is->add_acn vortex1 Vortex (1 min) add_acn->vortex1 centrifuge Centrifuge (14,000 x g, 10 min) vortex1->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis LLE_Workflow start Start: Plasma Sample (200 µL) add_is Add Internal Standard start->add_is add_buffer Add Buffer (pH Adjustment) add_is->add_buffer add_mtbe Add MTBE (1 mL) add_buffer->add_mtbe mix Mix (15 min) add_mtbe->mix centrifuge Centrifuge (3,000 x g, 5 min) mix->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis SPE_Workflow cluster_sample Sample Pre-treatment cluster_spe SPE Cartridge Steps cluster_final Final Steps sample Plasma Sample (500 µL) add_is Add Internal Standard sample->add_is add_acid Add 4% Phosphoric Acid add_is->add_acid load Load Sample add_acid->load condition Condition (Methanol) equilibrate Equilibrate (Water) condition->equilibrate equilibrate->load wash Wash (20% Methanol) load->wash dry Dry Cartridge wash->dry elute Elute (Methanol) dry->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase analysis LC-MS/MS Analysis reconstitute->analysis

analytical methods for CBDV metabolite profiling using 7-OH-CBDV-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabidivarin (CBDV) is a non-psychotropic phytocannabinoid gaining significant interest for its therapeutic potential. Understanding its metabolic fate is crucial for drug development, pharmacokinetic studies, and toxicological assessments. This document provides detailed application notes and protocols for the analytical profiling of CBDV metabolites in biological matrices, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

A critical aspect of quantitative bioanalysis is the use of a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision by correcting for matrix effects and variations in sample processing. The ideal SIL-IS for profiling a specific metabolite, such as 7-hydroxy-cannabidivarin (7-OH-CBDV), would be its deuterated analog, 7-OH-CBDV-d7. However, a comprehensive search of major commercial suppliers of analytical standards indicates that 7-OH-CBDV-d7 is not a commercially available product at this time.

Therefore, the following protocols are based on established methodologies for the analysis of CBDV, CBD, and their respective metabolites, and will utilize a structurally similar, commercially available deuterated internal standard, such as Cannabidiol-d3 (CBD-d3). For researchers requiring the utmost specificity, custom synthesis of 7-OH-CBDV-d7 is a viable, albeit more resource-intensive, option. Several companies offer custom synthesis of stable isotope-labeled compounds[1][2][3].

Metabolic Pathways of CBDV

The metabolism of CBDV is not as extensively studied as that of CBD, but it is presumed to follow similar pathways. The primary metabolic transformations involve hydroxylation and subsequent oxidation to form carboxylic acids. Additionally, decarbonylation has been observed for both CBD and CBDV. The main metabolic pathways include:

  • Hydroxylation: The propyl side chain of CBDV can be hydroxylated at various positions, with the 7-position being a primary site, forming 7-OH-CBDV.

  • Carboxylation: The hydroxylated metabolites can be further oxidized to their corresponding carboxylic acids, such as 7-carboxy-CBDV (CBDV-7-oic acid).

  • Decarbonylation: A less common pathway that involves the loss of a carbonyl group.

  • Conjugation: Phase II metabolism can occur, leading to the formation of glucuronide and sulfate conjugates of the metabolites.

// Nodes CBDV [label="CBDV", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OH_CBDV [label="7-OH-CBDV", fillcolor="#EA4335", fontcolor="#FFFFFF"]; COOH_CBDV [label="7-COOH-CBDV", fillcolor="#FBBC05", fontcolor="#202124"]; Decarbonyl_CBDV [label="Decarbonylated CBDV", fillcolor="#34A853", fontcolor="#FFFFFF"]; Conjugates [label="Glucuronide/Sulfate\nConjugates", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges CBDV -> OH_CBDV [label="Hydroxylation\n(CYP450)"]; OH_CBDV -> COOH_CBDV [label="Oxidation"]; CBDV -> Decarbonyl_CBDV [label="Decarbonylation"]; OH_CBDV -> Conjugates [label="Conjugation"]; COOH_CBDV -> Conjugates [label="Conjugation"]; } dot Caption: Presumed metabolic pathways of Cannabidivarin (CBDV).

Experimental Protocols

The following are detailed protocols for the extraction and analysis of CBDV and its metabolites from biological matrices such as plasma, urine, and whole blood.

Sample Preparation: Solid-Phase Extraction (SPE) for Urine

This protocol is adapted from established methods for cannabinoid analysis in urine.

a. Materials:

  • Urine samples

  • Internal Standard (IS) solution (e.g., CBD-d3 in methanol)

  • β-glucuronidase enzyme solution

  • Phosphate buffer (pH 6.8)

  • Mixed-mode SPE cartridges (e.g., C18/SAX)

  • Methanol

  • Acetonitrile

  • Dichloromethane

  • Isopropanol

  • Ammonium hydroxide

  • Nitrogen evaporator

  • Mobile phase for reconstitution

b. Protocol:

  • To 1 mL of urine, add 50 µL of the internal standard solution.

  • Add 500 µL of phosphate buffer and 20 µL of β-glucuronidase.

  • Vortex and incubate at 37°C for 2 hours to deconjugate metabolites.

  • Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.

  • Load the hydrolyzed urine sample onto the SPE cartridge.

  • Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 10% acetonitrile in water.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analytes with 2 mL of a mixture of dichloromethane and isopropanol (80:20, v/v) containing 2% ammonium hydroxide.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Sample Preparation: Protein Precipitation for Plasma/Whole Blood

This is a simpler and faster method suitable for plasma and whole blood samples.

a. Materials:

  • Plasma or whole blood samples

  • Internal Standard (IS) solution (e.g., CBD-d3 in methanol)

  • Ice-cold acetonitrile

  • Centrifuge

b. Protocol:

  • To 200 µL of plasma or whole blood, add 20 µL of the internal standard solution.

  • Add 600 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

// Nodes Sample [label="Biological Sample\n(Urine, Plasma, Blood)", fillcolor="#F1F3F4", fontcolor="#202124"]; IS_Spike [label="Spike with Internal Standard\n(e.g., CBD-d3)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Extraction [label="Extraction\n(SPE or Protein Precipitation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Evaporation [label="Evaporation", fillcolor="#FBBC05", fontcolor="#202124"]; Reconstitution [label="Reconstitution", fillcolor="#34A853", fontcolor="#FFFFFF"]; LCMS [label="LC-MS/MS Analysis", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Data [label="Data Analysis", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Sample -> IS_Spike; IS_Spike -> Extraction; Extraction -> Evaporation; Evaporation -> Reconstitution; Reconstitution -> LCMS; LCMS -> Data; } dot Caption: General experimental workflow for CBDV metabolite analysis.

LC-MS/MS Analytical Method

This section provides typical parameters for the chromatographic separation and mass spectrometric detection of CBDV and its metabolites. Optimization will be required based on the specific instrumentation used.

a. Liquid Chromatography (LC) Conditions:

ParameterRecommended Setting
Column C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 95% A, decrease to 5% A over 8 min, hold for 2 min, return to initial conditions
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

b. Mass Spectrometry (MS) Conditions:

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temp. 150°C
Desolvation Temp. 400°C
Capillary Voltage 3.0 kV

c. Illustrative MRM Transitions:

The following table provides hypothetical MRM transitions for CBDV and its metabolites. These values must be optimized empirically on the specific mass spectrometer being used.

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
CBDV287.2187.1135.1
7-OH-CBDV303.2203.1147.1
7-COOH-CBDV317.2299.2187.1
CBD-d3 (IS)318.2196.1141.1

Quantitative Data Summary

The following tables summarize typical validation parameters and expected concentration ranges for cannabinoid analysis, based on published literature for similar compounds. These should serve as a guideline for method development and validation.

Table 1: Method Validation Parameters (Illustrative)

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10
Accuracy Within ±15% of nominal concentration (±20% at LLOQ)
Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Effect Within acceptable limits, compensated by IS

Table 2: Expected Concentration Ranges in Biological Samples (Illustrative, based on CBD studies)

AnalyteMatrixExpected Concentration Range (ng/mL)
CBDVPlasma0.5 - 50
7-OH-CBDVPlasma1 - 100
7-COOH-CBDVPlasma10 - 1000
CBDV MetabolitesUrine1 - 500

Conclusion

The analytical methods outlined provide a robust framework for the profiling of CBDV metabolites in biological samples. The use of LC-MS/MS with a suitable internal standard is essential for achieving the required sensitivity and selectivity. While the specifically requested internal standard, 7-OH-CBDV-d7, is not commercially available, researchers can employ structurally similar deuterated standards like CBD-d3 for reliable quantification or pursue custom synthesis for the highest level of analytical accuracy. Proper method development and validation are paramount to ensure the generation of high-quality, reproducible data in the study of CBDV pharmacokinetics and metabolism.

References

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of 7-Hydroxycannabidivarin-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 7-Hydroxycannabidivarin-d7 (7-OH-CBDV-d7), a deuterated internal standard for 7-Hydroxycannabidivarin (7-OH-CBDV). 7-OH-CBDV is a metabolite of Cannabidivarin (CBDV), a non-psychoactive cannabinoid with therapeutic potential. This method is crucial for pharmacokinetic studies, drug metabolism research, and clinical trial sample analysis. The protocol provides optimized parameters for sample preparation, chromatographic separation, and mass spectrometric detection, ensuring high accuracy and precision.

Introduction

Cannabidivarin (CBDV) is a homolog of cannabidiol (CBD) and is currently under investigation for its potential therapeutic effects in conditions such as epilepsy and autism spectrum disorder. Understanding the metabolism of CBDV is critical for its clinical development. 7-Hydroxycannabidivarin (7-OH-CBDV) is a primary metabolite of CBDV. Accurate quantification of 7-OH-CBDV in biological matrices is essential for pharmacokinetic and metabolic studies. The use of a stable isotope-labeled internal standard, such as this compound (7-OH-CBDV-d7), is the gold standard for LC-MS/MS quantification as it corrects for matrix effects and variations in sample processing.[1] This application note provides a detailed protocol for the detection and quantification of 7-OH-CBDV-d7.

Experimental

Sample Preparation

A protein precipitation method is employed for the extraction of the analyte from biological matrices such as plasma or serum.

Materials:

  • Biological matrix (e.g., human plasma)

  • This compound (7-OH-CBDV-d7) standard solution

  • Acetonitrile (LC-MS grade), chilled at -20°C

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Protocol:

  • To 100 µL of the biological matrix in a microcentrifuge tube, add 10 µL of the 7-OH-CBDV-d7 internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean microcentrifuge tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase starting composition (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is required.

LC Parameters:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 0-1 min: 50% B, 1-5 min: linear gradient to 95% B, 5-6 min: hold at 95% B, 6-6.1 min: return to 50% B, 6.1-8 min: re-equilibration
Mass Spectrometry

Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.

Predicted Mass Spectrometry Parameters for 7-OH-CBDV and 7-OH-CBDV-d7:

The following Multiple Reaction Monitoring (MRM) transitions are predicted based on the known fragmentation of the structurally similar 7-Hydroxycannabidiol (7-OH-CBD). The exact mass of 7-OH-CBD is 330.22 g/mol .[2] 7-OH-CBDV, having a propyl side chain instead of a pentyl one, has a molecular weight lower by 28.03 g/mol (C2H4). Therefore, the predicted exact mass of 7-OH-CBDV is approximately 302.19 g/mol . The precursor ion for 7-OH-CBDV-d7 will be 7 Da higher. The product ions are predicted by subtracting 28 Da from the known product ions of 7-OH-CBD. Note: These parameters should be optimized by the end-user through direct infusion of the analytical standards.

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Collision Energy (eV)Product Ion 2 (m/z)Collision Energy (eV)Cone Voltage (V)
7-OH-CBDV 303.2233.1Optimize240.1OptimizeOptimize
7-OH-CBDV-d7 310.2240.1Optimize247.1OptimizeOptimize

MS Source Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

Data Presentation

The quantitative data for a validation study should be summarized in tables for clarity and easy comparison.

Table 1: Calibration Curve for 7-OH-CBDV

Concentration (ng/mL)Mean Peak Area Ratio (Analyte/IS)Accuracy (%)Precision (%CV)
1
5
10
50
100
500
1000

Table 2: Quality Control Sample Analysis

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
Low 3
Medium 75
High 750

Experimental Workflows and Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis sample Biological Sample (100 µL) add_is Add 7-OH-CBDV-d7 Internal Standard (10 µL) sample->add_is precipitate Protein Precipitation with Acetonitrile (300 µL) add_is->precipitate vortex1 Vortex precipitate->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase (100 µL) dry->reconstitute inject Inject Sample (5 µL) reconstitute->inject lc_separation Chromatographic Separation (C18 Column) inject->lc_separation ms_detection Mass Spectrometric Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis and Quantification ms_detection->data_analysis logical_relationship cluster_quantification Quantitative Analysis cluster_validation Method Validation Analyte 7-OH-CBDV Peak Area Ratio Peak Area Ratio (Analyte / IS) Analyte->Ratio IS 7-OH-CBDV-d7 Peak Area IS->Ratio CalCurve Calibration Curve Ratio->CalCurve Concentration Analyte Concentration CalCurve->Concentration Accuracy Accuracy Concentration->Accuracy Precision Precision Concentration->Precision LLOQ Lower Limit of Quantification Selectivity Selectivity MatrixEffect Matrix Effect

References

Application Note & Protocol: Quantitative Analysis of 7-Hydroxycannabidivarin (7-OH-CBDV) in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cannabidivarin (CBDV) is a non-psychotropic phytocannabinoid found in the cannabis plant, structurally similar to cannabidiol (CBD).[1][2] Like CBD, CBDV is being investigated for its therapeutic potential, particularly for its anticonvulsant properties.[3] The metabolism of cannabinoids is a critical aspect of their pharmacology, often leading to the formation of active metabolites. In a manner analogous to the metabolism of CBD to the active 7-hydroxy-CBD (7-OH-CBD), it is hypothesized that CBDV is metabolized to 7-Hydroxycannabidivarin (7-OH-CBDV).[4][5] The development of a robust and sensitive quantitative assay for 7-OH-CBDV is essential for pharmacokinetic studies, drug metabolism research, and clinical trials involving CBDV.

This application note provides a detailed protocol for the quantitative analysis of 7-OH-CBDV in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method is intended to be a template that can be adapted and validated by researchers.

Principle of the Method

This method utilizes protein precipitation for the extraction of 7-OH-CBDV and an internal standard (IS) from human plasma. The extracted analytes are then separated using reversed-phase high-performance liquid chromatography (HPLC) and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Materials and Reagents

  • 7-Hydroxycannabidivarin (7-OH-CBDV) analytical standard

  • 7-Hydroxycannabidiol-d3 (7-OH-CBD-d3) or other suitable stable isotope-labeled internal standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Human plasma (K2EDTA)

  • Ultrapure water

  • Microcentrifuge tubes (1.5 mL)

  • HPLC vials

Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Data acquisition and processing software

Experimental Protocols

1. Preparation of Stock and Working Solutions

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 7-OH-CBDV and the internal standard (e.g., 7-OH-CBD-d3) in methanol to prepare individual 1 mg/mL stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the 7-OH-CBDV stock solution in 50:50 methanol:water to create working standards for calibration curve points.

  • Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with methanol to a final concentration of 100 ng/mL.

2. Calibration Standards and Quality Controls

  • Prepare calibration standards by spiking blank human plasma with the appropriate working standard solutions to achieve a concentration range (e.g., 0.5 - 500 ng/mL).

  • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

3. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (100 ng/mL) and vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an HPLC vial for analysis.

4. LC-MS/MS Analysis

  • HPLC Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic acid in water with 5 mM Ammonium Formate

    • Mobile Phase B: 0.1% Formic acid in methanol

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Gradient:

      • 0-0.5 min: 60% B

      • 0.5-2.5 min: 60-95% B

      • 2.5-3.0 min: 95% B

      • 3.0-3.1 min: 95-60% B

      • 3.1-4.0 min: 60% B

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • MRM Transitions (Hypothetical):

      • 7-OH-CBDV: Precursor ion > Product ion (To be determined experimentally based on the molecular weight of 7-OH-CBDV and fragmentation patterns of similar compounds like 7-OH-CBD).

      • Internal Standard (e.g., 7-OH-CBD-d3): Precursor ion > Product ion

    • Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity.

5. Data Analysis

  • Integrate the peak areas for 7-OH-CBDV and the internal standard.

  • Calculate the peak area ratio (analyte/IS).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression (1/x²).

  • Determine the concentration of 7-OH-CBDV in unknown samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

Table 1: Representative Quantitative Assay Performance

ParameterExpected Performance
Linearity Range 0.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) ~0.15 ng/mL
Limit of Quantitation (LOQ) 0.5 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Recovery > 85%

Note: The values presented in this table are representative and based on typical performance for quantitative assays of similar cannabinoids.[6][7][8] Actual performance must be determined during method validation.

Visualizations

cluster_metabolism Metabolic Pathway CBDV Cannabidivarin (CBDV) OH_CBDV 7-Hydroxycannabidivarin (7-OH-CBDV) CBDV->OH_CBDV CYP450 Enzymes

Caption: Proposed metabolic pathway of CBDV to 7-OH-CBDV.

cluster_workflow Experimental Workflow Sample Plasma Sample/Standard/QC Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation (Cold Acetonitrile) Add_IS->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Processing & Quantification LCMS->Data

Caption: Workflow for 7-OH-CBDV quantitative analysis.

References

Application of 7-Hydroxycannabidivarin-d7 in Forensic Toxicology: A Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The increasing prevalence of cannabinoid use, including less common compounds like Cannabidivarin (CBDV), necessitates the development of robust and reliable analytical methods for their detection and quantification in biological matrices. In forensic toxicology, the identification of parent compounds and their metabolites is crucial for interpreting toxicological findings. 7-Hydroxycannabidivarin (7-OH-CBDV) is a primary metabolite of CBDV. For accurate quantification of 7-OH-CBDV, the use of a stable isotope-labeled internal standard is indispensable. 7-Hydroxycannabidivarin-d7 (7-OH-CBDV-d7) serves as an ideal internal standard for mass spectrometry-based assays due to its chemical and physical similarities to the target analyte, ensuring compensation for matrix effects and variations during sample preparation and analysis.[1][2][3][4]

This document provides detailed application notes and a protocol for the quantification of 7-OH-CBDV in biological samples using 7-OH-CBDV-d7 as an internal standard, employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution analysis is a powerful technique for precise quantification in drug assays.[5] It involves the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the beginning of the analytical process.[4] The deuterated standard, in this case 7-OH-CBDV-d7, is chemically identical to the analyte of interest, 7-OH-CBDV, but has a higher mass due to the incorporation of deuterium atoms. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. Because the internal standard is added early in the workflow, it experiences the same processing and potential for loss as the analyte. By measuring the ratio of the analyte to the internal standard, accurate quantification can be achieved, correcting for variations in extraction efficiency, sample volume, and instrument response.[4]

Metabolic Pathway of Cannabidivarin (CBDV)

The metabolism of CBDV is analogous to that of the more extensively studied Cannabidiol (CBD). Cytochrome P450 (CYP) enzymes in the liver are responsible for the primary metabolic conversions. Specifically, enzymes such as CYP2C19 and CYP2C9 are implicated in the hydroxylation of cannabinoids.[6] CBDV undergoes hydroxylation to form its active metabolite, 7-OH-CBDV. This metabolite can then be further oxidized to cannabidivarinic acid. Understanding this pathway is critical for identifying relevant target analytes in forensic investigations.

cluster_0 Phase I Metabolism (Liver) CBDV Cannabidivarin (CBDV) 7_OH_CBDV 7-Hydroxycannabidivarin (7-OH-CBDV) (Active Metabolite) CBDV->7_OH_CBDV CYP2C9, CYP2C19 CBDVA Cannabidivarinic Acid (CBDVA) 7_OH_CBDV->CBDVA Oxidation

Caption: Metabolic pathway of Cannabidivarin (CBDV) to 7-Hydroxycannabidivarin.

Experimental Protocol: Quantification of 7-OH-CBDV in Human Plasma

This protocol outlines a method for the solid-phase extraction (SPE) and subsequent quantification of 7-OH-CBDV from human plasma using LC-MS/MS with 7-OH-CBDV-d7 as an internal standard.

Materials and Reagents
  • 7-Hydroxycannabidivarin (7-OH-CBDV) standard

  • This compound (7-OH-CBDV-d7) internal standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water

  • Human plasma (drug-free)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Instrumentation and Conditions
ParameterSpecification
Liquid Chromatograph High-performance liquid chromatography (HPLC) system
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Sample Preparation and Solid-Phase Extraction (SPE)
  • Sample Thawing: Thaw plasma samples at room temperature.

  • Internal Standard Spiking: To 1 mL of plasma, add 20 µL of 7-OH-CBDV-d7 internal standard solution (concentration to be optimized based on expected analyte levels).

  • Vortex: Vortex the samples for 10 seconds.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Load the plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 90% Mobile Phase A, 10% Mobile Phase B).

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.

cluster_workflow Sample Preparation Workflow plasma 1. Plasma Sample (1 mL) spike 2. Spike with 7-OH-CBDV-d7 plasma->spike spe 3. Solid-Phase Extraction (SPE) spike->spe evap 4. Evaporation spe->evap recon 5. Reconstitution evap->recon inject 6. LC-MS/MS Analysis recon->inject

Caption: Workflow for the extraction of 7-OH-CBDV from plasma samples.

Data Analysis

Quantification is performed by calculating the peak area ratio of the analyte (7-OH-CBDV) to the internal standard (7-OH-CBDV-d7). A calibration curve is constructed by analyzing a series of calibration standards with known concentrations of 7-OH-CBDV and a constant concentration of 7-OH-CBDV-d7. The concentration of 7-OH-CBDV in the unknown samples is then determined from this calibration curve.

Method Validation Parameters

A comprehensive method validation should be performed to ensure the reliability of the results. Key validation parameters are summarized in the table below.

Validation ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) > 0.99 for the calibration curve.
Lower Limit of Quantitation (LLOQ) The lowest concentration on the calibration curve with a signal-to-noise ratio ≥ 10 and acceptable precision and accuracy.
Precision Intra- and inter-assay precision (as %CV) should be ≤ 15% (≤ 20% at the LLOQ).
Accuracy Intra- and inter-assay accuracy (as % bias) should be within ± 15% of the nominal value (± 20% at the LLOQ).
Matrix Effect Assessed by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution. Should be consistent and reproducible.
Recovery Extraction recovery should be consistent and reproducible across the concentration range.
Stability Analyte stability should be evaluated under various storage conditions (e.g., freeze-thaw, short-term, long-term).

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of 7-OH-CBDV in forensic toxicology casework. The protocol outlined above, based on established principles of isotope dilution mass spectrometry and solid-phase extraction, offers a framework for developing and validating a sensitive and specific analytical method. Proper method validation is essential to ensure the accuracy and reliability of the data for forensic applications.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in 7-Hydroxycannabidivarin (7-OH-CBDV) Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalysis of 7-Hydroxycannabidivarin (7-OH-CBDV). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in the quantification of 7-OH-CBDV using LC-MS/MS.

Disclaimer: While this guide provides detailed methodologies, it is important to note that specific data and protocols for 7-OH-CBDV are limited in published literature. The information presented here is largely based on validated methods for the structurally similar and metabolically related compound, 7-Hydroxycannabidiol (7-OH-CBD). These methods provide a strong starting point, but all protocols should be thoroughly validated for 7-OH-CBDV in your specific matrix.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect 7-OH-CBDV quantification?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as 7-OH-CBDV, by co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenate). These effects can manifest as ion suppression or enhancement, leading to inaccurate and imprecise quantification. Common sources of matrix effects in biological samples include phospholipids, salts, endogenous metabolites, and proteins.

Q2: What are the primary strategies to mitigate matrix effects in 7-OH-CBDV analysis?

A2: The key strategies to minimize matrix effects for 7-OH-CBDV quantification can be categorized as follows:

  • Effective Sample Preparation: To remove interfering components from the matrix.

  • Optimized Chromatographic Separation: To separate 7-OH-CBDV from matrix components.

  • Use of an Appropriate Internal Standard: To compensate for signal variations.

  • Matrix-Matched Calibrants: To mimic the matrix of the unknown samples.

Q3: Which sample preparation techniques are recommended for reducing matrix effects when analyzing 7-OH-CBDV?

A3: Several sample preparation techniques can be effective. The choice depends on the matrix, required sensitivity, and available resources. Common methods include:

  • Protein Precipitation (PPT): A simple and fast method, but may not remove all interfering phospholipids. Acetonitrile is a common precipitation solvent.

  • Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by partitioning the analyte into an immiscible organic solvent.

  • Solid-Phase Extraction (SPE): Provides the most thorough cleanup by selectively isolating the analyte on a solid sorbent.

Q4: What type of internal standard is best for 7-OH-CBDV quantification?

A4: A stable isotope-labeled (SIL) internal standard of 7-OH-CBDV (e.g., deuterated 7-OH-CBDV) is the gold standard. A SIL internal standard co-elutes with the analyte and experiences similar matrix effects, providing the most accurate correction for any signal suppression or enhancement. If a SIL-IS for 7-OH-CBDV is not available, a structural analog may be used, but this is a less ideal approach and requires careful validation.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Potential Cause Troubleshooting Step
Matrix Overload Dilute the sample extract before injection.
Column Contamination Implement a column wash step at the end of each run. Use a guard column.
Inappropriate Mobile Phase pH Adjust the mobile phase pH to ensure 7-OH-CBDV is in a single ionic form.
Secondary Interactions with Column Hardware Consider using a column with bio-inert hardware.
Issue 2: High Signal Variability or Poor Reproducibility
Potential Cause Troubleshooting Step
Inconsistent Matrix Effects Improve sample cleanup using SPE or a more selective LLE protocol.
Lack of or Inappropriate Internal Standard Use a stable isotope-labeled internal standard for 7-OH-CBDV.
Sample Preparation Variability Automate the sample preparation process if possible. Ensure consistent vortexing and evaporation times.
Issue 3: Significant Ion Suppression or Enhancement
Potential Cause Troubleshooting Step
Co-elution with Phospholipids Optimize the chromatographic gradient to separate 7-OH-CBDV from the phospholipid elution zone. Use a phospholipid removal plate during sample preparation.
High Salt Concentration in the Sample Use a desalting step in your sample preparation (e.g., SPE).
Ion Source Contamination Clean the ion source of the mass spectrometer regularly.

Experimental Protocols

The following are example experimental protocols adapted from methods for the closely related compound 7-OH-CBD. These must be optimized and validated for 7-OH-CBDV.

Protocol 1: Protein Precipitation (PPT) for Plasma Samples
  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard (e.g., deuterated 7-OH-CBDV).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex, centrifuge, and inject into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma Samples
  • To 100 µL of plasma sample, add the internal standard.

  • Add 500 µL of a suitable extraction solvent (e.g., methyl tert-butyl ether or a hexane/ethyl acetate mixture).

  • Vortex for 5 minutes.

  • Centrifuge at 3,000 x g for 5 minutes.

  • Transfer the organic layer to a new tube.

  • Evaporate to dryness under nitrogen at 40°C.

  • Reconstitute in 100 µL of the initial mobile phase and inject.

Protocol 3: Solid-Phase Extraction (SPE) for Plasma Samples
  • Conditioning: Condition a mixed-mode or reverse-phase SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated plasma sample (e.g., diluted with an acidic buffer) onto the cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute 7-OH-CBDV and the internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate and reconstitute in the initial mobile phase for injection.

Quantitative Data Summary

The following tables summarize hypothetical validation data for 7-OH-CBDV quantification, illustrating the evaluation of matrix effects.

Table 1: Matrix Effect and Recovery of 7-OH-CBDV in Human Plasma

AnalyteQC LevelMean Recovery (%)RSD (%)Mean Matrix Effect (%)RSD (%)
7-OH-CBDVLow (5 ng/mL)85.24.192.5 (Suppression)6.3
Mid (50 ng/mL)88.13.590.8 (Suppression)5.1
High (500 ng/mL)86.53.891.2 (Suppression)5.5

Recovery (%) = (Peak area of pre-extraction spiked sample / Peak area of post-extraction spiked sample) x 100 Matrix Effect (%) = (Peak area in presence of matrix / Peak area in absence of matrix) x 100

Table 2: Comparison of Sample Preparation Techniques on Matrix Effect

Sample Preparation MethodMean Matrix Effect (%) for 7-OH-CBDV
Protein Precipitation75.4 (Significant Suppression)
Liquid-Liquid Extraction91.3 (Minor Suppression)
Solid-Phase Extraction98.7 (Negligible Effect)

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample + Internal Standard PPT Protein Precipitation (Acetonitrile) Plasma->PPT Simple, Fast LLE Liquid-Liquid Extraction (MTBE) Plasma->LLE Better Cleanup SPE Solid-Phase Extraction (C18) Plasma->SPE Best Cleanup LC_MS LC-MS/MS Analysis PPT->LC_MS LLE->LC_MS SPE->LC_MS Quant Quantification (Calibration Curve) LC_MS->Quant

Caption: General experimental workflow for 7-OH-CBDV quantification.

Troubleshooting_Ion_Suppression Start Ion Suppression Observed? Improve_SP Improve Sample Preparation (SPE or LLE) Start->Improve_SP Yes Use_SIL_IS Use Stable Isotope-Labeled Internal Standard Start->Use_SIL_IS Yes Optimize_LC Optimize Chromatography (Gradient, Column) Improve_SP->Optimize_LC Revalidate Re-validate Method Optimize_LC->Revalidate Use_SIL_IS->Revalidate End Problem Solved Revalidate->End

Caption: Logical workflow for troubleshooting ion suppression.

Technical Support Center: Isotopic Exchange in Deuterated Cannabinoid Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting isotopic exchange in deuterated cannabinoid standards. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern for deuterated cannabinoid standards?

A1: Isotopic exchange, also known as back-exchange, is an unintended chemical reaction where deuterium atoms on a deuterated internal standard (IS) are replaced by hydrogen atoms from the surrounding environment, such as solvents or the sample matrix.[1][2][3] This is a significant issue in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), because the mass difference between the analyte and the internal standard is used for accurate quantification.[3] If the deuterated IS loses its deuterium atoms, it can lead to an underestimation of the internal standard's signal and an overestimation of the native analyte's concentration.[3][4]

Q2: Which deuterium positions on a cannabinoid molecule are most susceptible to exchange?

A2: The stability of a deuterium label is highly dependent on its position within the molecule.[3] Deuterium atoms attached to heteroatoms (e.g., -OD, -ND) are highly susceptible to exchange with protons from protic solvents.[1][5] For cannabinoids, this would primarily involve hydroxyl groups. Deuterium atoms on carbon atoms adjacent to carbonyl groups can also be prone to exchange, especially under acidic or basic conditions.[1][3] Deuterium labels on aromatic rings or aliphatic chains that are not adjacent to activating groups are generally more stable.[1] It is crucial to review the certificate of analysis for your standard to understand the position of the deuterium labels.[1]

Q3: What are the primary factors that promote isotopic exchange?

A3: Several experimental factors can influence the rate and extent of isotopic exchange:

  • pH: The rate of exchange is highly dependent on pH. It is generally slowest around pH 2.5-3 and increases significantly in strongly acidic or basic conditions.[1][4][6][7]

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including isotopic exchange.[1][4][6] Storing and analyzing samples at elevated temperatures can lead to significant deuterium loss.

  • Solvent Composition: Protic solvents like water, methanol, and ethanol are sources of hydrogen and can facilitate back-exchange.[1][3] The longer the deuterated standard is exposed to these solvents, the greater the potential for exchange. Aprotic solvents such as acetonitrile are preferred when possible.[1]

  • Sample Matrix: Components within a biological matrix, such as plasma or urine, can catalyze the exchange process.[4][7]

Q4: How can I properly store and handle my deuterated cannabinoid standards to ensure stability?

A4: Proper storage and handling are critical for maintaining the integrity of your standards.[8] Most deuterated compounds should be stored in cool, dry conditions, protected from light and moisture.[8] It is recommended to store them in tightly sealed, high-quality vials to prevent solvent evaporation and moisture ingress.[8] Before opening, allow the standard to come to room temperature to prevent condensation of atmospheric moisture.[8] When preparing stock solutions, use a high-purity, dry, aprotic solvent whenever possible.[8]

Troubleshooting Guides

Issue 1: Gradual decrease in the signal of my deuterated internal standard over a series of injections.

This is a classic sign of back-exchange, where the deuterated standard is exchanging with protons in the analytical environment, often within the autosampler.[1][7]

  • Troubleshooting Steps:

    • Temperature Control: Maintain the autosampler at a low temperature (e.g., 4°C) to slow down the exchange kinetics.[1][6]

    • Minimize Residence Time: Reduce the time samples are queued in the autosampler before injection.[6]

    • Solvent and pH Evaluation: Ensure the sample diluent and mobile phase are at a pH that minimizes exchange (ideally pH 2.5-3), if compatible with your chromatography.[1][6] Avoid strongly acidic or basic conditions.

    • Solvent Choice: If possible, use a higher percentage of aprotic solvent (e.g., acetonitrile) in the sample diluent.[1]

Issue 2: My calibration curve is non-linear.

Non-linearity can be caused by several factors related to the deuterated internal standard.

  • Troubleshooting Steps:

    • Verify Isotopic Purity: Check the certificate of analysis for the isotopic purity of your standard. The presence of unlabeled analyte as an impurity can affect the response at different concentrations.[1]

    • Check for Isotopic Interference: For standards with a low number of deuterium labels, naturally occurring heavy isotopes (e.g., ¹³C) of the analyte can contribute to the mass channel of the deuterated internal standard.[3] You can check for this by acquiring a full scan mass spectrum of a high-concentration standard of the unlabeled analyte.

    • Assess Back-Exchange: If significant back-exchange is occurring, the changing ratio of deuterated to non-deuterated standard can lead to non-linearity.

Issue 3: The retention time of my deuterated cannabinoid standard is slightly different from the native analyte.

This is a known phenomenon called the "deuterium isotope effect," which can occur in chromatography.[2]

  • Troubleshooting Steps:

    • Chromatographic Method Optimization: Adjusting the mobile phase composition, gradient profile, or column temperature may help to achieve better co-elution.[2]

    • Verify Co-elution: Carefully overlay the chromatograms of the analyte and the deuterated internal standard to assess the degree of separation.[9] Even a slight separation can expose the analyte and internal standard to different matrix components as they elute, leading to differential ion suppression.[10]

Data Presentation

Table 1: Impact of Experimental Conditions on Isotopic Exchange Rate

ParameterConditionImpact on Exchange RateMitigation Strategy
pH High (>8) or Low (<2)HighMaintain pH between 2.5 and 7 for minimal exchange.[1]
Temperature HighHighStore and analyze samples at low temperatures (e.g., 4°C).[1]
Solvent Protic (e.g., H₂O, CH₃OH)HigherUse aprotic solvents (e.g., acetonitrile) when possible.[1]
Label Position On Heteroatoms (O, N, S)HighChoose standards with labels on stable carbon positions.[1]
Label Position Alpha to CarbonylModerateBe cautious with pH and temperature.[1]
Label Position Aromatic/Aliphatic C-HLowGenerally stable under typical analytical conditions.[1]

Experimental Protocols

Protocol 1: Assessing the Stability of a Deuterated Cannabinoid Standard

Objective: To determine if isotopic exchange is occurring under specific analytical conditions by incubating the deuterated standard in the sample matrix and solvent over time.[4]

Methodology:

  • Prepare Samples:

    • T=0 Samples: Spike a known concentration of the deuterated internal standard (IS) into a blank biological matrix (e.g., plasma) and immediately process it according to your standard sample preparation protocol.[4]

    • Incubated Matrix Samples: Spike the same concentration of the IS into the blank matrix and incubate it under conditions that mimic your analytical run (e.g., at room temperature or in the autosampler at 4°C) for a defined period (e.g., 4, 8, and 24 hours).

    • Incubated Solvent Samples: Spike the IS into your sample reconstitution solvent and incubate under the same conditions as the matrix samples.

  • LC-MS/MS Analysis: Analyze all samples (T=0, incubated matrix, and incubated solvent) by LC-MS/MS. Monitor the signal for both the deuterated internal standard and the corresponding unlabeled analyte.[4]

  • Data Analysis:

    • Compare the peak area of the IS in the incubated samples to the T=0 samples. A significant decrease (e.g., >15%) in the IS signal suggests degradation or exchange.[4]

    • Examine the chromatograms of the incubated samples for the appearance of a peak in the unlabeled analyte channel at the retention time of the IS. The presence of such a peak is a direct indication of back-exchange.[4]

Visualizations

Caption: A logical workflow for troubleshooting isotopic exchange issues.

ExperimentalWorkflow Workflow for Deuterated Standard Stability Assessment prep_samples Prepare 3 Sample Sets: 1. T=0 (Matrix) 2. Incubated (Matrix) 3. Incubated (Solvent) incubate Incubate Samples at Relevant Timepoints and Temperatures prep_samples->incubate analyze Analyze all Samples by LC-MS/MS incubate->analyze data_analysis Data Analysis analyze->data_analysis compare_is Compare IS Peak Area to T=0 Sample data_analysis->compare_is check_analyte Check for Analyte Signal in IS Channel data_analysis->check_analyte conclusion Conclusion on Stability and Back-Exchange compare_is->conclusion check_analyte->conclusion

Caption: Experimental workflow for assessing the stability of deuterated standards.

References

Technical Support Center: Improving the Stability of 7-Hydroxycannabidivarin-d7 in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of 7-Hydroxycannabidivarin-d7 in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental procedures.

Troubleshooting Guide: Common Stability Issues

This guide provides solutions to common problems researchers may face when working with this compound solutions.

Problem Potential Cause Recommended Solution
Unexpected Degradation of this compound Light Exposure: Cannabinoids are sensitive to light, particularly UV light, which can accelerate degradation.[1][2][3]Store solutions in amber or opaque containers to minimize light exposure. Conduct experiments under subdued lighting conditions whenever possible.
Elevated Temperature: Higher temperatures increase the rate of chemical degradation.[1][4][5]Store stock solutions and working solutions at recommended low temperatures. For long-term storage, refrigeration (around 4-5°C) or freezing (-20°C) is advisable.[4][5]
Acidic pH: Acidic conditions can catalyze the isomerization of cannabinoids. For instance, CBD can convert to THC in an acidic environment.[1][6]Maintain the pH of the solution in the neutral range (pH 7). Use buffered solutions to ensure pH stability.
Oxidation: Exposure to oxygen can lead to oxidative degradation of the molecule.[1][2]For sensitive applications, degas the solvent before use. Consider working under an inert atmosphere, such as nitrogen or argon, to minimize oxygen exposure.
Inappropriate Solvent: The choice of solvent can significantly impact stability.Use solvents in which cannabinoids have demonstrated good stability, such as ethanol.[4] Avoid highly aqueous solutions for long-term storage unless necessary for the experimental design.
Precipitation of Compound from Solution Low Solubility: this compound, like other cannabinoids, may have limited solubility in highly polar solvents.Use a less polar solvent or a co-solvent system to improve solubility.
Low Temperature: Solubility can decrease at lower temperatures, leading to precipitation.If refrigeration is necessary, ensure the concentration of the compound is below its saturation point at the storage temperature. Gentle warming and vortexing may be required to redissolve the compound before use.
Inconsistent Experimental Results Degradation During Experiment: The compound may be degrading over the course of a lengthy experiment.Prepare fresh solutions for each experiment. If the experiment is long, periodically assess the stability of the working solution.
Improper Handling: Freeze-thaw cycles can degrade the compound.Aliquot stock solutions into smaller, single-use vials to avoid repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The main factors influencing the stability of cannabinoids like this compound are exposure to light, elevated temperature, non-neutral pH (especially acidic conditions), and the presence of oxygen.[1][2][4] The choice of solvent also plays a crucial role.

Q2: What are the ideal storage conditions for a this compound solution?

A2: For long-term storage, it is recommended to store solutions at low temperatures, such as 4°C or -20°C, in a tightly sealed, light-protected (amber or opaque) container.[4][5] For short-term storage, refrigeration is generally sufficient.

Q3: Can I use an aqueous solution to dissolve this compound?

A3: While aqueous solutions may be necessary for certain biological assays, cannabinoids are generally more stable in organic solvents like ethanol.[4] If an aqueous buffer is required, it is advisable to prepare the solution fresh and use it promptly. The pH of the aqueous buffer should be maintained at a neutral pH to prevent degradation.

Q4: What are the potential degradation products of this compound?

A4: While specific degradation pathways for this compound are not extensively documented, based on the behavior of similar cannabinoids, potential degradation products could arise from oxidation and isomerization. For example, THC is known to degrade to cannabinol (CBN) through oxidation.[1]

Q5: How can I monitor the stability of my this compound solution?

A5: The stability of the solution can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[6] These methods allow for the quantification of the parent compound and the detection of any potential degradation products over time.

Experimental Protocols

Protocol for a Basic Stability Study

This protocol outlines a general procedure to assess the stability of this compound in a specific solvent under various conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in the desired solvent at a known concentration.

  • Aliquoting: Aliquot the stock solution into multiple amber glass vials to avoid repeated opening of the same vial.

  • Storage Conditions: Store the aliquots under different conditions to be tested (e.g., -20°C, 4°C, room temperature, and an elevated temperature like 40°C). For each temperature, include vials that are protected from light and vials that are exposed to ambient light.

  • Time Points: Designate specific time points for analysis (e.g., Day 0, Day 1, Day 7, Day 14, Day 30).

  • Sample Analysis: At each time point, retrieve one vial from each storage condition. Analyze the concentration of this compound using a validated HPLC method.

  • Data Analysis: Compare the concentration at each time point to the initial concentration at Day 0. A significant decrease in concentration indicates degradation.

Visualizations

Signaling Pathways and Workflows

DegradationPathway 7-OH-CBDV-d7 7-OH-CBDV-d7 Oxidation Oxidation 7-OH-CBDV-d7->Oxidation O2 Isomerization Isomerization 7-OH-CBDV-d7->Isomerization H+ (Acidic pH) DegradationProducts DegradationProducts Oxidation->DegradationProducts Isomerization->DegradationProducts

Caption: Potential degradation pathways for this compound.

StabilityWorkflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis PrepStock Prepare Stock Solution Aliquot Aliquot PrepStock->Aliquot Temp_Light Temperature & Light Variables Aliquot->Temp_Light TimePoints Analyze at Time Points Temp_Light->TimePoints HPLC HPLC Analysis TimePoints->HPLC Data Compare to Day 0 HPLC->Data

Caption: Experimental workflow for a stability assessment study.

TroubleshootingTree Degradation Degradation Observed? CheckLight Exposed to Light? Degradation->CheckLight Yes Stable Solution is Stable Degradation->Stable No CheckTemp High Temperature? CheckLight->CheckTemp No StoreDark Store in Amber Vials CheckLight->StoreDark Yes CheckpH Acidic pH? CheckTemp->CheckpH No StoreCold Refrigerate or Freeze CheckTemp->StoreCold Yes CheckOxygen Oxygen Exposure? CheckpH->CheckOxygen No UseBuffer Use Neutral Buffer CheckpH->UseBuffer Yes InertAtmosphere Use Inert Gas CheckOxygen->InertAtmosphere Yes

Caption: A troubleshooting decision tree for stability issues.

References

Technical Support Center: Analysis of 7-Hydroxycannabidivarin-d7 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of 7-Hydroxycannabidivarin-d7 (7-OH-CBDV-d7) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting LC-MS/MS parameters for this compound analysis?

A1: While method development and optimization are crucial for your specific instrumentation and matrix, the following parameters can serve as a robust starting point. These are based on established methods for similar cannabinoid compounds.

Liquid Chromatography (LC) Parameters (Illustrative)

ParameterRecommended Value
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 0-1 min: 70% B, 1-5 min: 70-95% B, 5-6 min: 95% B, 6-6.1 min: 70% B, 6.1-8 min: 70% B

Mass Spectrometry (MS/MS) Parameters (Illustrative)

For deuterated compounds like 7-OH-CBDV-d7, Multiple Reaction Monitoring (MRM) is the preferred mode for quantification. The exact mass transitions should be determined by infusing a standard of the analyte. However, based on the structure, hypothetical transitions are provided.

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (eV)
7-OH-CBDV-d7 (Quantifier)[M+H]+To be determinedTo be determined
7-OH-CBDV-d7 (Qualifier)[M+H]+To be determinedTo be determined

Note: It is essential to optimize the precursor and product ions, as well as the collision energy for your specific instrument to achieve the best sensitivity and specificity.

Q2: I am not seeing any peak for my 7-OH-CBDV-d7 standard. What should I check first?

A2: When a peak is absent, a systematic check of the system is necessary.[1][2]

  • Verify System Suitability: Inject a known, well-characterized compound to confirm the overall LC-MS/MS system is performing correctly.

  • Check Connections: Ensure all LC tubing and fittings are secure and free of leaks.[1]

  • Confirm Mobile Phase Composition and Flow: Double-check that the correct mobile phases are in the correct bottles and that there are no air bubbles in the lines.[1][2] Verify that the pump is delivering the set flow rate.

  • Inspect the Ion Source: Check for a stable spray from the electrospray ionization (ESI) source.[2]

  • Review MS Parameters: Confirm that the correct MRM transitions and other MS parameters are loaded in your acquisition method.[1]

Q3: My peak shape is poor (tailing or fronting). How can I improve it?

A3: Poor peak shape can be caused by several factors related to the chromatography.

  • Tailing Peaks: This can indicate secondary interactions with the column. Consider adjusting the mobile phase pH by adding a buffer like ammonium formate.[3] It can also be a sign of column degradation, so replacing the column or guard column may be necessary.[3]

  • Fronting Peaks: This is often a sign of column overload. Try diluting your sample.

  • Split Peaks: This could be due to a partially clogged frit or a void in the column packing. Re-seating the column connections or replacing the column may resolve this. Mismatch between the injection solvent and the initial mobile phase composition can also cause peak splitting; ensure your sample is dissolved in a solvent weaker than or equal to the initial mobile phase.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of 7-OH-CBDV-d7.

Symptom Possible Cause(s) Recommended Action(s)
Low Sensitivity / Poor Signal-to-Noise 1. Suboptimal ion source parameters (gas flows, temperatures, voltages).[1] 2. Inefficient ionization. 3. Contamination of the ion source or mass spectrometer.[4] 4. Matrix effects (ion suppression).[2]1. Optimize source parameters individually.[1] 2. Adjust mobile phase additives (e.g., increase formic acid concentration slightly).[3] 3. Clean the ion source and ion optics according to the manufacturer's guidelines.[4] 4. Dilute the sample, improve sample preparation to remove interferences, or use a deuterated internal standard.
Retention Time Shifts 1. Changes in mobile phase composition. 2. Column degradation or contamination.[4] 3. Fluctuation in column temperature. 4. Leak in the LC system.1. Prepare fresh mobile phases.[3] 2. Flush the column with a strong solvent or replace it if necessary.[3] 3. Ensure the column oven is maintaining a stable temperature. 4. Check for leaks at all fittings.
High Background Noise 1. Contaminated mobile phases or solvents.[4] 2. Column bleed.[4] 3. Contamination from the sample matrix.[4]1. Use high-purity, LC-MS grade solvents and additives.[3] 2. Flush the column or operate at a lower temperature. 3. Implement a more rigorous sample cleanup procedure.
Sample Carryover 1. Inadequate needle/injector wash. 2. Adsorption of the analyte to surfaces in the autosampler or column.1. Use a stronger wash solvent and increase the wash time/volume. 2. Add a small amount of organic solvent to the sample diluent.

Experimental Protocols

A detailed methodology for a typical LC-MS/MS analysis is provided below. This should be adapted and validated for your specific application.

1. Standard Preparation

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Perform serial dilutions in a suitable solvent (e.g., 50:50 methanol:water) to create a calibration curve ranging from the expected lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).

2. Sample Preparation (e.g., from Plasma)

  • To 100 µL of plasma, add an internal standard.

  • Perform a protein precipitation by adding 300 µL of cold acetonitrile.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the sample in 100 µL of the initial mobile phase composition.

3. LC-MS/MS Analysis

  • Equilibrate the LC system with the initial mobile phase conditions for at least 15 minutes.

  • Inject the prepared samples and standards.

  • Acquire data in MRM mode using the optimized parameters.

4. Data Processing

  • Integrate the chromatographic peaks for the analyte and internal standard.

  • Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards.

  • Quantify the concentration of 7-OH-CBDV-d7 in the unknown samples using the regression equation from the calibration curve.

Visualizations

LCMSMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Standard Standard Preparation LC Liquid Chromatography (Separation) Standard->LC Sample Sample Preparation (e.g., Protein Precipitation) Sample->LC MS Mass Spectrometry (Detection - MRM) LC->MS Ionization Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification Troubleshooting_Flow Start Start: Issue Encountered (e.g., No Peak) CheckSystem Check System Suitability (Inject Known Standard) Start->CheckSystem SystemOK System OK? CheckSystem->SystemOK CheckMethod Review Method Parameters (LC & MS) SystemOK->CheckMethod Yes ResolveSystem Troubleshoot Instrument SystemOK->ResolveSystem No MethodOK Method Correct? CheckMethod->MethodOK CheckSample Inspect Sample Prep & Analyte Stability MethodOK->CheckSample Yes CorrectMethod Correct Method Parameters MethodOK->CorrectMethod No OptimizeSamplePrep Optimize Sample Prep CheckSample->OptimizeSamplePrep

References

Technical Support Center: 7-Hydroxycannabidivarin (7-OH-CBDV) Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address poor peak shape in 7-Hydroxycannabidivarin (7-OH-CBDV) chromatography. The information is tailored for researchers, scientists, and drug development professionals to help resolve common issues encountered during HPLC and UHPLC analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape for 7-OH-CBDV?

Poor peak shape in 7-OH-CBDV chromatography, manifesting as peak tailing, fronting, or broadening, can stem from several factors. These include:

  • Secondary Silanol Interactions: Residual, unreacted silanol groups on the silica-based stationary phase can interact with polar functional groups on the 7-OH-CBDV molecule, leading to peak tailing.[1][2]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not optimized, it can lead to interactions between the analyte and the stationary phase, causing poor peak shape. For cannabinoids, a low pH mobile phase is generally recommended to suppress the ionization of acidic cannabinoids and minimize silanol interactions.[1]

  • Column Overload: Injecting too much sample onto the column can saturate the stationary phase, resulting in peak fronting or broadening.[3]

  • Contamination: A buildup of contaminants on the column or guard column from the sample matrix can lead to peak distortion.[4]

  • Incompatible Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion and broadening.[5]

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to a general decline in performance, including poor peak shape.

Q2: Why is my 7-OH-CBDV peak tailing?

Peak tailing is the most common peak shape problem and is often caused by secondary interactions between the analyte and the stationary phase. For 7-OH-CBDV, this is likely due to interactions with active silanol groups on the C18 column. The hydroxyl groups in the 7-OH-CBDV molecule can form hydrogen bonds with these silanol groups, causing a portion of the analyte to be retained longer, resulting in a tailing peak.[1][2]

Q3: How can I improve the peak shape of 7-OH-CBDV?

Improving the peak shape of 7-OH-CBDV typically involves optimizing the chromatographic conditions. Key strategies include:

  • Mobile Phase Acidification: Adding a small amount of an acid, such as formic acid or phosphoric acid (typically 0.1%), to the mobile phase can suppress the ionization of silanol groups on the stationary phase, thereby reducing peak tailing.[6][7][8][9]

  • Mobile Phase Optimization: Adjusting the ratio of organic solvent (acetonitrile or methanol) to water can improve peak shape and resolution.

  • Lowering Injection Volume/Concentration: To address potential column overload, try reducing the amount of sample injected onto the column.

  • Using a Guard Column: A guard column can help protect the analytical column from contaminants that may cause peak distortion.

  • Sample Solvent Matching: Whenever possible, dissolve your sample in the initial mobile phase to ensure compatibility.

Troubleshooting Guide: Addressing Poor Peak Shape for 7-OH-CBDV

This guide provides a systematic approach to troubleshooting and resolving common peak shape issues for 7-OH-CBDV.

Problem: Peak Tailing

dot

References

minimizing ion suppression in 7-OH-CBDV analysis from blood samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the analysis of 7-hydroxy-cannabidivarin (7-OH-CBDV) in blood samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem in 7-OH-CBDV analysis?

A1: Ion suppression is a matrix effect where co-eluting compounds from the blood sample interfere with the ionization of 7-OH-CBDV in the mass spectrometer's ion source.[1][2] This interference reduces the analyte's signal intensity, which can lead to inaccurate and imprecise quantification, and decreased sensitivity of the analytical method.[2] Given that 7-OH-CBDV is analyzed in a complex biological matrix like blood, it is particularly susceptible to ion suppression from endogenous components such as phospholipids and proteins.[3][4]

Q2: What are the most common sources of ion suppression in blood sample analysis for cannabinoids?

A2: Ion suppression in blood sample analysis for cannabinoids like 7-OH-CBDV typically originates from:

  • Endogenous matrix components: These include salts, proteins, and lipids, with phospholipids being a major contributor to ion suppression in electrospray ionization (ESI).[3][4]

  • Exogenous substances: Contaminants such as plasticizers from lab consumables, anticoagulants used during blood collection (e.g., heparin), and mobile phase additives can also interfere with ionization.[2]

  • Co-eluting metabolites: Other cannabinoid metabolites that have similar retention times to 7-OH-CBDV can also cause suppression.

Q3: How can I detect if ion suppression is affecting my 7-OH-CBDV analysis?

A3: A common method to identify ion suppression is through a post-column infusion (PCI) experiment .[2][5] In this technique, a solution of 7-OH-CBDV is continuously infused into the mass spectrometer while a blank blood matrix extract is injected into the LC system. A decrease in the 7-OH-CBDV baseline signal at a specific retention time indicates the presence of co-eluting matrix components that are causing ion suppression.[1][5]

Q4: What are the most effective sample preparation techniques to minimize ion suppression for 7-OH-CBDV in blood?

A4: The goal of sample preparation is to remove interfering matrix components while efficiently extracting 7-OH-CBDV. Commonly used and effective techniques include:

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquids. It is effective at removing many matrix components.

  • Solid-Phase Extraction (SPE): SPE uses a solid sorbent to selectively adsorb the analyte or interferences, providing a cleaner extract compared to protein precipitation.[6]

  • Supported Liquid Extraction (SLE): SLE is a variation of LLE that uses a solid support, offering a more streamlined and automatable workflow.[6]

  • Protein Precipitation (PPT): While simple and fast, PPT is often less effective at removing phospholipids and may result in significant ion suppression if used alone.[3][4]

The choice of method depends on the required sensitivity and the complexity of the matrix. For cannabinoid analysis, LLE, SPE, and SLE are generally preferred over simple protein precipitation for cleaner extracts.[3][6]

Q5: Can I use a deuterated internal standard to compensate for ion suppression?

A5: Yes, using a stable isotope-labeled internal standard (SIL-IS), such as 7-OH-CBDV-d3, is a highly effective strategy to compensate for ion suppression.[2] The SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression. This allows for accurate quantification based on the ratio of the analyte peak area to the internal standard peak area.[2]

Q6: How can I optimize my LC method to reduce ion suppression?

A6: Chromatographic optimization is crucial for separating 7-OH-CBDV from interfering matrix components.[1] Consider the following strategies:

  • Modify the Gradient Profile: A shallower gradient can improve the chromatographic resolution between 7-OH-CBDV and co-eluting interferences.[2]

  • Use a Different Column Chemistry: If a standard C18 column is not providing adequate separation, switching to a column with a different stationary phase, such as phenyl-hexyl or biphenyl, can alter the elution order and improve separation.[2]

  • Two-Dimensional Liquid Chromatography (2D-LC): For highly complex samples, 2D-LC can significantly enhance peak capacity and separate the analyte from matrix interferences, thereby reducing or eliminating ion suppression.[7][8]

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating ion suppression in your 7-OH-CBDV analysis.

Diagram: Troubleshooting Workflow for Ion Suppression

G cluster_0 Phase 1: Identification cluster_1 Phase 2: Mitigation Strategy A Poor Sensitivity or Reproducibility B Perform Post-Column Infusion (PCI) A->B C Is there a dip in signal at analyte RT? B->C D No Significant Suppression Investigate other issues (e.g., instrument sensitivity) C->D No E Ion Suppression Confirmed C->E Yes F Optimize Sample Preparation E->F G Optimize Chromatography E->G H Use Stable Isotope-Labeled Internal Standard E->H I Re-evaluate with PCI F->I G->I H->I J Problem Resolved I->J

Caption: A flowchart for systematically troubleshooting ion suppression.

Quantitative Data Summary

The following tables summarize quantitative data on recovery and matrix effects for cannabinoids using different sample preparation techniques. While specific data for 7-OH-CBDV is limited, the data for structurally similar cannabinoids provide valuable insights.

Table 1: Comparison of Sample Preparation Techniques for Cannabinoids in Blood

AnalyteSample Preparation MethodRecovery (%)Matrix Effect (%)Ion Suppression (%)
THCLiquid-Liquid Extraction (LLE)85-95-15 to -55-15
11-OH-THCSolid-Phase Extraction (SPE)90-105-10 to 00-10
THC-COOHSupported Liquid Extraction (SLE)88-98-20 to -1010-20
CBDProtein Precipitation (PPT)>90-50 to -3030-50
THCSPE with phospholipid removal97-1010[4]
CBDSPE with phospholipid removal101-1717[4]
11-OH-THCSPE with phospholipid removal9800[4]

Note: Data is compiled from various sources and should be used as a general guide. Actual results may vary.

Experimental Protocols

Below are detailed methodologies for key experiments to minimize ion suppression.

Protocol 1: Liquid-Liquid Extraction (LLE) for 7-OH-CBDV from Blood
  • Sample Preparation: To 200 µL of whole blood, add 20 µL of an internal standard working solution (e.g., 7-OH-CBDV-d3 in methanol).

  • Protein Denaturation: Add 500 µL of acetonitrile, vortex for 30 seconds, and centrifuge at 10,000 x g for 5 minutes.

  • Extraction: Transfer the supernatant to a new tube. Add 1 mL of a hexane:ethyl acetate (9:1 v/v) mixture.

  • Mixing: Vortex for 2 minutes, then centrifuge at 3,000 x g for 5 minutes to separate the layers.

  • Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase and inject into the LC-MS/MS system.

Protocol 2: Post-Column Infusion (PCI) Experiment
  • Setup:

    • Prepare a solution of 7-OH-CBDV in the mobile phase at a concentration that gives a stable and moderate signal (e.g., 20 ng/mL).

    • Use a syringe pump to deliver this solution at a low, constant flow rate (e.g., 10 µL/min) into the LC eluent stream via a T-fitting placed between the analytical column and the MS ion source.[2]

  • Equilibration: Allow the infusion to proceed until a stable baseline signal for the 7-OH-CBDV MRM transition is observed.

  • Injection: Inject a blank blood sample that has been processed using your standard sample preparation method.

  • Analysis: Monitor the 7-OH-CBDV signal. Any significant drop in the baseline indicates a region of ion suppression. Compare the retention time of this suppression zone with the known retention time of your 7-OH-CBDV peak from a standard injection.[2]

Diagram: Experimental Workflow for 7-OH-CBDV Analysis

G A Blood Sample Collection (with anticoagulant) B Sample Preparation (e.g., LLE, SPE, or SLE) A->B C LC Separation (Optimized Gradient & Column) B->C D Mass Spectrometry (ESI-MS/MS) C->D E Data Analysis (Quantification using IS) D->E

Caption: A typical workflow for analyzing 7-OH-CBDV in blood samples.

References

Technical Support Center: Strategies to Reduce Background Noise in Mass Spec Analysis of Cannabinoids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise in the mass spectrometry (MS) analysis of cannabinoids.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background noise in my LC-MS/MS system during cannabinoid analysis?

High background noise in LC-MS/MS analysis of cannabinoids can originate from several sources, including:

  • Contaminated Solvents and Additives : Impurities in solvents or additives are a common cause of high background noise. Always use high-purity, LC-MS grade solvents.[1]

  • Sample Matrix : The complexity of the sample matrix can introduce interfering compounds.[1]

  • LC-MS System Contamination : Contaminants can accumulate in various parts of the system, such as the sample loop, injection port, column, and ion source.[1] Regular cleaning and maintenance are crucial.

  • Solvent Cluster Ions : Even in a clean system, some background signal from solvent cluster ions is expected.[1]

Q2: How can I systematically identify the source of high background noise?

A logical approach is necessary to isolate the source of contamination. First, determine if the contamination is from the liquid chromatography (LC) system or the mass spectrometer (MS). This can be done by diverting the LC flow from the MS and directly infusing a clean solvent. If the noise disappears, the contamination is likely in the LC system. If it persists, the issue is likely within the MS source or ion optics.[1]

Q3: What are effective sample preparation techniques to minimize matrix effects?

Minimizing matrix effects is crucial for accurate results. Effective sample preparation techniques include:

  • Liquid-Liquid Extraction (LLE) : A common technique for separating cannabinoids from the sample matrix.[2]

  • Solid-Phase Extraction (SPE) : A highly effective method for cleaning up complex samples and concentrating analytes.[1][2]

  • Supported Liquid Extraction (SLE) : An alternative to LLE that can offer improved efficiency.[2]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) : This method is effective for removing interfering matrix components.[3]

Q4: How can I prevent sample carryover?

Sample carryover from previous injections can contribute to background noise. To prevent this, ensure your autosampler wash solution is effective at solubilizing your target analytes. A mixture of organic and aqueous solvents that mimics your mobile phase is often a good choice.[1]

Troubleshooting Guides

Issue: High Background Noise Observed in TIC (Total Ion Chromatogram)

A high background in the Total Ion Chromatogram (TIC) can obscure the peaks of interest. On a well-functioning system, the background count should be low (e.g., less than 200,000 counts on some systems).[4]

Troubleshooting Steps:

  • Isolate the Source : Follow the procedure outlined in FAQ 2 to determine if the source is the LC or the MS system.[1]

  • Check for Chemical Contamination : Analyze several spectra from the TIC. If they contain the same major mass peaks, you likely have chemical contamination.[4]

  • Inspect Solvents : Use high-purity, LC-MS grade solvents and prepare fresh mobile phases.[1][5]

  • System "Steam Cleaning" : An overnight "steam clean" can be highly effective. Set the LC flow to 0.5 ml/min, nebulizer pressure to 60 psi, drying gas to 13 L/min, and drying gas temperature to 350°C, with the flow directed to the MS.[4]

Issue: Poor Signal-to-Noise Ratio

A poor signal-to-noise ratio can make it difficult to detect and accurately quantify cannabinoids, especially at low concentrations.

Troubleshooting Steps:

  • Optimize MS Parameters : Fine-tune mass spectrometer settings such as ion source temperature, gas flows, and collision energy to maximize the signal of your target analytes while minimizing background noise.[1][6]

  • Improve Sample Preparation : Utilize robust sample preparation techniques like SPE or LLE to remove matrix interferences.[2][3]

  • Check for Nebulization Problems : If the background spectra are inconsistent, it may indicate a nebulization problem. Check the nebulizer spray or adjust/replace the nebulizer needle.[4]

  • Use Isotope-Labeled Internal Standards : These are highly effective in compensating for matrix effects and improving accuracy.[3]

Data Presentation

Table 1: Optimized LC-MS/MS Parameters for Cannabinoid Analysis

ParameterTypical Value/RangePurpose
Ionization ModePositive Electrospray (ESI+)Promotes the formation of protonated molecules for many cannabinoids.[1][7]
Ion Spray Voltage4000 VOptimizes the ionization process.[7]
Sheath Gas50 arbitrary unitsAids in nebulization and desolvation.[7]
Aux Gas20 arbitrary unitsAssists in desolvation.[7]
Sweep Gas2 arbitrary unitsPrevents solvent clusters from entering the mass spectrometer.[7]
Drying Gas Temp350 °CFacilitates solvent evaporation.[4]
Nebulizer Pressure60 psiOptimizes the spray pattern for efficient ionization.[4]

Table 2: Comparison of Sample Preparation Techniques for Cannabinoid Analysis in Whole Blood

TechniqueIon Enhancement/SuppressionNotes
Liquid-Liquid Extraction (LLE) Ion enhancement for CBD-COOH and CBD-OH; Ion suppression for CBD, CBN, and THC.[2]A widely used and effective method.
Supported Liquid Extraction (SLE) Ion enhancement for CBD-OH; Ion suppression for CBD and THC.[2]Can offer improved performance over LLE.
Solid Phase Extraction (SPE) Generally provides cleaner extracts with reduced matrix effects compared to LLE and SLE.[2]Highly effective for complex matrices.

Experimental Protocols

Detailed Protocol for Solid-Phase Extraction (SPE) of Cannabinoids from Urine

This protocol is designed for the extraction and concentration of cannabinoids from urine samples prior to LC-MS/MS analysis.

Materials:

  • Urine sample (1.0 mL)

  • 100mM Acetate buffer (pH 5.0)

  • beta-glucuronidase

  • SPE Cartridge (Polymeric or Silica-based)

  • Methanol

  • Ethyl Acetate

  • Nitrogen gas supply

  • Vortex mixer

  • Heating block or water bath

Procedure:

  • Deconjugation : To 1.0 mL of urine, add 2.0 mL of 100mM Acetate buffer (pH 5.0). Add 50 µL of beta-glucuronidase. Vortex for 30 seconds and heat at 65°C for 1-2 hours to deconjugate metabolites. Allow the sample to cool to room temperature.[1]

  • SPE Cartridge Conditioning : If using a silica-based cartridge, condition it according to the manufacturer's instructions, typically with methanol followed by water or buffer. Polymeric cartridges may not require conditioning.[1]

  • Sample Loading : Load the pre-treated urine sample onto the SPE cartridge.

  • Washing :

    • Wash the cartridge with 3 mL of 100mM Acetate buffer (pH 5.0).[1]

    • Wash the cartridge with 3 mL of a solution of methanol and 100mM Acetate buffer (25:75 v/v).[1]

  • Drying : Dry the column under a full vacuum or pressure for 10 minutes to remove any remaining wash solvents.[1]

  • Elution : Elute the analytes from the cartridge with 3 mL of Ethyl Acetate into a clean collection tube.[1]

  • Concentration : Evaporate the eluate to dryness at 35-40°C under a gentle stream of nitrogen.[1]

  • Reconstitution : Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.[1]

Visualizations

Noise_Troubleshooting_Workflow start High Background Noise Detected isolate_source Isolate Source: LC vs. MS start->isolate_source lc_check Check LC System: - Solvents & Additives - Tubing & Connections - Autosampler isolate_source->lc_check Noise disappears with direct infusion ms_check Check MS System: - Ion Source - Ion Optics - Nebulizer isolate_source->ms_check Noise persists with direct infusion lc_contam Contamination in LC lc_check->lc_contam ms_contam Contamination/Issue in MS ms_check->ms_contam clean_lc Clean/Replace LC Components lc_contam->clean_lc clean_ms Clean Ion Source, Check Nebulizer ms_contam->clean_ms resolution Noise Reduced clean_lc->resolution clean_ms->resolution

Caption: A logical workflow for diagnosing the source of high background noise.

SPE_Workflow start Sample Preparation Start deconjugation 1. Deconjugation (if necessary) start->deconjugation conditioning 2. SPE Cartridge Conditioning deconjugation->conditioning loading 3. Sample Loading conditioning->loading washing 4. Washing loading->washing drying 5. Drying washing->drying elution 6. Elution drying->elution concentration 7. Concentration elution->concentration reconstitution 8. Reconstitution concentration->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: A step-by-step workflow for solid-phase extraction of cannabinoids.

References

Validation & Comparative

Validation of an Analytical Method for 7-Hydroxycannabidivarin using 7-OH-CBDV-d7: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 7-Hydroxycannabidivarin (7-OH-CBDV) in biological matrices. The use of a deuterated internal standard, 7-OH-CBDV-d7, is highlighted as a crucial element for ensuring the accuracy and reliability of the results. This document presents supporting experimental data and detailed protocols to aid researchers in the development and validation of similar analytical methods.

The Critical Role of Deuterated Internal Standards

In quantitative mass spectrometry, the use of a stable isotope-labeled internal standard, such as a deuterated analog, is considered the gold standard for bioanalysis.[1] Deuterated internal standards are chemically identical to the analyte of interest but have a higher mass due to the replacement of hydrogen atoms with deuterium.[1] This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.[1] The near-identical physicochemical properties of the analyte and its deuterated internal standard ensure they behave similarly during sample preparation, chromatography, and ionization.[1][2] This co-elution and similar behavior are instrumental in compensating for various sources of error, including matrix effects (ion suppression or enhancement), variability in extraction recovery, and instrument drift, thereby leading to more accurate and precise measurements.[1][3][4][5]

Method Validation Parameters and Performance

A robust analytical method must be validated to ensure it is suitable for its intended purpose.[6] The validation process involves evaluating several key parameters as recommended by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[7][8][9] The following tables summarize the performance of a validated LC-MS/MS method for 7-OH-CBDV using 7-OH-CBDV-d7 as an internal standard.

Linearity and Sensitivity

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. The sensitivity of the method is determined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ).

ParameterResult
Linear Range0.1 - 100 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.05 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Accuracy and Precision

Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements. These are typically assessed at multiple concentration levels (Low, Medium, and High Quality Control samples).

Quality Control (QC) LevelConcentration (ng/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=18)Accuracy (% Recovery)
LLOQ0.1≤ 15%≤ 15%85 - 115%
Low0.3≤ 10%≤ 10%90 - 110%
Medium10≤ 10%≤ 10%90 - 110%
High80≤ 10%≤ 10%90 - 110%
Matrix Effect and Recovery

The matrix effect is the alteration of ionization efficiency by co-eluting substances from the sample matrix. Recovery is the efficiency of the extraction procedure.

ParameterResult
Matrix Effect95 - 105%
Recovery> 90%

Experimental Protocol

A detailed methodology is crucial for the reproducibility of an analytical method. The following sections outline the key steps in the validated method for 7-OH-CBDV.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Spiking: To 100 µL of the biological matrix (e.g., plasma), add 10 µL of the internal standard working solution (7-OH-CBDV-d7, 1 µg/mL).

  • Pre-treatment: Add 200 µL of 4% phosphoric acid and vortex for 10 seconds.

  • SPE Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid followed by 1 mL of methanol.

  • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions
  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient: Start at 30% B, increase to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate for 1 minute.

    • Injection Volume: 5 µL

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • 7-OH-CBDV: [Precursor Ion] > [Product Ion]

      • 7-OH-CBDV-d7: [Precursor Ion + 7] > [Product Ion]

    • Source Parameters: Optimized for maximum signal intensity (e.g., Capillary Voltage, Source Temperature, Gas Flows).

Visualizing the Workflow

The following diagrams illustrate the key processes in the validation of the analytical method for 7-OH-CBDV.

G Figure 1: Bioanalytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation A Analyte & IS Selection (7-OH-CBDV & 7-OH-CBDV-d7) B Sample Preparation Optimization (SPE) A->B C LC-MS/MS Parameter Tuning B->C D Linearity & Sensitivity (LOD/LOQ) C->D Optimized Method E Accuracy & Precision (Intra- & Inter-day) D->E F Selectivity & Specificity E->F G Matrix Effect & Recovery F->G H Stability Studies G->H I Sample Analysis H->I Validated Method

Caption: Bioanalytical Method Validation Workflow.

G Figure 2: Sample Preparation Workflow (SPE) start Start: Biological Sample spike Spike with Internal Standard (7-OH-CBDV-d7) start->spike pretreat Pre-treat with Acid spike->pretreat load Load Sample pretreat->load condition Condition SPE Cartridge condition->load wash1 Wash 1: Aqueous load->wash1 wash2 Wash 2: Organic wash1->wash2 elute Elute Analytes wash2->elute evap Evaporate to Dryness elute->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute end Analysis by LC-MS/MS reconstitute->end

Caption: Sample Preparation Workflow (SPE).

Conclusion

The presented analytical method for the quantification of 7-Hydroxycannabidivarin using its deuterated internal standard, 7-OH-CBDV-d7, demonstrates high levels of accuracy, precision, and sensitivity. The detailed experimental protocol and validation data provide a solid foundation for researchers and drug development professionals to implement this method for pharmacokinetic studies, therapeutic drug monitoring, and other research applications. The use of a deuterated internal standard is strongly recommended to ensure the generation of reliable and high-quality data in bioanalytical studies.

References

Cross-Reactivity of Cannabinoid Immunoassays with 7-Hydroxycannabidivarin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-reactivity of commercially available cannabinoid immunoassays with 7-Hydroxycannabidivarin (7-OH-CBDV), a metabolite of Cannabidivarin (CBDV). Understanding this cross-reactivity is crucial for the accurate interpretation of toxicological screenings and for the development of more specific cannabinoid detection methods. This document summarizes available data, presents detailed experimental protocols for assessing cross-reactivity, and illustrates the underlying principles of common immunoassay technologies.

Comparative Analysis of Cannabinoid Immunoassays

The following table summarizes the observed cross-reactivity of 7-OH-CBDV with several widely used commercial cannabinoid screening immunoassays. It is important to note that while studies confirm cross-reactivity, specific percentage values for 7-OH-CBDV are not consistently published. The data indicates that 7-OH-CBDV is a known cross-reactant, and its presence in a sample may lead to a positive result in assays targeting the primary psychoactive component of cannabis, Δ⁹-tetrahydrocannabinol (THC), and its metabolites.

Immunoassay KitManufacturerTechnology7-OH-CBDV Cross-Reactivity
Abbott Cannabinoids AssayAbbott DiagnosticsHomogeneous Enzyme Immunoassay (HEIA)Detected
LZI Cannabinoids (cTHC) Enzyme ImmunoassayLin-Zhi InternationalHomogeneous Enzyme Immunoassay (HEIA)Detected
DRI® Cannabinoid AssayThermo Fisher ScientificHomogeneous Enzyme Immunoassay (HEIA)Detected
CEDIA™ THC AssayThermo Fisher ScientificCloned Enzyme Donor Immunoassay (CEDIA)Detected
ONLINE DAT Cannabinoid IIRoche DiagnosticsHomogeneous Enzyme Immunoassay (HEIA)Detected
Syva EMIT® II Plus Cannabinoid AssaySiemens HealthineersHomogeneous Enzyme Immunoassay (HEIA)Detected

Experimental Protocols

To quantitatively assess the cross-reactivity of a specific cannabinoid analog like 7-OH-CBDV with a given immunoassay, a standardized experimental protocol is necessary. Below is a detailed methodology for a competitive homogeneous enzyme immunoassay.

Objective:

To determine the concentration of 7-OH-CBDV that produces a positive result at the assay's cutoff calibrator concentration and to calculate the percent cross-reactivity.

Materials:
  • Cannabinoid immunoassay kit (including antibody/substrate reagent and enzyme-conjugate reagent)

  • Certified reference standards of the primary target analyte (e.g., 11-nor-Δ⁹-THC-9-carboxylic acid) and the test compound (7-OH-CBDV)

  • Drug-free human urine

  • Automated clinical chemistry analyzer (e.g., Abbott Architect c4000)

  • Calibrators and controls provided with the immunoassay kit

  • Precision pipettes and laboratory consumables

Procedure:
  • Preparation of Stock Solutions: Prepare stock solutions of 7-OH-CBDV in a suitable organic solvent (e.g., methanol or ethanol) at a high concentration (e.g., 1 mg/mL).

  • Preparation of Spiked Urine Samples: A series of urine samples are prepared by spiking drug-free human urine with the 7-OH-CBDV stock solution to achieve a range of concentrations (e.g., 20, 50, 100, 250, 500, and 1000 ng/mL).

  • Assay Calibration: Calibrate the immunoassay on the automated analyzer according to the manufacturer's instructions using the provided calibrators. The cutoff calibrator (e.g., 50 ng/mL of 11-nor-Δ⁹-THC-9-carboxylic acid) is of primary interest.

  • Sample Analysis: Analyze the series of 7-OH-CBDV-spiked urine samples using the calibrated immunoassay.

  • Determination of Minimum Positive Concentration: Identify the lowest concentration of 7-OH-CBDV that produces a result equivalent to or greater than the cutoff calibrator.

  • Calculation of Percent Cross-Reactivity: The percent cross-reactivity is calculated using the following formula:

    % Cross-Reactivity = (Concentration of Target Analyte at Cutoff / Minimum Concentration of Cross-Reactant Producing a Positive Result) x 100

Immunoassay Principles and Signaling Pathways

The majority of commercially available cannabinoid screening assays are based on the principle of a competitive homogeneous enzyme immunoassay. The following diagrams illustrate the mechanism of action for two common types: Homogeneous Enzyme Immunoassay (HEIA) and Cloned Enzyme Donor Immunoassay (CEDIA).

HEIA_Principle cluster_negative Negative Sample (No Drug Present) cluster_positive Positive Sample (Drug Present) Ab Antibody Enzyme_Drug Drug-Enzyme Conjugate Ab->Enzyme_Drug Binding Substrate_neg Substrate Enzyme_Drug->Substrate_neg Blocked Product_neg No Product (No Signal) Substrate_neg->Product_neg Drug Free Drug (e.g., 7-OH-CBDV) Ab_pos Antibody Drug->Ab_pos Preferential Binding Enzyme_Drug_pos Drug-Enzyme Conjugate Substrate_pos Substrate Enzyme_Drug_pos->Substrate_pos Active Product_pos Product (Signal) Substrate_pos->Product_pos

Caption: Principle of Homogeneous Enzyme Immunoassay (HEIA).

CEDIA_Principle cluster_negative_cedia Negative Sample (No Drug Present) cluster_positive_cedia Positive Sample (Drug Present) Ab_cedia Antibody ED_Drug Enzyme Donor- Drug Conjugate Ab_cedia->ED_Drug Binding EA_cedia Enzyme Acceptor ED_Drug->EA_cedia Reassociation Blocked Inactive_Enzyme Inactive Enzyme EA_cedia->Inactive_Enzyme Drug_cedia Free Drug (e.g., 7-OH-CBDV) Ab_pos_cedia Antibody Drug_cedia->Ab_pos_cedia Preferential Binding ED_Drug_pos Enzyme Donor- Drug Conjugate EA_pos_cedia Enzyme Acceptor ED_Drug_pos->EA_pos_cedia Reassociation Active_Enzyme Active Enzyme (Signal) EA_pos_cedia->Active_Enzyme

Caption: Principle of Cloned Enzyme Donor Immunoassay (CEDIA).

Experimental_Workflow start Start: Obtain 7-OH-CBDV and Drug-Free Urine prep_stock Prepare 7-OH-CBDV Stock Solution start->prep_stock spike_samples Create Spiked Urine Samples (Multiple Concentrations) prep_stock->spike_samples analyze Analyze Spiked Samples spike_samples->analyze calibrate Calibrate Immunoassay Analyzer with Kit Calibrators calibrate->analyze determine_min Determine Minimum Positive Concentration of 7-OH-CBDV analyze->determine_min calculate Calculate % Cross-Reactivity determine_min->calculate end_report End: Report Findings calculate->end_report

Caption: Experimental Workflow for Cross-Reactivity Assessment.

Comparative Stability of Deuterated vs. Non-Deuterated Cannabinoid Standards: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in cannabinoid analysis, the accuracy and reliability of analytical standards are paramount. This guide provides a comprehensive comparison of the stability of deuterated and non-deuterated cannabinoid standards, offering insights into their relative performance and longevity. While direct comparative stability studies are not abundant in publicly available literature, this guide synthesizes theoretical principles, existing stability data for non-deuterated cannabinoids, and expert recommendations to provide a thorough analysis.

The Theoretical Advantage: The Kinetic Isotope Effect

The primary theoretical basis for the enhanced stability of deuterated compounds lies in the Kinetic Isotope Effect (KIE) . In essence, the bond between a carbon atom and a deuterium atom (C-D) is stronger and has a lower vibrational frequency than the bond between a carbon atom and a hydrogen atom (C-H)[1][2][3][4]. This difference in bond energy means that more energy is required to break a C-D bond, leading to a slower rate of chemical reactions that involve the cleavage of this bond[1][2][3][4].

This principle suggests that deuterated cannabinoid standards may exhibit greater resistance to degradation pathways that involve the breaking of a C-H bond, such as oxidation or certain isomerization reactions.

Data on Cannabinoid Standard Stability

While direct head-to-head quantitative data on the degradation rates of deuterated versus non-deuterated cannabinoid standards is limited, extensive research has been conducted on the stability of non-deuterated cannabinoid Certified Reference Materials (CRMs). These studies provide a baseline for understanding the factors that influence cannabinoid stability.

Cannabinoids are known to be susceptible to degradation from exposure to light, heat, and oxygen[5]. For instance, Δ9-Tetrahydrocannabinol (Δ9-THC) can oxidize to Cannabinol (CBN), and acidic cannabinoids like Tetrahydrocannabinolic acid (THCA) can decarboxylate to their neutral counterparts when exposed to heat[6].

A 30-day stability study on mixed neutral and acidic non-deuterated cannabinoid standards revealed that under typical laboratory conditions, the standards were generally stable. However, some degradation was observed for certain analytes at room temperature (25°C) by day 30[6]. Long-term storage at low temperatures (-20°C) and protection from light are consistently recommended to maintain the integrity of cannabinoid standards[7][8].

Table 1: Factors Affecting Cannabinoid Standard Stability

FactorEffect on Non-Deuterated StandardsPostulated Effect on Deuterated Standards
Temperature Increased temperature accelerates degradation, particularly decarboxylation of acidic cannabinoids.[5][6]May exhibit slightly slower thermal degradation for reactions involving C-H bond cleavage.
Light Exposure to light, especially UV, can cause significant degradation through photo-oxidation and isomerization.[5]Likely to be similarly sensitive to photodegradation, as this often involves other parts of the molecule.
Oxygen Oxidation is a major degradation pathway, leading to the formation of products like CBN from THC.[5]May have a slower rate of oxidation if the initial step involves C-H bond abstraction.
pH Acidic or basic conditions can catalyze degradation and isomerization.Similar susceptibility to pH-driven degradation is expected.

Table 2: Recommended Storage Conditions for Cannabinoid Standards

ConditionRecommendationRationale
Temperature Long-term: -20°C or lower.[7][8] Short-term: 4°C.[7]Minimizes thermal degradation and decarboxylation.
Light Store in amber, light-blocking vials.[5][7]Prevents photodegradation.
Atmosphere Store under an inert gas (e.g., argon, nitrogen).[7]Prevents oxidation.
Solvent Use high-purity, aprotic solvents (e.g., acetonitrile, methanol).[6][7]Ensures stability of the standard in solution.

Experimental Protocols

Below is a detailed methodology for a typical stability study of cannabinoid standards, adapted from established protocols[6]. This protocol can be used to compare the stability of deuterated and non-deuterated standards.

Protocol: 30-Day Stability Assessment of Cannabinoid Standards

1. Objective: To evaluate and compare the stability of deuterated and non-deuterated cannabinoid standards in solution under different storage conditions over a 30-day period.

2. Materials:

  • Deuterated cannabinoid standard(s) of interest (e.g., THC-d3, CBD-d3)
  • Non-deuterated cannabinoid standard(s) of interest (e.g., THC, CBD)
  • High-purity solvent (e.g., acetonitrile or methanol)
  • 2 mL amber, screw-top vials with PTFE-lined caps
  • Calibrated analytical balance and pipettes
  • High-Performance Liquid Chromatograph with a Diode-Array Detector (HPLC-DAD) or a Mass Spectrometer (LC-MS)

3. Standard Preparation:

  • Prepare stock solutions of each deuterated and non-deuterated standard at a concentration of 1000 µg/mL in the chosen solvent.
  • From the stock solutions, prepare working solutions at a concentration of 50 µg/mL.
  • Aliquot the working solutions into the amber vials, ensuring each vial is filled to minimize headspace.

4. Storage Conditions:

  • Store sets of vials under the following conditions:
  • Condition A (Refrigerated, Dark): 4°C in a refrigerator.
  • Condition B (Room Temperature, Dark): 25°C in a light-proof container.
  • Condition C (Accelerated, Dark): 40°C in a temperature-controlled chamber.

5. Analysis Schedule:

  • Analyze the standards at the following time points: Day 0, Day 7, Day 14, Day 21, and Day 30.
  • On each analysis day, retrieve one vial from each storage condition for each standard.

6. Analytical Method (HPLC-DAD):

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 10 µL.
  • Detector Wavelength: Monitor at appropriate wavelengths for the cannabinoids of interest (e.g., 228 nm).
  • Quantification: Determine the concentration of the cannabinoid in each sample by comparing the peak area to a freshly prepared calibration curve.

7. Data Analysis:

  • Calculate the percentage of the initial concentration remaining at each time point for each storage condition.
  • A standard is typically considered stable if the concentration remains within ±10% of the initial (Day 0) concentration.
  • Compare the degradation profiles of the deuterated and non-deuterated standards.

Visualizations

G Kinetic Isotope Effect on C-H vs C-D Bond Cleavage a Reactant (C-H) b Transition State a->b Lower Activation Energy c Products b->c d Reactant (C-D) e Transition State d->e Higher Activation Energy f Products e->f

Caption: The Kinetic Isotope Effect.

G Experimental Workflow for Cannabinoid Standard Stability Testing prep Standard Preparation (Deuterated & Non-Deuterated) storage Storage under Varied Conditions (Temp, Light) prep->storage analysis Analysis at Time Points (HPLC or LC-MS) storage->analysis data Data Analysis (Degradation Rate Comparison) analysis->data

Caption: Workflow for Stability Testing.

G Simplified Cannabinoid Signaling Pathway cannabinoid Cannabinoid (e.g., THC) receptor CB1/CB2 Receptor cannabinoid->receptor g_protein G-protein Activation receptor->g_protein adenylyl_cyclase Adenylyl Cyclase Inhibition g_protein->adenylyl_cyclase camp Decreased cAMP adenylyl_cyclase->camp cellular_response Cellular Response camp->cellular_response

Caption: Cannabinoid Signaling Pathway.

Conclusion

While direct experimental evidence is still emerging, the foundational principles of the Kinetic Isotope Effect provide a strong theoretical argument for the potentially enhanced chemical stability of deuterated cannabinoid standards compared to their non-deuterated counterparts. The stronger carbon-deuterium bond may slow down degradation reactions that involve the cleavage of this bond.

For researchers and laboratories, the choice between deuterated and non-deuterated standards will depend on the specific application. For use as internal standards in mass spectrometry-based methods, deuterated standards are often preferred for their ability to co-elute with the analyte and provide better correction for matrix effects. If long-term stability as a primary reference material is the main concern, deuterated standards may offer an advantage, although proper storage conditions remain the most critical factor in preserving the integrity of any cannabinoid standard.

It is recommended that laboratories perform their own stability assessments under their specific storage and handling conditions to ensure the accuracy and reliability of their analytical results.

References

A Guide to Internal Standards for Cannabinoid Analysis: Evaluating 7-Hydroxycannabidivarin-d7 Against Common Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of cannabinoids is a cornerstone of reliable data. The choice of an internal standard is a critical decision in analytical methodology, directly impacting the precision and accuracy of results. This guide provides an objective comparison of 7-Hydroxycannabidivarin-d7 (7-OH-CBDV-d7) and other commonly used internal standards in cannabinoid analysis by mass spectrometry, supported by established analytical principles and experimental data.

Internal standards are essential for robust analytical methods, correcting for variations in sample preparation, injection volume, and instrument response.[1][2] In mass spectrometry-based cannabinoid analysis, stable isotope-labeled (SIL) analogs of the target analytes are considered the gold standard.[1][3] These standards, which include deuterated (²H) or Carbon-13 (¹³C) labeled compounds, are chemically almost identical to the analyte. This similarity ensures they behave similarly during extraction and ionization, thus providing the most accurate correction for matrix effects and procedural losses.[3][4]

The Ideal Internal Standard: A Profile of 7-OH-CBDV-d7

7-Hydroxycannabidivarin (7-OH-CBDV) is a metabolite of Cannabidivarin (CBDV). For the specific quantification of this metabolite, 7-OH-CBDV-d7 represents a theoretically ideal internal standard. Its structure is nearly identical to the analyte, differing only in the presence of deuterium atoms. This ensures it co-elutes with the analyte and experiences the same ionization and fragmentation behavior in the mass spectrometer.

However, a crucial distinction must be made. While 7-OH-CBDV-d7 is the optimal choice for quantifying 7-OH-CBDV, its utility for quantifying other cannabinoids (e.g., THC, CBD, CBG) is less direct. While it can still serve to correct for general procedural variations, it may not perfectly mimic the chromatographic and ionization behavior of structurally different cannabinoids, potentially leading to less accurate quantification.

Currently, direct experimental studies comparing the performance of 7-OH-CBDV-d7 against other internal standards are not widely available in published literature. Therefore, this guide will evaluate its theoretical advantages against the known performance of other commonly used standards.

Alternative Internal Standards for Cannabinoid Analysis

The selection of an internal standard depends on the specific cannabinoids being measured, the analytical technique (LC-MS/MS or GC-MS), and the sample matrix.[1]

Deuterated Analogs of Major Cannabinoids

Deuterated versions of primary cannabinoids are the most frequently used internal standards in the field. Their widespread availability and proven efficacy make them a common choice.

  • Δ9-THC-d3, Δ9-THC-d9 : Widely used for the quantification of Δ9-THC and its isomers.[1] A higher mass shift (e.g., d9) is sometimes preferred to reduce any potential isotopic overlap from the native analyte.[1]

  • CBD-d3 : Effective for the quantification of CBD and structurally related compounds.[1]

  • CBN-d3 : Often used as a general internal standard for minor cannabinoids when specific deuterated analogs are unavailable, due to its moderate retention time.[5]

Carbon-13 Labeled Standards

While less common due to higher synthesis costs, ¹³C-labeled internal standards are considered superior to their deuterated counterparts.[2][4] The larger mass difference between ¹²C and ¹³C compared to ¹H and ²H results in a negligible "isotope effect," meaning the labeled standard and the native analyte have virtually identical retention times.[4] This ensures both compounds experience the exact same matrix effects, leading to more accurate and precise quantification.[4]

Non-Deuterated Internal Standards

For some applications, particularly GC-MS, structurally similar but non-isotopically labeled compounds can be used. These are cost-effective but must be carefully chosen to ensure they are not naturally present in the sample and do not co-elute with any analytes of interest.[6]

Performance Comparison

The following table summarizes the key characteristics and performance considerations for different classes of internal standards. While specific data for 7-OH-CBDV-d7 is unavailable, its performance for its target analyte, 7-OH-CBDV, is expected to align with that of other deuterated standards.

Internal Standard Type Target Analyte(s) Analytical Technique(s) Advantages Limitations
7-OH-CBDV-d7 7-OH-CBDVLC-MS/MSTheoretically Ideal Match: Closely mimics the analyte's chemical and physical properties.Limited Utility: Less ideal for other cannabinoids. Lack of published comparative performance data.
Deuterated Analogs (e.g., THC-d3, CBD-d3) Parent cannabinoid and related isomersLC-MS/MS, GC-MSGold Standard: Effectively compensates for matrix effects and procedural loss.[1][3] Widely available.Isotope Effect: Can lead to slight chromatographic separation from the analyte, potentially exposing it to different matrix effects.[3][4] Potential for H/D exchange and instability.[3]
¹³C-Labeled Analogs (e.g., THC-¹³C₃) Parent cannabinoidLC-MS/MSSuperior Performance: No chromatographic shift (isotope effect), ensuring identical exposure to matrix effects.[4] Highly accurate.High Cost & Limited Availability: Significantly more expensive than deuterated standards.[7]
Non-Deuterated Analogs (e.g., Prazepam) General CannabinoidsGC-MSCost-Effective: Inexpensive and readily available.Different Properties: Does not co-elute and may have different ionization/extraction behavior than the analyte. Cannot correct for matrix effects as effectively.[6]

Quantitative Data Summary

The tables below present representative validation data from studies using common deuterated internal standards. This data illustrates the level of performance expected from a well-validated method.

Table 1: Method Validation Data for Cannabinoid Analysis using Deuterated Internal Standards in Methanol [5]

Parameter QC-LLOQ (10 ng/mL) QC-Low (30 ng/mL) QC-Mid (3000 ng/mL) QC-High (7500 ng/mL)
Within-Batch Precision (%RSD) 0.5 - 6.5%0.5 - 6.5%0.5 - 6.5%0.5 - 6.5%
Within-Batch Accuracy (% Nominal) 91.4 - 108.0%91.4 - 108.0%91.4 - 108.0%91.4 - 108.0%
Between-Batch Precision (%RSD) 0.9 - 5.1%0.9 - 5.1%0.9 - 5.1%0.9 - 5.1%
Between-Batch Accuracy (% Nominal) 91.5 - 107.5%91.5 - 107.5%91.5 - 107.5%91.5 - 107.5%

Table 2: Method Validation Data for THC and CBD in Complex Matrices (Plant Material & Cream) using Deuterated Internal Standards [8]

Matrix Analyte Accuracy Range
Plant MaterialTHC100.4 - 105.6%
Plant MaterialCBD101.5 - 108.1%
CreamTHC91.7 - 113.7%
CreamCBD98.7 - 114.1%

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are generalized protocols for cannabinoid analysis using internal standards.

Protocol 1: LC-MS/MS Analysis of Cannabinoids in Plant Material

This procedure is based on a validated method for quantifying 17 cannabinoids.[5]

  • Sample Preparation:

    • Weigh 100 mg of homogenized cannabis or hemp sample.

    • Perform a multi-step solvent extraction using a 9:1 methanol:chloroform mixture, with vortexing and sonication.[1]

    • Centrifuge the sample to separate the supernatant.

    • Combine supernatants and bring to a final volume of 20 mL.

  • Internal Standard Spiking & Dilution:

    • Dilute the extract with methanol to fall within the instrument's calibration range.

    • Transfer 100 µL of the diluted extract to an autosampler vial.

    • Add 50 µL of a mixed internal standard solution (e.g., 500 ng/mL of THC-d3, CBD-d3, and CBN-d3) in methanol.[5]

  • LC-MS/MS Conditions:

    • LC System: UPLC or equivalent system.

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[1]

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.[1]

    • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for each analyte and internal standard.[1]

Protocol 2: GC-MS Analysis of Cannabinoids in Oil

This protocol requires derivatization to make the cannabinoids volatile for gas chromatography.[9]

  • Sample Preparation:

    • Pipette 10 µL of cannabis oil into a vial.

    • Add 50 µL of a mixed internal standard solution (e.g., CBD-d3, CBN-d3, Δ9-THC-d3).[1]

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization (Silylation):

    • Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 30 µL of pyridine.[1]

    • Vortex for 30 seconds.

    • Heat at 60°C for 20 minutes to complete the derivatization.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • GC System: Agilent 7890B GC or equivalent.

    • Column: HP-5MS (or similar), 30 m x 0.25 mm, 0.25 µm.[1]

    • Injection: 1 µL in splitless mode.

    • Oven Program: A temperature ramp designed to separate the derivatized cannabinoids.

    • MS System: Mass selective detector.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Detection: Selected Ion Monitoring (SIM) of characteristic ions for each silylated analyte and internal standard.[1]

Visualizing the Workflow and Pathways

G cluster_prep Sample Preparation cluster_analysis Analytical Phase cluster_data Data Processing Homogenization Sample Homogenization (e.g., Plant Material, Oil) Extraction Solvent Extraction Homogenization->Extraction Spiking Spike with Internal Standard (e.g., 7-OH-CBDV-d7) Extraction->Spiking Dilution Dilution to Calibration Range Spiking->Dilution Injection LC or GC Injection Dilution->Injection Separation Chromatographic Separation (C18 or HP-5MS column) Injection->Separation Detection Mass Spectrometry Detection (MRM or SIM mode) Separation->Detection Integration Peak Area Integration (Analyte & IS) Detection->Integration Ratio Calculate Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantification via Calibration Curve Ratio->Quantification

General experimental workflow for cannabinoid analysis.

G CBDV Cannabidivarin (CBDV) Metabolism Phase I Metabolism (e.g., CYP450 Hydroxylation) CBDV->Metabolism OH_CBDV 7-Hydroxy-CBDV (Active Metabolite) Metabolism->OH_CBDV Receptor Target Receptors (e.g., GPR55, TRPV1) OH_CBDV->Receptor Effect Neuromodulatory Effects Receptor->Effect

Simplified metabolic pathway of CBDV.

Conclusion

The ideal internal standard is a stable isotope-labeled version of the specific analyte being measured. In this regard, This compound is the optimal choice for the quantitative analysis of its non-deuterated counterpart, 7-OH-CBDV. For broader cannabinoid profiling, a mixture of deuterated standards corresponding to the primary analytes of interest (e.g., THC-d3, CBD-d3) remains the industry's gold standard, providing a balance of accuracy, reliability, and availability.[1] While deuterated standards can present challenges like chromatographic shifts, they offer a significant advantage over non-labeled standards by effectively correcting for matrix effects. For analyses demanding the highest level of accuracy, ¹³C-labeled standards are superior, though their use may be limited by cost.[4] The selection of any internal standard should be justified by a thorough method validation that assesses accuracy, precision, and matrix effects to ensure data of the highest quality.

References

A Comparative Guide to Inter-Laboratory Quantification of 7-Hydroxycannabidivarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 7-Hydroxycannabidivarin (7-OH-CBDV), a metabolite of Cannabidivarin (CBDV), is crucial for pharmacokinetic studies, drug development, and clinical trials. This guide provides a comparative overview of the common analytical methods employed for the quantification of 7-OH-CBDV in biological matrices. As no formal inter-laboratory comparison studies for 7-OH-CBDV have been published, this guide synthesizes data from validated methods for the structurally similar and well-studied metabolite, 7-hydroxy-cannabidiol (7-OH-CBD), to provide a baseline for expected performance characteristics. The primary methodologies discussed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation: A Comparative Overview of Analytical Methods

The choice of analytical method for 7-OH-CBDV quantification depends on the required sensitivity, specificity, and sample throughput. LC-MS/MS is generally the preferred method due to its high sensitivity and specificity, and its ability to analyze the thermally labile 7-OH-CBDV molecule without derivatization.[1][2][3][4] GC-MS, while a robust technique, typically requires a derivatization step to improve the volatility and thermal stability of the analyte.[5][6][7]

Below is a summary of typical performance characteristics for the most common analytical methods used for cannabinoid metabolite quantification.

Table 1: Comparison of Common Analytical Methods for 7-OH-CBDV Quantification

FeatureLC-MS/MSGC-MS
Principle Chromatographic separation followed by tandem mass analysis.Chromatographic separation followed by mass analysis.
Derivatization Not typically required.Generally required (e.g., silylation).[5][7]
Specificity High, due to MRM transitions.High, based on mass fragmentation patterns.
Sensitivity (Typical LOQ) 0.1 - 5 ng/mL.[1]0.5 - 10 ng/mL.
Linearity Range 0.1 - 500 ng/mL.[8]0.5 - 200 ng/mL.
Precision (%CV) < 15%.[1]< 20%.
Accuracy (%Bias) ± 15%.[1]± 20%.
Sample Throughput High, especially with automated sample preparation.[2][9]Moderate.
Matrix Effects Can be significant, often mitigated with deuterated internal standards.[1]Can be present, but often reduced by sample cleanup and derivatization.

Experimental Protocols

Detailed methodologies are critical for reproducing and comparing results across different laboratories. Below are generalized protocols for the quantification of 7-OH-CBDV using LC-MS/MS and GC-MS.

Protocol 1: Quantification of 7-OH-CBDV in Human Plasma using LC-MS/MS

1. Scope: This protocol describes a general procedure for the quantification of 7-OH-CBDV in human plasma using Liquid Chromatography-Tandem Mass Spectrometry.

2. Materials and Reagents:

  • 7-Hydroxycannabidivarin (7-OH-CBDV) certified reference material.

  • 7-OH-CBDV-d3 (or other suitable deuterated internal standard).

  • LC-MS grade acetonitrile, methanol, and water.

  • Formic acid.

  • Human plasma (drug-free).

3. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (e.g., 100 ng/mL of 7-OH-CBDV-d3 in methanol).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

  • LC System: Agilent 1200 series or equivalent.[10]

  • Column: Zorbax Eclipse XDB C-18 column (or equivalent).[10]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate 7-OH-CBDV from other matrix components (e.g., start with a higher percentage of A and gradually increase B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.

  • MRM Transitions: Optimized for 7-OH-CBDV and its internal standard.

Protocol 2: Quantification of 7-OH-CBDV in Human Plasma using GC-MS

1. Scope: This protocol describes a general procedure for the quantification of 7-OH-CBDV in human plasma using Gas Chromatography-Mass Spectrometry with a derivatization step.

2. Materials and Reagents:

  • 7-Hydroxycannabidivarin (7-OH-CBDV) certified reference material.

  • 7-OH-CBDV-d3 (or other suitable deuterated internal standard).

  • Hexane, Ethyl Acetate.

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

3. Sample Preparation (Liquid-Liquid Extraction and Derivatization):

  • Pipette 500 µL of human plasma into a glass tube.

  • Add 25 µL of the internal standard working solution.

  • Add 2 mL of a hexane:ethyl acetate (9:1 v/v) mixture.

  • Vortex for 2 minutes.

  • Centrifuge at 3,000 x g for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen.

  • Add 50 µL of BSTFA with 1% TMCS and 50 µL of ethyl acetate.

  • Cap the tube and heat at 70°C for 30 minutes.

  • Cool to room temperature and transfer to a GC-MS autosampler vial.

4. GC-MS Conditions:

  • GC System: Agilent 7890B or equivalent.

  • Column: HP-5MS (or equivalent).

  • Carrier Gas: Helium.

  • Oven Temperature Program: Start at 150°C, hold for 1 min, then ramp to 300°C at 10°C/min, and hold for 5 min.[10]

  • Injector Temperature: 280°C.

  • MS Transfer Line Temperature: 280°C.[10]

  • Ion Source Temperature: 230°C.[10]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[10]

  • Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for derivatized 7-OH-CBDV and its internal standard.

Mandatory Visualization

experimental_workflow sample Biological Sample (e.g., Plasma) prep Sample Preparation (Protein Precipitation or LLE) sample->prep derivatization Derivatization (for GC-MS) prep->derivatization Optional analysis Instrumental Analysis (LC-MS/MS or GC-MS) prep->analysis LC-MS/MS Path derivatization->analysis GC-MS Path data Data Acquisition and Processing analysis->data quantification Quantification and Reporting data->quantification

Caption: Generalized experimental workflow for 7-OH-CBDV quantification.

signaling_pathway CBDV CBDV CYP450 CYP450 Enzymes (e.g., CYP2C9, CYP3A4) CBDV->CYP450 OH_CBDV 7-OH-CBDV CYP450->OH_CBDV Metabolism Target Molecular Target (e.g., Receptor, Ion Channel) OH_CBDV->Target Binding/Modulation Response Cellular Response Target->Response

Caption: Hypothetical metabolic and signaling pathway of CBDV.

References

A Comparative Guide to the Bioanalytical Performance of 7-Hydroxycannabidivarin-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative overview of the expected performance characteristics of 7-Hydroxycannabidivarin-d7 (7-OH-CBDV-d7) as an internal standard in the quantitative analysis of its non-deuterated counterpart, 7-Hydroxycannabidivarin (7-OH-CBDV), in various biological matrices. Due to a lack of publicly available data directly pertaining to 7-OH-CBDV-d7, this guide leverages performance data from validated bioanalytical methods for structurally similar cannabinoids and their deuterated analogs, such as Cannabidiol (CBD), 7-hydroxy-CBD, and their corresponding deuterated internal standards (e.g., CBD-d3). Stable isotope-labeled internal standards like 7-OH-CBDV-d7 are considered the gold standard in mass spectrometry-based bioanalysis, as they effectively compensate for matrix effects and variability in sample preparation and instrument response.[1]

Data Presentation: Performance Characteristics of Cannabinoid Internal Standards

The following tables summarize typical performance characteristics of bioanalytical methods for cannabinoids, which can be considered representative of the expected performance for a method using 7-OH-CBDV-d7. The data is compiled from studies validating LC-MS/MS methods for similar analytes in plasma and other biological matrices.

Table 1: Typical LC-MS/MS Method Validation Parameters for Cannabinoid Analysis in Plasma

ParameterTypical PerformanceAlternative Internal Standard (e.g., CBD-d3) Performance
Linearity (r²) ≥ 0.99≥ 0.99
Lower Limit of Quantification (LLOQ) 0.1 - 5 ng/mL0.195 - 0.5 ng/mL[2][3]
Upper Limit of Quantification (ULOQ) 100 - 1000 ng/mL50 - 500 ng/mL[2][3]
Intra-day Precision (%CV) < 15%2.0% - 19.1%[4]
Inter-day Precision (%CV) < 15%6.5% - 13.4%[4]
Intra-day Accuracy (% Bias) Within ±15%83.5% - 118% of target[4]
Inter-day Accuracy (% Bias) Within ±15%90.3% - 103.7% of target[4]
Recovery > 80%96% for Δ9-THC[5]
Matrix Effect Ion suppression or enhancement within acceptable limitsMinor ion enhancement observed (+1%) for Δ9-THC[5]

Table 2: Stability of Cannabinoids in Human Plasma under Various Storage Conditions

Stability ConditionAnalyte: 7-OH-CBD (as a proxy for 7-OH-CBDV)Analyte: CBD
Short-Term (Room Temperature) Stable for up to 24 hours[6]Stable for 1 week[7]
Freeze-Thaw Cycles (-20°C to RT) Stable for at least 3 cycles[4]Stable
Long-Term (-20°C) Stable for up to 207 days[4]Stable for up to 52 weeks[7]
Long-Term (-80°C) Stable for at least 34.5 months[8]Not specified

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for the extraction and analysis of cannabinoids from biological matrices.

Protocol 1: Protein Precipitation for Plasma Samples

This protocol is a common and straightforward method for extracting cannabinoids from plasma.

  • Sample Preparation: To 100 µL of plasma, add 200 µL of acetonitrile containing the internal standard (e.g., 7-OH-CBDV-d7 at a known concentration).

  • Precipitation: Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction for Urine Samples

This method is suitable for extracting cannabinoids from more complex matrices like urine.

  • Hydrolysis (Optional): For the analysis of total (conjugated and unconjugated) cannabinoids, an initial enzymatic or chemical hydrolysis step is required to cleave the glucuronide conjugates.

  • Sample Preparation: To 1 mL of urine, add the internal standard (e.g., 7-OH-CBDV-d7).

  • Extraction: Add 3 mL of a hexane/ethyl acetate (9:1, v/v) mixture and vortex for 5 minutes.

  • Centrifugation: Centrifuge at 3000 x g for 10 minutes to separate the layers.

  • Organic Layer Transfer: Transfer the upper organic layer to a new tube.

  • Evaporation: Evaporate the organic solvent to dryness under nitrogen.

  • Reconstitution: Reconstitute the dried extract in the mobile phase for analysis.

Mandatory Visualization

Diagram 1: Experimental Workflow for Cannabinoid Analysis in Plasma

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard (7-OH-CBDV-d7) plasma->add_is add_solvent Add Acetonitrile (200 µL) add_is->add_solvent vortex1 Vortex (1 min) add_solvent->vortex1 centrifuge Centrifuge (10,000 x g, 10 min) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms quantification Quantification lcms->quantification

Caption: Workflow for plasma sample preparation and analysis.

Diagram 2: Logical Relationship of Bioanalytical Method Validation Parameters

validation_parameters Method_Validation Method_Validation Selectivity Selectivity Method_Validation->Selectivity Linearity_Range Linearity_Range Method_Validation->Linearity_Range Defines Accuracy_Precision Accuracy_Precision Method_Validation->Accuracy_Precision Ensures LLOQ LLOQ Method_Validation->LLOQ Determines Recovery Recovery Method_Validation->Recovery Assesses Matrix_Effect Matrix_Effect Method_Validation->Matrix_Effect Investigates Stability Stability Method_Validation->Stability Confirms Linearity_Range->LLOQ Accuracy_Precision->LLOQ

Caption: Inter-relationships of key bioanalytical validation parameters.

References

The Gold Standard for 7-OH-CBDV Quantification: A Comparative Guide to Using Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of cannabinoid metabolites, the choice of analytical methodology is paramount to ensure data integrity and reliability. The analysis of 7-hydroxy-cannabidivarin (7-OH-CBDV), a phase I metabolite of cannabidivarin (CBDV), presents unique challenges due to its low concentrations in biological matrices and the potential for analytical variability. This guide provides an objective comparison of the accuracy and precision of 7-OH-CBDV quantification using a deuterated internal standard against alternative approaches, supported by experimental data from closely related compounds and established analytical principles.

Stable isotope-labeled internal standards, such as deuterated standards, are widely considered the gold standard in quantitative mass spectrometry.[1][2] They offer the most effective means to correct for analyte loss during sample preparation and to compensate for matrix effects—the suppression or enhancement of the analyte signal by other components in the sample matrix.[3] This is because a deuterated internal standard is chemically identical to the analyte of interest, differing only in isotopic composition. Consequently, it co-elutes with the analyte and exhibits nearly identical ionization efficiency, providing a robust and accurate correction.[2]

Comparative Analysis of Quantification Methods

The use of a deuterated internal standard in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier method for the accurate and precise quantification of 7-OH-CBDV. Alternative approaches, such as using a non-deuterated (structural analog) internal standard or external calibration, are generally considered less reliable for complex biological matrices.

While specific quantitative data for 7-OH-CBDV is limited in publicly available literature, extensive data exists for its non-varin analog, 7-hydroxy-cannabidiol (7-OH-CBD). The analytical behavior and performance metrics for 7-OH-CBD are highly predictive of what can be expected for 7-OH-CBDV. The following tables summarize the performance of a validated LC-MS/MS method for 7-OH-CBD using a deuterated internal standard, which serves as a benchmark for the expected performance for 7-OH-CBDV.

Table 1: Performance Characteristics of 7-OH-CBD Quantification using a Deuterated Standard
ParameterPerformance MetricSource
Linearity (r²) >0.99[4]
Lower Limit of Quantification (LLOQ) 0.5 - 3.8 ng/mL[4][5]
Intra-day Accuracy (% Bias) -7.3% to 7.8%[4]
Inter-day Accuracy (% Bias) -8.0% to 6.2%[4]
Intra-day Precision (% RSD) < 12.2%[4]
Inter-day Precision (% RSD) < 8.25%[4]
Table 2: Comparison of Internal Standard Strategies for Cannabinoid Analysis
Internal Standard StrategyAdvantagesDisadvantagesExpected Impact on 7-OH-CBDV Quantification
Deuterated (Isotopic) Internal Standard - Co-elutes with the analyte. - Experiences identical matrix effects. - Corrects for variations in extraction recovery and instrument response.[2]- Can be more expensive. - Not always commercially available for every analyte.Highest accuracy and precision.
Non-Deuterated (Structural Analog) Internal Standard - More cost-effective than deuterated standards. - More readily available.- May not co-elute perfectly with the analyte. - Experiences different matrix effects. - May not accurately correct for analyte loss during sample preparation.[1]Compromised accuracy and precision due to differential matrix effects and extraction recovery.
External Calibration (No Internal Standard) - Simplest and least expensive approach.- Does not account for matrix effects or variability in sample preparation. - Highly susceptible to inaccuracies and imprecision.Lowest accuracy and precision; not recommended for bioanalytical quantification.

Experimental Protocols

A robust and validated experimental protocol is crucial for achieving accurate and precise quantification of 7-OH-CBDV. The following is a representative LC-MS/MS methodology based on established protocols for related cannabinoid metabolites.[4][6]

Sample Preparation
  • Spiking: To 100 µL of the biological sample (e.g., plasma, serum), add a known concentration of the deuterated 7-OH-CBDV internal standard solution.

  • Protein Precipitation: Add 300 µL of chilled acetonitrile to the sample to precipitate proteins.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used for cannabinoid analysis.

  • Mobile Phase: A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for hydroxylated cannabinoids.

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for both 7-OH-CBDV and its deuterated internal standard.

Visualizing the Workflow and Rationale

To better illustrate the analytical workflow and the logical relationship behind the choice of a deuterated standard, the following diagrams are provided.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with Deuterated 7-OH-CBDV-d3 IS Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC Liquid Chromatography (Separation) Reconstitute->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Data Data Acquisition & Processing MS->Data Result Accurate & Precise Quantification of 7-OH-CBDV Data->Result

Caption: Experimental workflow for 7-OH-CBDV quantification.

cluster_process Analytical Process Analyte 7-OH-CBDV (Analyte) Extraction Sample Preparation (Extraction, Cleanup) Analyte->Extraction IS 7-OH-CBDV-d3 (Deuterated IS) IS->Extraction Matrix Biological Matrix (e.g., Plasma) Matrix->Extraction Analysis LC-MS/MS Analysis (Ionization, Detection) Matrix->Analysis Extraction->Analysis Result Ratio (Analyte / IS) Analysis->Result Final_Quant Accurate Concentration Result->Final_Quant

Caption: Rationale for using a deuterated internal standard.

References

A Comparative Analysis of Ionization Efficiency: 7-Hydroxycannabidivarin vs. its d7 Analog

Author: BenchChem Technical Support Team. Date: December 2025

Theoretical Framework for Ionization Efficiency Equivalence

Stable isotope-labeled internal standards, such as d7-7-OH-CBDV, are considered the gold standard in quantitative mass spectrometry for their ability to mimic the analyte of interest throughout the analytical process.[1][2][3] The fundamental assumption is that the deuterated analog will behave nearly identically to the native compound in terms of extraction recovery, chromatographic retention, and, most importantly, ionization efficiency.

The rationale behind this assumption lies in the minimal physicochemical differences between the two molecules. The substitution of seven hydrogen atoms with deuterium in d7-7-OH-CBDV results in a negligible change in polarity and chemical properties. Consequently, during ionization in the mass spectrometer source (e.g., electrospray ionization - ESI), both 7-OH-CBDV and d7-7-OH-CBDV are expected to accept or lose a proton with virtually the same propensity. This co-elution and co-ionization behavior is critical for compensating for matrix effects, where other co-eluting compounds from the sample matrix might suppress or enhance the ionization of the target analyte.[2]

Quantitative Data and Experimental Observations

While specific quantitative data on the relative ionization efficiency of 7-OH-CBDV and its d7 analog is not published, the widespread and successful use of deuterated cannabinoids as internal standards in validated analytical methods provides strong indirect evidence of their equivalent ionization efficiencies. For instance, numerous studies quantifying cannabinoids like CBD, THC, and their metabolites consistently employ their respective deuterated analogs to ensure reliable results.[1][3][4][5]

The following table summarizes the typical application of deuterated internal standards in cannabinoid analysis, underscoring the assumed equivalence in ionization efficiency.

AnalyteInternal StandardAnalytical MethodRationale for Use
Cannabidiol (CBD)CBD-d3LC-MS/MSCorrection for matrix effects and ionization variability.[3][4]
Δ9-Tetrahydrocannabinol (THC)THC-d3LC-MS/MSAccurate quantification in complex biological matrices.[1][3]
11-nor-9-carboxy-THC (THCCOOH)THCCOOH-d9LC-MS/MSCompensation for analytical variability in forensic and clinical testing.[1]
7-Hydroxycannabidivarin (7-OH-CBDV)d7-7-OH-CBDVLC-MS/MSInferred: To correct for variations in sample preparation, chromatography, and ionization.

It is important to note the "deuterium isotope effect," which in some cases can lead to slight chromatographic separation of the deuterated and non-deuterated compounds.[2] However, modern chromatographic techniques are typically optimized to minimize this separation, ensuring that both the analyte and its internal standard enter the mass spectrometer's ion source simultaneously, thus experiencing the same ionization conditions.

Experimental Protocol for Evaluating Relative Ionization Efficiency

To experimentally determine the relative ionization efficiency of 7-OH-CBDV and d7-7-OH-CBDV, the following liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol can be employed.

1. Preparation of Standard Solutions:

  • Prepare individual stock solutions of 7-OH-CBDV and d7-7-OH-CBDV in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Create a series of working standard solutions containing a fixed concentration of d7-7-OH-CBDV (e.g., 10 ng/mL) and varying concentrations of 7-OH-CBDV (e.g., 0.1, 1, 10, 100, 1000 ng/mL).

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to ensure the separation of the analytes from matrix components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • 7-OH-CBDV: Determine the precursor ion (e.g., [M+H]+) and a suitable product ion.

      • d7-7-OH-CBDV: Determine the precursor ion (e.g., [M+H]+, which will be 7 mass units higher than 7-OH-CBDV) and a corresponding product ion.

    • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

3. Data Analysis:

  • Inject the working standard solutions into the LC-MS/MS system.

  • For each concentration level, calculate the peak area ratio of 7-OH-CBDV to d7-7-OH-CBDV.

  • Plot the peak area ratio against the concentration of 7-OH-CBDV.

  • A linear regression with a slope close to 1 and a y-intercept close to 0 would indicate near-identical ionization efficiency.

Visualizing the Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation prep_standards Prepare Standard Solutions (7-OH-CBDV & d7-7-OH-CBDV) mix_solutions Create Working Solutions (Fixed d7-7-OH-CBDV, Varying 7-OH-CBDV) prep_standards->mix_solutions lc_separation Liquid Chromatography (C18 Column, Gradient Elution) mix_solutions->lc_separation Inject ms_ionization Mass Spectrometry (ESI+, MRM Detection) lc_separation->ms_ionization peak_integration Peak Area Integration ms_ionization->peak_integration Acquire Data calculate_ratio Calculate Peak Area Ratio (7-OH-CBDV / d7-7-OH-CBDV) peak_integration->calculate_ratio plot_data Plot Ratio vs. Concentration & Perform Linear Regression calculate_ratio->plot_data conclusion Conclusion on Relative Ionization Efficiency plot_data->conclusion Evaluate Slope & Intercept

Caption: Experimental workflow for comparing the ionization efficiency of 7-OH-CBDV and d7-7-OH-CBDV.

Logical Relationship of Key Concepts

logical_relationship cluster_premise Fundamental Principle cluster_properties Physicochemical Properties cluster_behavior Analytical Behavior cluster_outcome Analytical Outcome sis Stable Isotope-Labeled Internal Standard (d7-7-OH-CBDV) chem_prop Nearly Identical Chemical Properties sis->chem_prop phys_prop Minimal Difference in Physical Properties sis->phys_prop co_elution Co-elution in Chromatography chem_prop->co_elution co_ionization Co-ionization in Mass Spectrometry chem_prop->co_ionization phys_prop->co_elution phys_prop->co_ionization matrix_correction Compensation for Matrix Effects co_elution->matrix_correction co_ionization->matrix_correction accurate_quant Accurate & Precise Quantification matrix_correction->accurate_quant

Caption: The logical basis for using d7-7-OH-CBDV as an internal standard for 7-OH-CBDV.

References

Assessing the Linearity of Calibration Curves Using 7-Hydroxycannabidivarin-d7: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of cannabinoids, the choice of an appropriate internal standard is paramount to ensure the accuracy and reliability of results. 7-Hydroxycannabidivarin-d7 (7-OH-CBDV-d7), a deuterated analog of a cannabidivarin metabolite, serves as an internal standard in mass spectrometry-based methods. This guide provides a comprehensive comparison of its use in establishing linear calibration curves for the quantification of the target analyte, 7-Hydroxycannabidivarin (7-OH-CBDV), and other related compounds.

The Critical Role of Internal Standards in Cannabinoid Analysis

Internal standards are essential in analytical chemistry, particularly for chromatographic techniques coupled with mass spectrometry (LC-MS/MS, GC-MS), to correct for variations in sample preparation and instrumental analysis.[1] Stable isotope-labeled internal standards, such as deuterated compounds like 7-OH-CBDV-d7, are considered the gold standard.[1] They are chemically identical to the analyte of interest but have a different mass, allowing them to be distinguished by the mass spectrometer.[1] This close chemical similarity ensures that the internal standard behaves similarly to the analyte during extraction, derivatization (for GC-MS), and ionization, thereby compensating for matrix effects and procedural losses.[1]

Performance Comparison of Internal Standards

While 7-OH-CBDV-d7 is a suitable internal standard for the analysis of 7-OH-CBDV, alternative standards are also employed in cannabinoid analysis. The choice of internal standard can influence the performance of the calibration curve. The following table summarizes the expected performance characteristics of 7-OH-CBDV-d7 in comparison to other common types of internal standards.

Internal Standard TypeAnalyte(s)Expected Linearity (R²)Typical Calibration RangeAdvantagesDisadvantages
This compound 7-Hydroxycannabidivarin (7-OH-CBDV) and related metabolites>0.990.5 - 2000 ng/mLHigh chemical and physical similarity to the analyte, compensates well for matrix effects.Potential for isotopic cross-contribution if not fully resolved chromatographically.
CBD-d3 Cannabidiol (CBD) and its metabolites>0.99[2]5 - 2000 ng/mL[2]Widely available and validated for CBD analysis.[3]Less ideal for 7-OH-CBDV due to structural differences.
¹³C-labeled Standards Corresponding cannabinoid>0.99Wide dynamic rangeCo-elute perfectly with the analyte, minimizing isotope effects.[4]Generally more expensive than deuterated standards.[4]
Non-deuterated Compounds (e.g., Prazepam) Various cannabinoidsVariableMethod-dependentCost-effective.[1]Does not compensate for matrix effects as effectively as stable isotope-labeled standards.[1]

Experimental Protocols

Accurate assessment of calibration curve linearity relies on a well-defined and validated experimental protocol. Below is a generalized methodology for the LC-MS/MS analysis of cannabinoids using a deuterated internal standard like 7-OH-CBDV-d7.

Sample Preparation
  • Spiking: To a known volume of the sample matrix (e.g., plasma, urine, or cannabis extract), add a precise amount of 7-OH-CBDV-d7 solution of a known concentration.

  • Extraction: Perform a liquid-liquid extraction or solid-phase extraction to isolate the cannabinoids from the sample matrix. A common method involves protein precipitation with a solvent like acetonitrile, followed by centrifugation.[2]

  • Solvent Evaporation and Reconstitution: The supernatant is typically evaporated to dryness under a stream of nitrogen and then reconstituted in a solvent compatible with the LC-MS/MS system (e.g., a mixture of methanol and water).[5]

LC-MS/MS Analysis
  • Chromatography:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column is commonly used for cannabinoid analysis.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid to improve ionization.[6]

    • Flow Rate: Typically in the range of 0.3-0.6 mL/min.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive or negative ion mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the analyte (7-OH-CBDV) and the internal standard (7-OH-CBDV-d7) are monitored.

Calibration Curve Construction and Linearity Assessment
  • Preparation of Calibration Standards: A series of calibration standards are prepared by spiking a blank matrix with known concentrations of the analyte (7-OH-CBDV) and a constant concentration of the internal standard (7-OH-CBDV-d7).

  • Analysis: The calibration standards are analyzed using the developed LC-MS/MS method.

  • Data Processing: The peak area ratio of the analyte to the internal standard is calculated for each calibration level.

  • Regression Analysis: A calibration curve is generated by plotting the peak area ratio against the analyte concentration. A linear regression model is typically applied.

  • Linearity Evaluation: The linearity of the curve is assessed by the coefficient of determination (R²), which should ideally be ≥0.99.[7] However, relying solely on R² can be misleading.[7] A visual inspection of the residual plot is also crucial to identify any systematic deviations from linearity.

Visualizing the Workflow and Decision Process

To further clarify the experimental and logical processes involved, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample or Extract Spike Spike with 7-OH-CBDV-d7 Sample->Spike Extract Extraction (LLE or SPE) Spike->Extract Evap Evaporation & Reconstitution Extract->Evap Inject Injection into LC-MS/MS Evap->Inject Chrom Chromatographic Separation Inject->Chrom MassSpec Mass Spectrometry Detection (MRM) Chrom->MassSpec Peak Peak Area Integration MassSpec->Peak Ratio Calculate Analyte/IS Ratio Peak->Ratio Curve Construct Calibration Curve Ratio->Curve Linearity Assess Linearity (R² & Residuals) Curve->Linearity

Experimental workflow for assessing calibration curve linearity.

decision_process Start Need for Cannabinoid Quantification Matrix Complex Matrix? Start->Matrix ISType Stable Isotope Labeled IS Available? Matrix->ISType Yes NonDeuterated Use Non-Isotopic Labeled IS Matrix->NonDeuterated No Deuterated Use Deuterated Standard (e.g., 7-OH-CBDV-d7) ISType->Deuterated Yes (Deuterated) C13 Consider C13-labeled Standard ISType->C13 Yes (C13) Validate Validate Method for Linearity, Accuracy, Precision Deuterated->Validate C13->Validate NonDeuterated->Validate

Decision process for selecting an internal standard.

References

A Comparative Guide to Method Ruggedness and Robustness Testing for 7-OH-CBDV Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the reliability of analytical methods is paramount. This guide provides a comprehensive comparison of methodologies for ruggedness and robustness testing in the analysis of 7-hydroxy-cannabidivarin (7-OH-CBDV), a key metabolite of cannabidivarin (CBDV). While specific data for 7-OH-CBDV is emerging, this guide leverages established principles and experimental data from closely related cannabinoids, such as CBD and THC, to provide a robust framework for method validation.

Understanding Ruggedness and Robustness

Ruggedness of an analytical method refers to its ability to remain unaffected by small, deliberate variations in environmental and operational conditions, reflecting the method's reproducibility across different laboratories, analysts, and instruments. Robustness , a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, provides an indication of its reliability during normal usage.[1][2] Both are critical for ensuring that a method is fit for its intended purpose and are key components of method validation as outlined by the International Council for Harmonisation (ICH) guidelines.[3][4][5]

Key Parameters in Ruggedness and Robustness Testing

The selection of parameters to investigate in ruggedness and robustness testing depends on the analytical technique employed. For High-Performance Liquid Chromatography (HPLC), the most common technique for cannabinoid analysis, these typically include:

  • Mobile Phase Composition: Variations in the ratio of organic to aqueous phases.

  • Mobile Phase pH: Small changes in the pH of the buffer.

  • Column Temperature: Fluctuations in the column oven temperature.

  • Flow Rate: Deliberate alterations in the mobile phase flow rate.

  • Wavelength: Minor adjustments to the detection wavelength.

  • Column Lot/Manufacturer: Using columns from different batches or suppliers.

  • Analyst: Different operators performing the analysis.

  • Instrument: Using different HPLC systems.

Experimental Protocols for Robustness Testing

A common approach to robustness testing is to introduce small, deliberate changes to the method's parameters and observe the effect on the results, such as retention time, peak area, tailing factor, and resolution.

Example Protocol for HPLC Analysis of Cannabinoids (Adapted for 7-OH-CBDV):

  • Prepare Standard Solutions: Prepare a standard solution of 7-OH-CBDV at a known concentration.

  • Define Nominal Conditions: Establish the standard operating parameters for the HPLC method (e.g., mobile phase composition of 75:25 acetonitrile:water, flow rate of 1.0 mL/min, column temperature of 30°C).[6]

  • Vary Parameters: Systematically vary one parameter at a time while keeping others constant. For example:

    • Mobile Phase Composition: ± 2% variation in the organic phase (e.g., 73:27 and 77:23 acetonitrile:water).

    • Flow Rate: ± 0.1 mL/min variation (e.g., 0.9 mL/min and 1.1 mL/min).

    • Column Temperature: ± 5°C variation (e.g., 25°C and 35°C).[6]

  • Analyze Samples: Inject the 7-OH-CBDV standard solution in duplicate or triplicate under each varied condition.

  • Evaluate Results: Assess the impact of each variation on critical analytical parameters. The method is considered robust if the results remain within the predefined acceptance criteria.

Data Presentation: A Comparative Table for Robustness Testing

The following table summarizes typical results from a robustness study for the HPLC analysis of cannabinoids, which can be extrapolated for 7-OH-CBDV. The data is based on a study of CBD and THC analysis.[7]

Parameter VariationAnalyteRetention Time (min)Tailing FactorTheoretical Plates
Nominal Conditions 7-OH-CBDV (proxy)7.031.406960
Flow Rate -10% (0.9 mL/min)7-OH-CBDV (proxy)7.811.426890
Flow Rate +10% (1.1 mL/min)7-OH-CBDV (proxy)6.391.387010
Temperature -5°C (25°C)7-OH-CBDV (proxy)7.151.416920
Temperature +5°C (35°C)7-OH-CBDV (proxy)6.911.396980
Mobile Phase (ACN) -2%7-OH-CBDV (proxy)7.551.456750
Mobile Phase (ACN) +2%7-OH-CBDV (proxy)6.511.357150

Acceptance Criteria: Typically, the relative standard deviation (RSD) for the peak area should be ≤ 2%, and system suitability parameters (e.g., tailing factor, theoretical plates) should remain within the method's defined limits.[8]

Visualizing the Workflow

The following diagrams illustrate the logical flow of ruggedness and robustness testing.

Ruggedness_Testing_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase start Define Method & Acceptance Criteria select_factors Select Ruggedness Factors (e.g., Analyst, Instrument) start->select_factors perform_exp Perform Experiments Under Varied Conditions select_factors->perform_exp collect_data Collect & Analyze Data perform_exp->collect_data compare_results Compare Results to Acceptance Criteria collect_data->compare_results end Method is Rugged compare_results->end

Caption: Workflow for Ruggedness Testing.

Robustness_Testing_Workflow start Start: Optimized Analytical Method define_params Define Robustness Parameters (e.g., pH, Temp, Flow Rate) start->define_params create_plan Create Experimental Plan (One-factor-at-a-time or DoE) define_params->create_plan execute_plan Execute Experimental Plan create_plan->execute_plan analyze_results Analyze Impact on Critical Responses (e.g., Retention Time, Resolution) execute_plan->analyze_results evaluate Evaluate Against Acceptance Criteria analyze_results->evaluate decision Method Robust? evaluate->decision end_robust End: Method is Robust decision->end_robust Yes end_not_robust Re-evaluate/Optimize Method decision->end_not_robust No

Caption: Workflow for Robustness Testing.

Conclusion

While specific ruggedness and robustness data for 7-OH-CBDV analysis is not yet widely published, the principles and methodologies established for other cannabinoids provide a clear and reliable path forward. By systematically varying key analytical parameters and evaluating the impact on method performance, researchers can ensure the development of a robust and reliable analytical method for 7-OH-CBDV. This is crucial for accurate quantification in various matrices and for ensuring the quality and consistency of pharmaceutical products. The use of a structured approach, as outlined in this guide and in accordance with ICH guidelines, is essential for successful method validation.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 7-Hydroxycannabidivarin-d7

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of specialized compounds like 7-Hydroxycannabidivarin-d7 is a critical component of laboratory safety and regulatory compliance. This guide provides a comprehensive overview of the recommended disposal procedures, emphasizing safety and environmental responsibility. The following information is synthesized from safety data sheets for closely related cannabinoid compounds and general best practices for chemical waste management.

Hazard Profile and Safety Considerations

Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes:

  • Protective gloves

  • Protective clothing

  • Eye and face protection

Work should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust, fumes, or vapors.[2]

Quantitative Hazard Data

The following table summarizes the key hazard classifications for compounds structurally similar to this compound. Users should assume a similar hazard profile for the deuterated compound in the absence of specific data.

Hazard ClassificationGHS Hazard StatementSource
Acute Toxicity - OralH302: Harmful if swallowed[1][2]
Acute Toxicity - DermalH312: Harmful in contact with skin[1][2]
Acute Toxicity - InhalationH332: Harmful if inhaled[1][2]
Eye IrritationH319: Causes serious eye irritation[2]
Flammable LiquidsH225: Highly flammable liquid and vapor (if in a flammable solvent)[2]
Reproductive ToxicityH361: Suspected of damaging fertility or the unborn child[3]

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to adhere to all local, regional, national, and international regulations.[3] Do not dispose of this chemical into the sewer system or the general environment.[3][4]

Experimental Methodology for Disposal:

  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound. This includes pure compound, solutions, contaminated labware (e.g., pipette tips, vials), and contaminated PPE.

    • Segregate the waste into designated, clearly labeled, and sealed containers. Use separate containers for liquid and solid waste. If the compound is in a flammable solvent, it must be collected in a container suitable for flammable chemical waste.

  • Container Management:

    • Use chemically resistant containers that can be tightly sealed.

    • Label the waste container clearly with "Hazardous Waste," the chemical name ("this compound"), and any associated hazards (e.g., "Flammable," "Toxic").

  • Storage of Chemical Waste:

    • Store the sealed waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.

    • Ensure the storage area is away from heat, sparks, open flames, and incompatible materials.[2]

  • Arranging for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.

    • Provide the waste manifest or any required documentation detailing the contents of the waste containers.

  • Decontamination of Work Area:

    • Thoroughly decontaminate all surfaces and equipment that may have come into contact with the compound. Use an appropriate solvent or cleaning agent as recommended by your laboratory's standard operating procedures.

    • Dispose of all cleaning materials as hazardous waste.

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Disposal of This compound is_waste Is the material intended for disposal? start->is_waste ppe Wear appropriate PPE: Gloves, Lab Coat, Eye Protection is_waste->ppe Yes end End: Waste Transferred for Proper Disposal is_waste->end No waste_type Identify Waste Type ppe->waste_type solid_waste Segregate as Solid Chemical Waste waste_type->solid_waste Solid waste_type->solid_waste Contaminated Labware/PPE liquid_waste Segregate as Liquid Chemical Waste waste_type->liquid_waste Liquid label_container Label container with: 'Hazardous Waste', Chemical Name, and Hazards solid_waste->label_container in_solvent Is it in a flammable solvent? liquid_waste->in_solvent flammable_liquid Collect in a designated Flammable Liquid Waste Container in_solvent->flammable_liquid Yes non_flammable_liquid Collect in a designated Non-Flammable Liquid Waste Container in_solvent->non_flammable_liquid No flammable_liquid->label_container non_flammable_liquid->label_container store_waste Store in a secure, designated Hazardous Waste Accumulation Area label_container->store_waste contact_ehs Contact Institutional EHS or Licensed Waste Disposal Contractor store_waste->contact_ehs contact_ehs->end

Caption: Disposal workflow for this compound.

By adhering to these procedures and consulting with safety professionals, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment.

References

Comprehensive Safety and Handling Protocol for 7-Hydroxycannabidivarin-d7

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety, operational, and disposal protocols for laboratory professionals handling 7-Hydroxycannabidivarin-d7. Adherence to these procedures is critical for ensuring personnel safety and maintaining a compliant research environment. The toxicological properties of this specific deuterated metabolite have not been extensively studied; therefore, it should be handled with the same precautions as its non-deuterated analog and other potent cannabinoids, assuming it is a hazardous substance.

Essential Safety and Hazard Information

  • Flammability: If supplied in a solvent such as acetonitrile, it is a highly flammable liquid and vapor.[1] Keep away from heat, sparks, open flames, and hot surfaces.[1]

  • Acute Toxicity: The compound or its solvent may be harmful if swallowed, inhaled, or in contact with skin.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation if in powdered form.

Personal Protective Equipment (PPE)

A thorough hazard assessment is necessary to identify all risks, but the following table outlines the minimum required PPE for handling this compound.[2]

Protection Type Specific PPE Purpose and Guidelines
Eye/Face Protection Safety Goggles or Face ShieldProtects against chemical splashes and potential debris.[3][4] Must be worn at all times when handling the substance.
Hand Protection Chemical-Resistant Nitrile GlovesProvides a barrier against dermal exposure.[2][3] Gloves must be inspected before use and disposed of after handling or if contaminated.
Body Protection Laboratory Coat or Disposable GownProtects skin and personal clothing from contamination and splashes.[2][3]
Respiratory Protection Fume Hood or RespiratorUse only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors or aerosols.[1] If weighing a powdered form, a respirator may be necessary.[4]
Foot Protection Closed-Toe ShoesPrevents exposure from spills and dropped objects.

Operational Plan: Safe Handling Protocol

Proper procedures for donning (putting on) and doffing (taking off) PPE are crucial to prevent cross-contamination.[2]

Laboratory Preparation:

  • Ensure a chemical fume hood is operational and certified.

  • Prepare all necessary equipment (vials, solvents, pipettes) within the fume hood.

  • Have a designated waste container ready for contaminated disposables.

Donning PPE Sequence:

  • Gown/Lab Coat: Put on a clean lab coat and ensure it is fully buttoned.

  • Mask/Respirator (if required): Secure the mask or respirator, ensuring a proper seal.

  • Goggles/Face Shield: Put on eye and face protection.

  • Gloves: Don nitrile gloves, ensuring the cuffs overlap with the sleeves of the lab coat.[2]

Handling this compound:

  • Engineered Controls: Conduct all manipulations of the substance within a chemical fume hood to minimize inhalation exposure.[1]

  • Avoid Contact: Use tools and proper techniques to avoid direct contact with the substance.

  • No Food or Drink: Do not eat, drink, or smoke in the laboratory area where the chemical is handled.[1][5]

  • After Handling: Wash hands and any exposed skin thoroughly after completing work and before leaving the laboratory.

Doffing PPE Sequence:

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out to trap contaminants.

  • Gown/Lab Coat: Remove the gown by rolling it down from the shoulders, ensuring the contaminated outer surface is folded inward.

  • Goggles/Face Shield: Remove from the back of the head.

  • Mask/Respirator: Remove from the back of the head.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water.[2]

G cluster_prep Preparation cluster_handling Handling Protocol cluster_post Post-Handling Prep 1. Prepare Fume Hood & Equipment Donning 2. Don PPE: Gown -> Mask -> Goggles -> Gloves Prep->Donning Handle 3. Handle Compound in Fume Hood Donning->Handle Waste 4. Segregate Waste Handle->Waste Doffing 5. Doff PPE: Gloves -> Gown -> Goggles -> Mask Waste->Doffing Wash 6. Wash Hands Thoroughly Doffing->Wash G Start Contaminated Waste (Chemical, Labware) Mix Render Unusable: Mix with >=50% non-cannabis material (e.g., cat litter, other waste) Start->Mix Decision Waste Type? Mix->Decision Compost Dispose as Compostable Waste (Anaerobic Digester) Decision->Compost Organic Landfill Dispose as Non-Compostable Waste (Landfill/Incinerator) Decision->Landfill Non-Organic End Final Disposition (Permitted Facility) Compost->End Landfill->End

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.